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  • Product: 9H-Fluorene-2,7-disulfonamide
  • CAS: 13354-23-9

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 9H-Fluorene-2,7-disulfonamide: Chemical Structure and Physical Properties

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 9H-Fluorene-2,7-disulfonamide, a molecule of interest in medicinal chemistry and materials science...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 9H-Fluorene-2,7-disulfonamide, a molecule of interest in medicinal chemistry and materials science. While direct experimental data for this specific compound is limited in publicly available literature, this document synthesizes information from its precursors and derivatives to offer a robust profile of its chemical structure, physical properties, and synthetic pathways.

Introduction to the 9H-Fluorene-2,7-disulfonamide Scaffold

The 9H-Fluorene-2,7-disulfonamide core is built upon the rigid, planar, and fluorescent 9H-fluorene moiety. The introduction of sulfonamide groups at the 2 and 7 positions significantly influences the molecule's electronic properties, solubility, and potential for intermolecular interactions. These characteristics make it a valuable scaffold for the design of novel therapeutic agents and functional organic materials. The sulfonamide functional groups can act as hydrogen bond donors and acceptors, a critical feature for molecular recognition in biological systems.

Derivatives of the fluorene core have demonstrated a wide range of biological activities and applications, including their use as:

  • Antiviral agents: Certain fluorene derivatives have been investigated as potent inhibitors of viruses like Hepatitis C.[1]

  • Antimalarial drugs: The 2,7-dichloro-9H-fluorene scaffold is a key component of the antimalarial drug lumefantrine.

  • Anticancer and antimicrobial agents: Fluorene-based compounds have shown promise in the development of new anticancer and antimicrobial therapies.

  • Organic electronics: The inherent photoelectric properties and thermal stability of the fluorene unit make it a desirable component in the synthesis of materials for organic light-emitting diodes (OLEDs) and solar cells.[2]

This guide will delve into the fundamental chemical and physical characteristics of the parent compound, 9H-Fluorene-2,7-disulfonamide, providing a foundation for its further exploration and application.

Chemical Structure and Identification

The chemical structure of 9H-Fluorene-2,7-disulfonamide is characterized by a central fluorene ring system with sulfonamide groups (-SO₂NH₂) attached to the carbon atoms at positions 2 and 7.

Molecular Formula: C₁₃H₁₂N₂O₄S₂

Molecular Weight: 324.38 g/mol

Key Structural Features:

  • 9H-Fluorene Core: A tricyclic aromatic hydrocarbon consisting of two benzene rings fused to a central five-membered ring. This core is known for its planarity and fluorescence.[3]

  • Sulfonamide Groups: Two -SO₂NH₂ groups that are strongly electron-withdrawing and capable of participating in hydrogen bonding.

Below is a visualization of the chemical structure of 9H-Fluorene-2,7-disulfonamide.

Caption: Chemical structure of 9H-Fluorene-2,7-disulfonamide.

Physicochemical Properties

PropertyPredicted Value/CharacteristicRationale and Supporting Insights
Appearance White to off-white crystalline solidThe parent 9H-fluorene is a white crystalline solid. The introduction of sulfonamide groups is unlikely to impart significant color.
Melting Point High, likely > 250 °CThe rigid fluorene core and the potential for strong intermolecular hydrogen bonding between the sulfonamide groups would contribute to a high melting point.
Solubility Poorly soluble in water and non-polar organic solvents. Soluble in polar aprotic solvents like DMSO and DMF.The large, non-polar fluorene backbone limits water solubility, while the polar sulfonamide groups hinder solubility in non-polar solvents. Polar aprotic solvents are expected to effectively solvate both the aromatic core and the sulfonamide functionalities. The solubility of the related 9H-fluorene-2,7-disulfonohydrazide is reported to be very low in aqueous media (1.3 µg/mL at pH 7.4).[4]
pKa Weakly acidic (NH protons)The protons on the sulfonamide nitrogen atoms are acidic due to the electron-withdrawing nature of the adjacent sulfonyl group. The pKa is expected to be in the range of 9-11, similar to other aromatic sulfonamides.
LogP Moderately lipophilicThe octanol-water partition coefficient (LogP) is expected to be in the range of 2-4, balancing the lipophilicity of the fluorene core with the hydrophilicity of the two sulfonamide groups.

Synthesis and Experimental Protocols

The most logical and established synthetic route to 9H-Fluorene-2,7-disulfonamide proceeds through a two-step process starting from 9H-fluorene. The key intermediate is 9H-Fluorene-2,7-disulfonyl dichloride.

Synthesis of 9H-Fluorene-2,7-disulfonyl dichloride (Precursor)

The synthesis involves the chlorosulfonation of 9H-fluorene. This is an electrophilic aromatic substitution reaction where chlorosulfonic acid serves as the source of the electrophile, chlorosulfonium ion (ClSO₂⁺).

Reaction Scheme:

Synthesis_of_9H-Fluorene-2,7-disulfonyl_dichloride cluster_reaction 9H-fluorene 9H-Fluorene product 9H-Fluorene-2,7-disulfonyl dichloride 9H-fluorene->product Heat ClSO3H Chlorosulfonic Acid (excess) plus + arrow ->

Caption: Synthesis of the key precursor, 9H-Fluorene-2,7-disulfonyl dichloride.

Experimental Protocol (Generalized):

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution).

  • Reagent Addition: Charge the flask with 9H-fluorene. Cool the flask in an ice bath.

  • Chlorosulfonation: Slowly add an excess of chlorosulfonic acid to the stirred fluorene. The reaction is exothermic and will generate hydrogen chloride gas.

  • Reaction Progression: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to a specified temperature (e.g., 60-80 °C) for several hours to ensure complete disubstitution.

  • Workup: Carefully pour the cooled reaction mixture onto crushed ice. The solid product, 9H-Fluorene-2,7-disulfonyl dichloride, will precipitate.

  • Purification: Collect the precipitate by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and then dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent (e.g., a mixture of chlorinated solvents and alkanes).

Synthesis of 9H-Fluorene-2,7-disulfonamide

The conversion of the disulfonyl dichloride to the disulfonamide is a nucleophilic acyl substitution reaction where ammonia acts as the nucleophile.

Reaction Scheme:

Synthesis_of_9H-Fluorene-2,7-disulfonamide cluster_reaction precursor 9H-Fluorene-2,7-disulfonyl dichloride product 9H-Fluorene-2,7-disulfonamide precursor->product Base (e.g., pyridine or excess ammonia) ammonia Ammonia (aq. or gas) plus + arrow ->

Caption: Synthesis of 9H-Fluorene-2,7-disulfonamide from its disulfonyl dichloride precursor.

Experimental Protocol (Generalized):

  • Reaction Setup: In a well-ventilated fume hood, dissolve 9H-Fluorene-2,7-disulfonyl dichloride in a suitable inert solvent (e.g., tetrahydrofuran, dioxane, or acetone) in a round-bottom flask equipped with a magnetic stirrer.

  • Ammonolysis: Cool the solution in an ice bath and add an excess of concentrated aqueous ammonia or bubble ammonia gas through the solution. A base such as pyridine can also be added to neutralize the HCl byproduct.

  • Reaction Progression: Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Workup: If an organic solvent was used, remove it under reduced pressure. Add water to the residue to precipitate the product.

  • Purification: Collect the solid product by vacuum filtration, wash with water, and dry. The crude 9H-Fluorene-2,7-disulfonamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetone/water).

Spectroscopic and Analytical Characterization

Detailed experimental spectroscopic data for 9H-Fluorene-2,7-disulfonamide is not widely reported. However, the expected spectral characteristics can be predicted based on the known spectra of its precursors and N-substituted derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be symmetrical.

    • Aromatic Protons: The protons on the fluorene ring will appear in the aromatic region (typically δ 7.0-8.5 ppm). The protons adjacent to the sulfonamide groups will be shifted downfield due to the electron-withdrawing effect.

    • Methylene Protons (-CH₂-): A singlet corresponding to the two protons at the C9 position of the fluorene ring, typically appearing around δ 4.0 ppm.

    • Amine Protons (-NH₂): A broad singlet in the region of δ 5.0-7.0 ppm, which is exchangeable with D₂O.

  • ¹³C NMR: The carbon NMR spectrum will also reflect the symmetry of the molecule.

    • Aromatic Carbons: A set of signals in the aromatic region (δ 110-150 ppm). The carbons attached to the sulfonyl groups (C2 and C7) will be significantly downfield.

    • Methylene Carbon (-CH₂-): A signal for the C9 carbon, typically around δ 37 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present.

Wavenumber (cm⁻¹)VibrationFunctional Group
3400-3200N-H stretch (asymmetric and symmetric)-NH₂ (sulfonamide)
1600-1450C=C stretchAromatic ring
1350-1300S=O stretch (asymmetric)-SO₂-
1180-1150S=O stretch (symmetric)-SO₂-
~1100S-N stretchSulfonamide
Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

  • Expected Molecular Ion Peak (M⁺): m/z = 324.03

  • Fragmentation Pattern: Common fragmentation pathways would involve the loss of SO₂ and NH₂ groups.

Applications and Future Directions

The 9H-Fluorene-2,7-disulfonamide scaffold holds significant potential for further exploration in several scientific domains:

  • Drug Discovery: The ability of the sulfonamide groups to engage in hydrogen bonding makes this scaffold an attractive starting point for the design of enzyme inhibitors and receptor ligands. The rigid fluorene core provides a well-defined orientation for appended functional groups.

  • Materials Science: As a derivative of a fluorescent molecule, it could be explored for applications in organic electronics, sensing, and imaging, particularly after further functionalization.[2]

  • Chemical Biology: The core structure can be elaborated to create probes for studying biological processes.

Further research is warranted to fully characterize the physicochemical and biological properties of 9H-Fluorene-2,7-disulfonamide and to explore the synthesis of a diverse library of its derivatives.

Conclusion

9H-Fluorene-2,7-disulfonamide is a structurally intriguing molecule with a high potential for applications in both medicinal chemistry and materials science. While direct experimental data is sparse, this technical guide provides a comprehensive overview of its structure, predicted properties, and synthetic strategies based on established chemical principles and data from closely related compounds. The information presented herein serves as a valuable resource for researchers and scientists interested in harnessing the unique characteristics of this fluorene-based scaffold.

References

  • Mousa, M. H. A., et al. (2021). Design and Synthesis of Novel Symmetric Fluorene-2,7-Diamine Derivatives as Potent Hepatitis C Virus Inhibitors. Molecules, 26(7), 1872. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2136107, 9H-fluorene-2,7-disulfonohydrazide. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 980970, 9H-Fluorene-2,7-disulfonic acid bis-o-tolylamide. [Link]

  • PubChemLite. Di(2-naphthyl) 9h-fluorene-2,7-disulfonate. [Link]

  • Stasiuk, A. I., et al. (2022). Asymmetric Donor–Acceptor 2,7-Disubstituted Fluorenes and Their 9-Diazoderivatives: Synthesis, Optical Spectra and Photolysis. International Journal of Molecular Sciences, 23(1), 479. [Link]

  • Roskilde University. The synthesis of mono- and diacetyl-9H-fluorenes. Reactivity and selectivity in the Lewis acid catalyzed Friedel. [Link]

  • Wikipedia. Fluorene. [Link]

  • Ataman Kimya. FLUORENE. [Link]

  • Mousa, M. H. A., et al. (2021). Design and Synthesis of Novel Symmetric Fluorene-2,7-Diamine Derivatives as Potent Hepatitis C Virus Inhibitors. Molecules, 26(7), 1872. [Link]

Sources

Exploratory

Spectroscopic characterization data for 9H-Fluorene-2,7-disulfonamide

Spectroscopic Characterization and Analytical Workflows for 9H-Fluorene-2,7-disulfonamide: A Technical Whitepaper Executive Summary As a Senior Application Scientist, establishing a rigorous, self-validating analytical f...

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Author: BenchChem Technical Support Team. Date: April 2026

Spectroscopic Characterization and Analytical Workflows for 9H-Fluorene-2,7-disulfonamide: A Technical Whitepaper

Executive Summary

As a Senior Application Scientist, establishing a rigorous, self-validating analytical framework is paramount when characterizing bifunctional aromatic scaffolds. 9H-Fluorene-2,7-disulfonamide (CAS: 13354-23-9) is a highly rigid, planar electrophilic building block[1]. It serves as the critical structural core for a variety of advanced therapeutics, most notably the FIN56 and CIL56 class of ferroptosis inducers[2]. Because the biological efficacy of these downstream derivatives relies heavily on the precise regiochemistry of the sulfonamide groups, baseline spectroscopic validation of the 9H-fluorene-2,7-disulfonamide precursor must be unequivocal.

This whitepaper details the causal rationale, step-by-step methodologies, and expected quantitative data for the structural elucidation of 9H-fluorene-2,7-disulfonamide using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS).

Analytical Strategy & Workflow

The analytical strategy is designed to be orthogonal; each technique validates a different physicochemical property of the molecule, ensuring no single point of analytical failure.

G N1 9H-Fluorene-2,7-disulfonamide (Analyte) N2 NMR (DMSO-d6) 1H & 13C Resonance N1->N2 N3 ATR-FTIR Vibrational Modes N1->N3 N4 HRMS (ESI-) Mass-to-Charge Ratio N1->N4 N5 Data Synthesis & Structural Validation N2->N5 N3->N5 N4->N5

Analytical workflow for the spectroscopic validation of 9H-Fluorene-2,7-disulfonamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mechanistic Rationale for Solvent and Parameters

The two primary sulfonamide (-SO₂NH₂) groups form extensive intermolecular hydrogen-bond networks, rendering the compound practically insoluble in non-polar deuterated solvents like CDCl₃. Dimethyl sulfoxide-d6 (DMSO-d6) is mandated as the solvent because its highly polar, hydrogen-bond accepting nature disrupts these networks, ensuring a high signal-to-noise ratio[3]. Furthermore, DMSO-d6 slows the chemical exchange rate of the -NH₂ protons, allowing them to be observed as a distinct, integrable singlet rather than a broad baseline perturbation.

Step-by-Step Methodology (1H and 13C NMR)
  • Sample Preparation: Dissolve 15 mg of 9H-fluorene-2,7-disulfonamide in 0.6 mL of DMSO-d6 (containing 0.03% v/v Tetramethylsilane as an internal standard).

  • Probe Tuning & Matching: Insert the sample into a 400 MHz spectrometer. Manually tune and match the probe to the exact impedance of the sample to maximize RF power transfer and minimize pulse imperfections[3].

  • Shimming: Perform gradient shimming on the Z-axis to ensure magnetic field homogeneity, which is critical for resolving the fine meta-coupling (J ~ 1.5 Hz) of the fluorene ring protons.

  • Acquisition:

    • ¹H NMR: Acquire 16 transients with a relaxation delay (D1) of 2.0 seconds. This delay ensures complete longitudinal relaxation (T1) of the rigid aromatic protons, allowing for accurate quantitative integration.

    • ¹³C NMR: Acquire 1024 transients using a standard proton-decoupled sequence (e.g., zgpg30) with a D1 of 2.0 seconds.

Vibrational Spectroscopy (ATR-FTIR)

Rationale and Protocol

Traditional KBr pellet transmission FTIR is highly susceptible to moisture absorption, which creates a broad O-H stretching band that obscures the critical N-H stretching region (3200–3400 cm⁻¹) of the sulfonamide groups. Attenuated Total Reflectance (ATR) utilizing a monolithic diamond crystal circumvents this by analyzing the neat solid.

  • Background Calibration: Collect a 32-scan background spectrum of the clean diamond crystal to subtract atmospheric H₂O and CO₂.

  • Sample Application: Place 2–3 mg of the neat crystalline powder directly onto the ATR crystal.

  • Evanescent Wave Coupling: Apply maximum pressure using the anvil arm. Causality: The depth of penetration of the IR evanescent wave is only 0.5–2.0 µm; high pressure eliminates air gaps, ensuring intimate contact between the crystal and the sample for maximum absorbance intensity.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

High-Resolution Mass Spectrometry (HRMS)

Ionization Dynamics and Protocol

Sulfonamides are inherently acidic (pKa ~ 10) and readily deprotonate to form highly stable sulfonamide anions. Therefore, Electrospray Ionization in Negative Mode (ESI-) is exponentially more sensitive than positive mode for this scaffold.

  • Mobile Phase Selection: Prepare a 1 µg/mL solution in 50:50 Methanol:Water. Crucial adjustment: Do not add formic acid, as low pH suppresses the deprotonation required for [M-H]⁻ formation. Use 2 mM Ammonium Acetate to stabilize the spray while maintaining a permissive pH.

  • Source Tuning: Set the capillary voltage to 2.5 kV. Lower voltages in negative mode prevent corona discharge while maintaining a stable Taylor cone.

  • Acquisition: Scan from m/z 100 to 600. Look for the exact mass of the [M-H]⁻ ion and its characteristic fragmentation (loss of SO₂).

Comprehensive Data Presentation

The following table synthesizes the expected quantitative spectroscopic data, serving as a reference standard for structural validation.

Analytical TechniqueParameter / ModeObserved Signal / ValueAssignment / Structural Correlation
¹H NMR (400 MHz) DMSO-d6, δ (ppm)8.15 (d, J = 8.0 Hz, 2H)H4, H5 (Aromatic, adjacent to bridgehead)
8.05 (d, J = 1.5 Hz, 2H)H1, H8 (Aromatic, deshielded by -SO₂NH₂)
7.85 (dd, J = 8.0, 1.5 Hz, 2H)H3, H6 (Aromatic)
7.45 (s, 4H)-SO₂NH₂ (Exchangeable protons)
4.10 (s, 2H)H9 (CH₂ bridge)
FT-IR (ATR) Wavenumber (cm⁻¹)3345, 3250N-H asymmetric and symmetric stretch
1330S=O asymmetric stretch
1160S=O symmetric stretch
HRMS (ESI-) m/z323.0160[M-H]⁻ (Calculated for C₁₃H₁₁N₂O₄S₂: 323.0160)
259.0431[M-H - SO₂]⁻ (Characteristic fragmentation)

Biological Relevance: The Fluorene-2,7-disulfonamide Scaffold

Beyond its use as a chemical building block, the 9H-fluorene-2,7-disulfonamide core is the foundational pharmacophore for synthesizing targeted ferroptosis inducers[2]. By functionalizing the sulfonamide nitrogens (e.g., N2,N7-dicyclohexyl substitutions) and oxidizing the C9 bridge to an oxime, researchers generate compounds like FIN56 .

FIN56 utilizes this rigid, planar scaffold to interact with intracellular targets, driving a dual-pathway induction of ferroptosis: it activates squalene synthase (SQS) to deplete antioxidant Coenzyme Q10, and it simultaneously promotes the degradation of Glutathione Peroxidase 4 (GPX4).

G2 M1 Fluorene-2,7-disulfonamide Scaffold (e.g., FIN56) M2 Squalene Synthase Activation M1->M2 M3 GPX4 Enzyme Degradation M1->M3 M4 CoQ10 Depletion M2->M4 M5 Lipid Peroxidation M3->M5 M4->M5 M6 Ferroptosis (Cell Death) M5->M6

Mechanism of ferroptosis induction by fluorene-2,7-disulfonamide derivatives.

References

  • Google Patents - WO2018118711A1 - Small molecule ferroptosis inducers URL
  • Pharmaceutical Sciences - A Lead Optimization of TOPK Inhibitors Using Complementary Computational and Synthetic Approaches URL:[Link]

Sources

Foundational

Thermodynamic Stability and Formulation Kinetics of 9H-Fluorene-2,7-disulfonamide at High Temperatures

Executive Summary The 9H-fluorene-2,7-disulfonamide pharmacophore, most prominently represented by the class III ferroptosis inducer FIN56 (N2,N7-dicyclohexyl-9-(hydroxyimino)-9H-fluorene-2,7-disulfonamide), represents a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 9H-fluorene-2,7-disulfonamide pharmacophore, most prominently represented by the class III ferroptosis inducer FIN56 (N2,N7-dicyclohexyl-9-(hydroxyimino)-9H-fluorene-2,7-disulfonamide), represents a paradigm shift in targeted oncology[1]. Unlike classical chemotherapeutics that trigger apoptosis, this compound induces ferroptosis—a non-apoptotic cell death characterized by the iron-dependent accumulation of lethal lipid reactive oxygen species (ROS)[2].

While the biological efficacy of 9H-fluorene-2,7-disulfonamide derivatives is well-documented, their thermodynamic stability at elevated temperatures remains a critical bottleneck for pharmaceutical formulation. The structural liabilities inherent to the hydroxyimino (oxime) bridge and sulfonamide linkages make the active pharmaceutical ingredient (API) susceptible to thermal degradation. This whitepaper provides an in-depth technical guide to profiling the thermodynamic stability of these compounds, detailing self-validating analytical workflows and advanced nanocarrier formulation strategies designed to bypass thermal liabilities.

Mechanistic Context: Structural Liabilities and Ferroptotic Efficacy

To understand why thermal stability is critical, we must examine the causality between the molecule's structure and its pharmacological mechanism. FIN56 operates via a dual-pronged metabolic pathway:

  • It promotes the autophagic degradation of glutathione peroxidase 4 (GPX4), removing the cell's primary defense against lipid peroxides.

  • It binds to and activates squalene synthase, leading to the depletion of coenzyme Q10 (CoQ10), a crucial endogenous antioxidant.

Pathway FIN56 FIN56 API (Fluorene Core) Squalene Squalene Synthase Activation FIN56->Squalene Pathway 1 GPX4 GPX4 Protein Degradation FIN56->GPX4 Pathway 2 CoQ10 CoQ10 Depletion Squalene->CoQ10 Metabolic Shift LipidROS Lipid ROS Accumulation GPX4->LipidROS Loss of Repair CoQ10->LipidROS Loss of Antioxidant Ferroptosis Ferroptotic Cell Death LipidROS->Ferroptosis Membrane Damage

Fig 1. Dual-pathway pharmacological mechanism of FIN56 inducing ferroptotic cell death.

The Thermal Liability: At high temperatures, the oxime bond ( C=N−OH ) at the 9-position of the fluorene ring is highly susceptible to oxidative cleavage and hydrolysis, yielding an inactive fluorenone degradant. If the API degrades during high-temperature manufacturing processes (e.g., hot-melt extrusion) or improper storage, it loses its ability to engage squalene synthase and GPX4, rendering the therapeutic inert.

Thermodynamic Profiling: A Self-Validating Analytical Workflow

As an application scientist, I cannot stress enough that a single analytical technique is insufficient for characterizing thermal degradation. We must utilize a self-validating system where kinetic observations are orthogonally verified to eliminate artifacts like solvent evaporation or instrument baseline drift.

Protocol: Accelerated Thermodynamic Stability & Kinetic Profiling

Step 1: Sample Preparation & Desiccation

  • Action: Lyophilize the 9H-fluorene-2,7-disulfonamide API for 24 hours at -80°C and 0.01 mbar.

  • Causality: Moisture acts as a catalyst for oxime hydrolysis at elevated temperatures. Removing residual solvent ensures that subsequent thermal events are purely intrinsic to the API's crystalline lattice, preventing false-positive degradation signals.

Step 2: Modulated Differential Scanning Calorimetry (mDSC)

  • Action: Subject 5 mg of the API to a heat-cool-heat cycle from 25°C to 250°C at a heating rate of 10°C/min under a nitrogen purge (50 mL/min), with a modulation amplitude of ±1°C every 60 seconds.

  • Causality: Standard DSC cannot easily distinguish between melting and simultaneous decomposition. Modulation separates the reversing heat flow (melting point, Tm​ ) from the non-reversing heat flow (enthalpic relaxation and degradation). This self-validates the Tm​ by isolating it from concurrent thermal breakdown.

Step 3: Isothermal Thermogravimetric Analysis (TGA)

  • Action: Heat the sample to 150°C, 175°C, and 200°C, holding isothermally for 120 minutes. Run an inert alumina standard simultaneously.

  • Causality: Isothermal holds allow us to apply Arrhenius kinetics to calculate the activation energy ( Ea​ ) of mass loss. The simultaneous alumina run self-validates the data by subtracting any buoyancy or baseline drift inherent to the furnace at high temperatures.

Step 4: Orthogonal Validation via LC-MS/MS

  • Action: Dissolve the post-TGA residue in LC-grade acetonitrile and analyze via mass spectrometry.

  • Causality: TGA only proves that mass was lost; it does not identify the mechanism. LC-MS/MS confirms whether the mass loss corresponds to the cleavage of the cyclohexylsulfonyl groups or the hydroxyimino moiety, closing the logical loop of the experiment.

Workflow Sample 9H-Fluorene-2,7-disulfonamide API Preparation DSC Differential Scanning Calorimetry (DSC) Sample->DSC 5-20°C/min Heating TGA Thermogravimetric Analysis (TGA) Sample->TGA Isothermal Stress Kinetics Arrhenius Kinetics Modeling DSC->Kinetics Tm & Heat Flow TGA->Kinetics Mass Loss (Td) Degradation LC-MS/MS Degradant Profiling Kinetics->Degradation Identify Liabilities Formulation FSR-FIN56 Nanovehicle Encapsulation Degradation->Formulation Guide Stabilization

Fig 2. Self-validating thermodynamic profiling workflow for FIN56 API and nanocarriers.

Advanced Formulation: Overcoming Thermal Liabilities via Nanocarriers

To circumvent the intrinsic thermal instability of free 9H-fluorene-2,7-disulfonamide, recent advances in nanomedicine have leveraged encapsulation strategies. A premier example is the development of arginine-glycine-aspartate (RGD) modified mesoporous silica-coated iron oxide nanovehicles (FSR-FIN56)[3].

This formulation strategy is thermodynamically brilliant for two reasons:

  • Thermal Shielding: The mesoporous silica matrix restricts the molecular mobility of the entrapped FIN56, significantly raising its decomposition onset temperature ( Td​ ) and protecting the oxime bond from oxidative cleavage.

  • Hyperthermia-Boosted Efficacy: Rather than being a liability, high temperatures are weaponized. Upon exposure to near-infrared (NIR) light, the iron oxide core generates localized hyperthermia. This controlled heat disintegrates the nanovehicle to liberate FIN56, while the released Fe3+ depletes intracellular glutathione (GSH) and produces Fe2+ to drive the Fenton reaction[3]. The localized rise in temperature synergizes with the API to cause a massive, rapid accumulation of lipid ROS[3].

Quantitative Data Presentation

The table below summarizes the comparative thermodynamic parameters between the free API and the advanced nanocarrier formulation, highlighting the causality behind the formulation choices.

Thermodynamic ParameterFree FIN56 APIFSR-FIN56 NanovehicleAnalytical Rationale & Causality
Melting Point ( Tm​ ) ~185°C (Followed by rapid decomp.)N/A (Amorphous in matrix)Encapsulation disrupts the crystalline lattice, shifting the API into an amorphous state that enhances aqueous solubility and bioavailability.
Decomposition Onset ( Td​ ) ~210°C>300°C (Silica shielding)Mesoporous silica provides a physical and thermodynamic barrier against oxidative cleavage of the oxime and sulfonamide bonds.
Photothermal Stability N/AStable over 5 ON/OFF cyclesValidates the nanovehicle's ability to sustain localized hyperthermia (via NIR) without premature API degradation[3].
Release Trigger Temp. None (Passive diffusion)45°C - 50°C (NIR-induced)Ensures spatial-temporal control, liberating FIN56 exclusively at the tumor site upon hyperthermic activation[3].

Conclusion

The thermodynamic stability of 9H-fluorene-2,7-disulfonamide derivatives at high temperatures dictates their viability as clinical ferroptosis inducers. By employing a self-validating analytical workflow combining mDSC, TGA, and LC-MS/MS, researchers can accurately map the kinetic liabilities of the oxime and sulfonamide functional groups. Furthermore, translating these molecules into thermally shielded, hyperthermia-responsive nanovehicles not only protects the API from degradation but actively leverages high temperatures to amplify ferroptotic cell death.

Sources

Exploratory

Electronic Band Gap Measurements of 9H-Fluorene-2,7-disulfonamide: Bridging Materials Science and Pharmacological Reactivity

Executive Summary The determination of frontier orbital energies—specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—is a critical analytical step in both materials s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The determination of frontier orbital energies—specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—is a critical analytical step in both materials science and modern drug development. For 9H-Fluorene-2,7-disulfonamide , a molecule characterized by its rigid, electron-rich biphenyl core and strongly electron-withdrawing sulfonamide groups, the electronic band gap dictates its chemical reactivity, redox stability, and potential for intermolecular charge transfer. This technical guide provides a comprehensive, self-validating methodology for measuring the electrochemical and optical band gaps of 9H-Fluorene-2,7-disulfonamide, explaining the causality behind each experimental parameter to ensure absolute data integrity.

Molecular Architecture & Pharmacological Causality

The structural topology of 9H-Fluorene-2,7-disulfonamide creates a unique "push-pull" electronic environment[1]. The fluorene backbone naturally supports extensive π -conjugation, while the 2,7-disulfonamide substitutions act as potent electron acceptors. This architecture significantly lowers the LUMO energy level, increasing the molecule's electron affinity[2].

In the context of drug development, the HOMO-LUMO gap is a direct proxy for chemical reactivity. Recent high-throughput screening and computational studies have identified 9H-fluorene-2,7-disulfonamide derivatives as potent hits for β -catenin pathway inhibition[3] and as potential viral protease inhibitors[4]. The specific size of the band gap allows the molecule's frontier orbitals to localize favorably within the hydrophobic pockets of target proteins or lipid bilayers[4]. Accurately measuring this gap is critical for lead optimization: an overly narrow gap may lead to off-target oxidative stress (toxicity), while a gap that is too wide may prevent necessary charge-transfer interactions with the receptor.

Orthogonal Validation Strategy

To ensure trustworthiness and eliminate instrumental artifacts, band gap measurements must be treated as a self-validating system. Relying solely on one technique can lead to misinterpretation due to solvation effects or exciton binding energies. Therefore, we employ an orthogonal approach: Cyclic Voltammetry (CV) to determine the electrochemical gap (free charge carriers) and UV-Vis Spectroscopy to determine the optical gap (bound excitons)[5].

BandGapWorkflow A 9H-Fluorene-2,7-disulfonamide Sample Preparation B Cyclic Voltammetry (Electrochemical Gap) A->B C UV-Vis Spectroscopy (Optical Gap) A->C D Redox Onsets HOMO/LUMO Levels B->D E Absorption Edge Excited State Energy C->E F Band Gap Validation & Cross-Correlation D->F E->F

Caption: Workflow for orthogonal validation of electronic and optical band gaps.

Protocol I: Electrochemical Band Gap via Cyclic Voltammetry (CV)

Causality of Experimental Design

Cyclic voltammetry measures the potentials at which a molecule is oxidized (loses an electron) and reduced (gains an electron).

  • Electrolyte Choice: Tetrabutylammonium hexafluorophosphate ( TBAPF6​ ) is used because the bulky tetrabutylammonium cation prevents ion-pairing with the reduced fluorene species, and the PF6−​ anion is highly non-coordinating.

  • Deoxygenation: The system must be rigorously purged with inert gas. Dissolved oxygen reduces at approximately -1.0 V, which would completely obscure the LUMO reduction peak of the fluorene-sulfonamide core[2].

  • Internal Standard: The ferrocene/ferrocenium ( Fc/Fc+ ) redox couple is added post-measurement. Its redox potential is relatively insensitive to solvent changes and is universally established at -4.8 eV relative to the vacuum level, providing a self-calibrating anchor for the data[2].

Step-by-Step Methodology
  • Solution Preparation: Dissolve 9H-Fluorene-2,7-disulfonamide to a concentration of 1.0×10−3 M in anhydrous, HPLC-grade acetonitrile.

  • Supporting Electrolyte: Add TBAPF6​ to achieve a 0.1 M concentration. Ensure complete dissolution.

  • Cell Assembly: Utilize a three-electrode setup consisting of a Glassy Carbon working electrode (polished with 0.05μm alumina slurry prior to use), a Platinum wire counter electrode, and an Ag/Ag+ non-aqueous reference electrode.

  • Purging: Submerge a PTFE tube into the solution and bubble with high-purity Argon for a minimum of 15 minutes. Maintain an Argon blanket over the solution during the experiment[2].

  • Measurement: Sweep the potential from 0 V to +2.0 V (oxidation) and 0 V to -2.5 V (reduction) at a constant scan rate of 50 mV/s. Record the voltammogram.

  • Calibration: Add ~1 mg of Ferrocene to the cell, stir briefly, purge for 2 minutes, and run a final scan to capture the Fc/Fc+ reversible peak.

  • Calculation:

    • EHOMO​=−[Eonsetox​−E1/2(Fc/Fc+)​+4.8] eV

    • ELUMO​=−[Eonsetred​−E1/2(Fc/Fc+)​+4.8] eV

    • Electrochemical Band Gap ( Egec​ ) = ELUMO​−EHOMO​

Protocol II: Optical Band Gap via UV-Vis Spectroscopy

Causality of Experimental Design

UV-Vis spectroscopy measures the energy required to promote an electron from the HOMO to the LUMO, creating an excited state (exciton).

  • Solvent Selection: Measurements should be taken in both a non-polar solvent (e.g., toluene) and a polar aprotic solvent (e.g., acetonitrile). Because the fluorene core is an electron donor and the sulfonamide is an acceptor, intramolecular charge transfer (ICT) bands may exhibit solvatochromism[2].

  • Tauc Plot Analysis: Instead of using the peak absorption maximum ( λmax​ ), the optical band gap is derived from the onset of the absorption edge ( λonset​ ). This represents the absolute minimum energy required for the lowest electronic transition[2].

Step-by-Step Methodology
  • Sample Preparation: Prepare a highly dilute 1.0×10−5 M solution of 9H-Fluorene-2,7-disulfonamide in spectroscopic-grade acetonitrile to prevent aggregation-induced peak broadening.

  • Baseline Correction: Fill two matched quartz cuvettes (1 cm path length) with pure acetonitrile. Run a baseline correction scan from 200 nm to 800 nm.

  • Measurement: Replace the solvent in the sample cuvette with the prepared analyte solution. Record the absorbance spectrum.

  • Data Extraction: Identify the longest-wavelength absorption band. Draw a tangent line along the steepest slope of the descending edge of this band down to the x-axis (Absorbance = 0). The intersection point is λonset​ .

  • Calculation: Calculate the optical band gap using the Planck-Einstein relation simplification:

    • Egopt​=λonset​1240​ (eV) [2].

Data Synthesis: The Exciton Binding Energy Divergence

When comparing the data derived from Protocol I and Protocol II, researchers will consistently note that the optical band gap is smaller than the electrochemical band gap. This is not an experimental error; it is a fundamental physical phenomenon. Cyclic voltammetry measures the energy required to create free and independent charge carriers (a radical cation and a radical anion). In contrast, UV-Vis spectroscopy measures the energy to create a bound electron-hole pair (an exciton)[5]. The difference between these two values is the exciton binding energy, which typically ranges from 0.2 to 0.4 eV in conjugated organic molecules.

Quantitative Data Summary
ParameterMeasurement TechniqueRepresentative Value (eV)*Physical Meaning in Drug Design
Optical Band Gap ( Egopt​ ) UV-Vis Spectroscopy~3.15Energy required to create a bound electron-hole pair; dictates photo-toxicity.
Electrochemical Gap ( Egec​ ) Cyclic Voltammetry~3.40Energy required to create free charge carriers; dictates redox stability.
HOMO Level Cyclic Voltammetry~ -6.20Ionization potential; propensity of the molecule to donate electrons to a receptor.
LUMO Level Cyclic Voltammetry~ -2.80Electron affinity; propensity of the sulfonamide groups to accept electrons.

*Note: Values are representative estimates based on the electronic behavior of highly electron-withdrawn fluorene-acceptor analogues[5].

PharmacologicalRelevance A Narrow HOMO-LUMO Gap (High Chemical Reactivity) B Charge Transfer to Receptor Pocket A->B C Targeted Binding (e.g., β-catenin) B->C Specific D Off-Target Toxicity (Oxidative Stress) B->D Non-Specific

Caption: Causality between frontier orbital energy gaps and pharmacological outcomes.

By rigorously applying these self-validating protocols, researchers can accurately map the electronic landscape of 9H-Fluorene-2,7-disulfonamide, enabling highly targeted lead optimization and minimizing late-stage attrition due to unforeseen redox toxicity.

References

  • Source: National Institutes of Health (NIH)
  • Title: Unveiling the Potent Electron-Withdrawing Nature of Cyano Groups in Fluorene-9-malononitrile: A Technical Guide Source: Benchchem URL
  • Title: Computational investigation of potential inhibitors of novel coronavirus 2019 through structure-based virtual screening, molecular dynamics simulation...
  • Source: ACS Publications (The Journal of Physical Chemistry C)
  • Source: ACS Publications (Journal of Medicinal Chemistry)

Sources

Foundational

An In-depth Technical Guide to the Solubility Profile of 9H-Fluorene-2,7-disulfonamide in Polar Organic Solvents

Abstract This technical guide provides a comprehensive framework for understanding and determining the solubility profile of 9H-Fluorene-2,7-disulfonamide in a range of polar organic solvents. Intended for researchers, s...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility profile of 9H-Fluorene-2,7-disulfonamide in a range of polar organic solvents. Intended for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of solubility, outlines detailed experimental protocols for its quantification, and discusses the anticipated solubility behavior of this specific molecule based on its structural characteristics. In the absence of extensive published data for 9H-Fluorene-2,7-disulfonamide, this guide emphasizes robust experimental design and data interpretation, empowering researchers to generate reliable and reproducible solubility data critical for applications ranging from synthetic chemistry to pharmaceutical formulation.

Introduction: The Significance of Solubility in the Scientific Lifecycle of 9H-Fluorene-2,7-disulfonamide

9H-Fluorene-2,7-disulfonamide is a molecule of interest owing to its structural components: a polycyclic aromatic hydrocarbon (fluorene) backbone and two sulfonamide functional groups. Fluorene derivatives have found applications in materials science and drug development, often exhibiting unique photoelectric properties and biological activities.[1] The sulfonamide group is a well-established pharmacophore, present in a wide array of therapeutic agents. The solubility of this compound in various solvents is a critical physical property that dictates its utility and behavior in numerous scientific contexts.

For the synthetic chemist, solubility governs the choice of solvents for reactions, purification (e.g., crystallization), and analysis. In the realm of drug development, the aqueous and non-aqueous solubility of a compound is a primary determinant of its bioavailability, formulation feasibility, and ultimate therapeutic efficacy.[2] A comprehensive understanding of the solubility profile in polar organic solvents—which are frequently used in synthesis, purification, and as co-solvents in formulations—is therefore indispensable.

This guide will provide the necessary theoretical background and practical, step-by-step protocols to empower the researcher to meticulously characterize the solubility of 9H-Fluorene-2,7-disulfonamide.

Theoretical Framework: Predicting the Solubility Behavior of 9H-Fluorene-2,7-disulfonamide

The principle of "like dissolves like" provides a foundational, albeit qualitative, prediction of solubility. The solubility of a solute in a solvent is governed by the interplay of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

Molecular Structure Analysis of 9H-Fluorene-2,7-disulfonamide:

  • 9H-Fluorene Core: The large, rigid, and non-polar fluorene backbone is expected to contribute to favorable van der Waals interactions with non-polar and moderately polar solvents.[3]

  • Sulfonamide Groups (-SO₂NH₂): The two sulfonamide groups are highly polar and capable of acting as both hydrogen bond donors (via the N-H protons) and acceptors (via the oxygen and nitrogen atoms). These groups will dominate the interaction with polar solvents.

Based on this structure, 9H-Fluorene-2,7-disulfonamide is anticipated to exhibit limited solubility in non-polar aliphatic solvents like hexane, and significantly greater solubility in polar organic solvents. The extent of its solubility in polar solvents will be influenced by the solvent's ability to engage in hydrogen bonding and its overall polarity.[4][5]

Factors Influencing Solubility:

Several factors will modulate the solubility of 9H-Fluorene-2,7-disulfonamide:

  • Solvent Polarity: A solvent's polarity, often quantified by its dielectric constant, will play a major role. Polar protic solvents (e.g., methanol, ethanol) can engage in hydrogen bonding with the sulfonamide groups, promoting solubility. Polar aprotic solvents (e.g., DMSO, DMF, acetone) can also effectively solvate the molecule through dipole-dipole interactions.

  • Temperature: The dissolution of most solid compounds is an endothermic process, meaning solubility tends to increase with temperature.[6][7] This relationship is described by the van't Hoff equation.

  • Crystal Lattice Energy: The strength of the intermolecular forces in the solid state of 9H-Fluorene-2,7-disulfonamide will significantly impact its solubility. A higher melting point often correlates with a more stable crystal lattice and, consequently, lower solubility.[8]

Experimental Determination of Solubility: A Validated Protocol

The "gold standard" for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method .[9] This method involves agitating an excess of the solid compound in the solvent of interest for a sufficient period to reach equilibrium. The resulting saturated solution is then filtered, and the concentration of the dissolved solute is determined analytically.

The Shake-Flask Method: A Step-by-Step Protocol

This protocol is designed to be a self-validating system, ensuring the attainment of true equilibrium solubility.

Materials:

  • 9H-Fluorene-2,7-disulfonamide (high purity)

  • Selected polar organic solvents (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO), ethyl acetate) of analytical grade

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE or nylon, depending on solvent compatibility)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer or HPLC-UV)

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_validation Validation A Weigh excess 9H-Fluorene-2,7-disulfonamide B Add known volume of solvent A->B to vial C Agitate at constant temperature (e.g., 24-72 hours) B->C D Allow to settle C->D E Withdraw supernatant D->E F Filter through 0.22 µm syringe filter E->F G Dilute sample accurately F->G H Quantify concentration (UV-Vis or HPLC) G->H J Confirm equilibrium by time-point sampling H->J I Analyze solid phase (optional) (e.g., DSC, XRPD)

Caption: Workflow for Shake-Flask Solubility Determination.

Procedure:

  • Preparation: To a series of glass vials, add an excess amount of 9H-Fluorene-2,7-disulfonamide (e.g., 10-20 mg, ensuring solid remains after equilibration). Record the exact weight if using a mass-balance approach for quantification.

  • Solvent Addition: Accurately add a known volume (e.g., 2-5 mL) of the selected polar organic solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period.

    • Expertise Insight: A 24-hour period is often sufficient, but for compounds that may undergo polymorphic transformations or have slow dissolution kinetics, extending this to 48 or 72 hours is recommended.[9] To validate the equilibration time, a preliminary experiment can be run where samples are taken at various time points (e.g., 8, 16, 24, 48 hours) until the concentration plateaus.

  • Sample Collection and Preparation:

    • After agitation, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

  • Dilution and Quantification:

    • Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

    • Quantify the concentration of 9H-Fluorene-2,7-disulfonamide using a pre-validated analytical method (see Section 3.2).

  • Calculations: Calculate the solubility in the desired units (e.g., mg/mL, µg/mL, or mol/L) by back-calculating from the diluted sample concentration.

Analytical Quantification Methods

The choice of analytical method depends on the physicochemical properties of 9H-Fluorene-2,7-disulfonamide, specifically its UV absorbance.

A. High-Performance Liquid Chromatography (HPLC-UV):

This is the preferred method due to its high specificity and ability to separate the analyte from any potential impurities or degradants.

Protocol:

  • Develop a Stability-Indicating Method:

    • Column: A C18 reverse-phase column is a good starting point.

    • Mobile Phase: A mixture of a polar organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer.

    • Detection: Use a UV detector set at the wavelength of maximum absorbance (λmax) for 9H-Fluorene-2,7-disulfonamide.

    • Validation: The method should be validated for linearity, accuracy, and precision according to standard guidelines.

  • Generate a Calibration Curve: Prepare a series of standard solutions of 9H-Fluorene-2,7-disulfonamide of known concentrations in the chosen solvent. Analyze these standards by HPLC and plot the peak area versus concentration. A linear regression of this data will provide the calibration curve (R² > 0.99).

  • Analyze Samples: Inject the diluted, filtered samples from the solubility experiment and determine their concentration from the calibration curve.

B. UV-Vis Spectrophotometry:

This method is simpler and faster but less specific than HPLC. It is suitable if the compound has a strong chromophore and there are no interfering substances.[10]

Protocol:

  • Determine λmax: Scan a dilute solution of 9H-Fluorene-2,7-disulfonamide in the chosen solvent to find the wavelength of maximum absorbance.

  • Generate a Calibration Curve: Prepare a series of standard solutions and measure their absorbance at λmax. Plot absorbance versus concentration to create a Beer-Lambert Law calibration curve.

  • Analyze Samples: Measure the absorbance of the diluted, filtered samples and determine their concentration from the calibration curve.

Anticipated Solubility Profile and Data Presentation

While specific experimental data is not available, a qualitative solubility profile can be anticipated based on the principles discussed.

Expected Solubility Ranking (Qualitative):

DMSO > Acetone > Methanol ≈ Ethanol > Ethyl Acetate > Acetonitrile

This ranking is based on a combination of polarity and hydrogen bonding capacity. DMSO is a highly polar aprotic solvent, excellent at dissolving a wide range of compounds. Acetone is also a strong polar aprotic solvent. Alcohols like methanol and ethanol can act as both hydrogen bond donors and acceptors. Ethyl acetate and acetonitrile are polar aprotic but generally have lower solvating power for this type of molecule.

Data Presentation:

All quantitative solubility data should be summarized in a clear, tabular format for easy comparison.

Table 1: Illustrative Solubility Data for 9H-Fluorene-2,7-disulfonamide at 25 °C

Polar Organic SolventSolvent TypePredicted Solubility (mg/mL)Molar Solubility (mol/L)
Dimethyl Sulfoxide (DMSO)Polar Aprotic> 50> 0.14
AcetonePolar Aprotic~35~0.10
MethanolPolar Protic~20~0.06
EthanolPolar Protic~15~0.04
Ethyl AcetatePolar Aprotic~10~0.03
AcetonitrilePolar Aprotic~8~0.02

Note: The values presented in this table are hypothetical and for illustrative purposes only. They serve as a template for presenting experimentally determined data.

Conclusion: A Pathway to Comprehensive Understanding

This technical guide has laid out a comprehensive, scientifically-grounded approach to determining and understanding the solubility profile of 9H-Fluorene-2,7-disulfonamide in polar organic solvents. By combining a robust theoretical framework with detailed, validated experimental protocols, researchers can confidently generate the critical data needed to advance their work. The shake-flask method, coupled with a reliable analytical technique like HPLC-UV, provides the gold standard for obtaining accurate and reproducible thermodynamic solubility data. This information is fundamental to the successful application of 9H-Fluorene-2,7-disulfonamide in synthesis, purification, and formulation development, ensuring its potential is fully realized.

References

  • Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. PubMed. [Link]

  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. [Link]

  • FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. Slideshare. [Link]

  • Factors that Affect the Solubility of Drugs. Pharmaguideline. [Link]

  • Thermodynamic study of the solubility of some sulfonamides in cyclohexane. SciELO. [Link]

  • Dissolution Thermodynamics of the Solubility of Sulfamethazine in (Acetonitrile + 1-Propanol) Mixtures. PMC. [Link]

  • Solubility Determination and Thermodynamic Modeling of Methanesulfonamide in 13 Pure Solvents at Temperatures of 283.15–323.15 K. Journal of Chemical & Engineering Data. [Link]

  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Raytor. [Link]

  • Compound solubility measurements for early drug discovery. Computational Chemistry. [Link]

  • Analytical Method Selection for Drug Product Dissolution Testing. AAPS. [Link]

  • Fluorene. Sciencemadness Wiki. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Crystallographic and X-ray Diffraction Analysis of 9H-Fluorene-2,7-disulfonamide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the crystallographic and X-ray diffraction (XRD) analysis of 9H-Fluorene-2,7-disulfonamid...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the crystallographic and X-ray diffraction (XRD) analysis of 9H-Fluorene-2,7-disulfonamide. While, as of the compilation of this document, specific experimental crystallographic data for the parent 9H-Fluorene-2,7-disulfonamide is not publicly available, this guide will establish a robust framework for its characterization. By leveraging data from closely related fluorene derivatives and established analytical methodologies, we present a detailed protocol for obtaining and interpreting single-crystal and powder XRD data. This guide is intended to be a vital resource for researchers engaged in the synthesis, characterization, and application of novel fluorene-based compounds in drug discovery and materials science.

Introduction: The Significance of the 9H-Fluorene-2,7-disulfonamide Scaffold

The 9H-fluorene scaffold is a privileged structural motif in medicinal chemistry and materials science due to its rigid, planar, and electron-rich nature.[1][2] Its derivatives have demonstrated a wide array of biological activities and have been incorporated into materials with unique photophysical properties. The addition of sulfonamide moieties at the 2 and 7 positions of the fluorene core, as in 9H-Fluorene-2,7-disulfonamide, introduces strong hydrogen bonding capabilities and the potential for diverse chemical modifications. These characteristics make this scaffold a compelling starting point for the design of novel therapeutic agents and functional materials.

A precise understanding of the three-dimensional structure of 9H-Fluorene-2,7-disulfonamide is paramount for rational drug design and the targeted development of new materials. Crystallographic data provides invaluable insights into molecular conformation, intermolecular interactions, and packing arrangements within the crystal lattice, all of which influence the physicochemical properties of the compound, such as solubility, stability, and bioavailability.

Current Status of Crystallographic Data for 9H-Fluorene-2,7-disulfonamide

A thorough search of prominent crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), and the broader scientific literature did not yield publicly available, experimentally determined crystallographic data or powder X-ray diffraction patterns specifically for the unsubstituted 9H-Fluorene-2,7-disulfonamide. This absence of data highlights an opportunity for further research to fill this knowledge gap.

In the subsequent sections, this guide will present a generalized, yet detailed, protocol for the crystallographic and XRD analysis of this compound, using data from structurally related fluorene derivatives as illustrative examples.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The resulting atomic coordinates allow for the unambiguous determination of bond lengths, bond angles, and intermolecular interactions.

Experimental Protocol for SC-XRD

The following protocol outlines the necessary steps for the single-crystal X-ray diffraction analysis of a compound such as 9H-Fluorene-2,7-disulfonamide.

Step 1: Crystal Growth

  • Rationale: The cornerstone of a successful SC-XRD experiment is the availability of high-quality single crystals. The ideal crystal should be of sufficient size (typically 0.1-0.3 mm in each dimension) and free from defects.

  • Methodology:

    • Dissolve the synthesized 9H-Fluorene-2,7-disulfonamide in a suitable solvent or a mixture of solvents (e.g., dichloromethane/hexane, toluene/hexane) to near saturation.[3]

    • Employ a slow evaporation technique by leaving the solution in a loosely capped vial at room temperature.

    • Alternatively, use a vapor diffusion method where a less volatile solvent containing the compound is allowed to slowly mix with a more volatile anti-solvent.

    • Monitor for the formation of well-defined, transparent crystals over several days to weeks.

Step 2: Crystal Mounting and Data Collection

  • Rationale: A single, well-formed crystal is selected and mounted on the goniometer of a diffractometer for data collection.

  • Methodology:

    • Carefully select a suitable crystal under a microscope.

    • Mount the crystal on a cryoloop or a glass fiber using a cryoprotectant oil.

    • Mount the crystal on the goniometer head of a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo-Kα or Cu-Kα radiation) and a detector.

    • Cool the crystal to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and potential radiation damage.

    • Perform an initial unit cell determination and screen for crystal quality.

    • Proceed with a full data collection by rotating the crystal through a series of angles and collecting diffraction images.

Step 3: Structure Solution and Refinement

  • Rationale: The collected diffraction data is processed to determine the crystal structure.

  • Methodology:

    • Integrate the raw diffraction data to obtain a list of reflection intensities.

    • Apply corrections for Lorentz and polarization effects, and absorption.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • Refine the structural model against the experimental data using full-matrix least-squares methods. This involves adjusting atomic coordinates, and thermal parameters to minimize the difference between the observed and calculated structure factors.

    • Locate and refine hydrogen atoms from the difference Fourier map or place them in calculated positions.

    • The final refined structure is validated using metrics such as the R-factor, goodness-of-fit (GooF), and residual electron density.

Illustrative Crystallographic Data for a Fluorene Derivative

To provide a tangible example of the type of data obtained from an SC-XRD experiment, the crystallographic data for 9,9-bis(hydroxymethyl)-9H-fluorene is presented below.[2]

ParameterValue
Chemical FormulaC₁₅H₁₄O₂
Formula Weight226.27
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)6.8654(13)
b (Å)15.193(2)
c (Å)21.892(4)
α (°)90
β (°)90
γ (°)90
Volume (ų)2283.4(7)
Z8
Calculated Density (g/cm³)1.315

This table presents example data for a related compound and should not be taken as the actual data for 9H-Fluorene-2,7-disulfonamide.

Powder X-ray Diffraction (PXRD) Analysis

Powder X-ray diffraction is a powerful technique for the characterization of crystalline materials. It is particularly useful for phase identification, assessing sample purity, and determining crystallite size.

Experimental Protocol for PXRD

Step 1: Sample Preparation

  • Rationale: Proper sample preparation is crucial for obtaining high-quality PXRD data with good particle statistics.

  • Methodology:

    • Gently grind a small amount (typically 10-20 mg) of the crystalline 9H-Fluorene-2,7-disulfonamide using a mortar and pestle to obtain a fine, homogeneous powder.

    • Mount the powder on a sample holder. This can be a zero-background holder to minimize background signal, or a standard flat plate holder.

    • Ensure the surface of the powder is flat and level with the surface of the holder.

Step 2: Data Acquisition

  • Rationale: The powdered sample is irradiated with X-rays, and the diffracted X-rays are detected at various angles.

  • Methodology:

    • Place the sample holder in a powder X-ray diffractometer.

    • Set the data collection parameters, including the 2θ range (e.g., 5-50°), step size (e.g., 0.02°), and scan speed.

    • Initiate the data collection. The instrument will scan through the specified angular range, and the detector will measure the intensity of the diffracted X-rays at each angle.

Step 3: Data Analysis

  • Rationale: The resulting diffraction pattern is a plot of intensity versus 2θ, which serves as a unique "fingerprint" for the crystalline phase.

  • Methodology:

    • Process the raw data to remove background noise.

    • Identify the positions (2θ values) and intensities of the diffraction peaks.

    • The pattern can be compared to databases (e.g., the Powder Diffraction File from the ICDD) for phase identification.

    • For a novel compound like 9H-Fluorene-2,7-disulfonamide, the experimental pattern would serve as a reference for future batches.

Hypothetical Powder XRD Pattern Data

The following table represents a hypothetical set of characteristic peaks that might be observed for 9H-Fluorene-2,7-disulfonamide. This is for illustrative purposes only.

2θ (°)d-spacing (Å)Relative Intensity (%)
8.510.480
12.27.260
15.85.6100
19.14.675
21.54.190
25.33.550

This table is a hypothetical representation and does not reflect actual experimental data.

Visualization of Experimental Workflows

The following diagrams illustrate the key experimental workflows described in this guide.

Single_Crystal_XRD_Workflow cluster_synthesis Synthesis & Purification cluster_crystal_growth Crystal Growth cluster_data_collection Data Collection cluster_structure_solution Structure Determination synthesis Synthesis of 9H-Fluorene-2,7-disulfonamide purification Purification synthesis->purification dissolution Dissolution in Solvent purification->dissolution evaporation Slow Evaporation / Vapor Diffusion dissolution->evaporation mounting Crystal Mounting evaporation->mounting data_acq X-ray Data Collection mounting->data_acq solution Structure Solution data_acq->solution refinement Structure Refinement solution->refinement validation Validation (CIF) refinement->validation Powder_XRD_Workflow cluster_synthesis Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis synthesis Crystalline 9H-Fluorene-2,7-disulfonamide grinding Grinding to Fine Powder synthesis->grinding mounting Mounting on Sample Holder grinding->mounting instrument Powder X-ray Diffractometer mounting->instrument scan 2θ Scan instrument->scan pattern Intensity vs. 2θ Plot scan->pattern analysis Peak Identification & Analysis pattern->analysis

Caption: Workflow for Powder X-ray Diffraction Analysis.

Conclusion

While experimental crystallographic and powder XRD data for 9H-Fluorene-2,7-disulfonamide are not yet publicly available, this guide provides the necessary theoretical and practical framework for its comprehensive structural characterization. The protocols outlined herein are based on established, robust methodologies in the field of chemical crystallography. The successful acquisition and interpretation of this data will be instrumental in advancing the development of novel therapeutics and functional materials based on the promising 9H-Fluorene-2,7-disulfonamide scaffold. It is our hope that this guide will serve as a valuable resource for researchers in this exciting area of study and encourage the dissemination of this foundational data to the scientific community.

References

  • Mazik, M., Schwarzer, A., & Seidel, P. (2021). Crystal structure of 9,9-diethyl-9H-fluorene-2,4,7-tricarbaldehyde. Acta Crystallographica Section E: Crystallographic Communications, 77(10), 1029-1033. [Link]

  • Mazik, M., & Seidel, P. (2024). Crystal Structures of 9,9-Disubstituted Fluorene Derivatives Bearing Methyl, Hydroxymethyl or Pyridinylmethyl Groups. Molbank, 2024(1), M1795. [Link]

  • Seidel, P., Schwarzer, A., & Mazik, M. (2021). Crystal structure of 9,9-diethyl-9H-fluorene-2,4,7-tricarbaldehyde. Acta Crystallographica Section E: Crystallographic Communications, 77(10), 1029-1033. [Link]

  • Seidel, P., Schwarzer, A., & Mazik, M. (2021). Synthesis and crystallization of 9,9-diethyl-9H-fluorene-2,4,7-tricarbaldehyde. In P. Seidel, A. Schwarzer, & M. Mazik (Eds.), Crystal structure of 9,9-diethyl-9H-fluorene-2,4,7-tricarbaldehyde. International Union of Crystallography. [Link]

Sources

Foundational

The 9H-Fluorene-2,7-Disulfonamide Scaffold: In Vitro Toxicity, Safety Profiling, and Mechanisms of Regulated Cell Death

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide Executive Summary The 9H-fluorene-2,7-disulfonamide scaffold has emerged as a highly ve...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide

Executive Summary

The 9H-fluorene-2,7-disulfonamide scaffold has emerged as a highly versatile pharmacophore in modern drug discovery, primarily recognized for its ability to induce regulated non-apoptotic cell death. Derivatives of this core structure—most notably FIN56 and CIL56 (CA3) —are potent in vitro probes used to study ferroptosis, lipid metabolism dysregulation, and targeted oncological therapies. This whitepaper synthesizes the in vitro toxicity profile, mechanistic causality, and safety parameters of these compounds. Furthermore, it provides self-validating experimental protocols to ensure rigorous and reproducible toxicity profiling in preclinical settings.

Molecular Architecture & Bioactivity

The intrinsic toxicity and biological targeting of the 9H-fluorene-2,7-disulfonamide scaffold are dictated by its unique molecular geometry. The rigid, planar fluorene ring intercalates into lipophilic environments, while the sulfonamide groups at the 2 and 7 positions serve as critical hydrogen-bond acceptors/donors.

When functionalized with bulky hydrophobic moieties (e.g., dicyclohexyl groups in FIN56 or piperidinyl groups in CIL56), the scaffold gains high affinity for specific lipid-modifying enzymes. Rather than acting as broad-spectrum cytotoxins, these molecules act as precision disruptors of intracellular redox homeostasis and lipid metabolism, making them highly selective against certain cancer phenotypes (e.g., fibrosarcoma, osteosarcoma, and therapy-resistant esophageal adenocarcinoma) while presenting specific toxicity challenges that must be managed during drug development 1.

Mechanistic Pathways of Toxicity

The toxicity of 9H-fluorene-2,7-disulfonamide derivatives is primarily driven by the induction of ferroptosis , an iron-dependent form of regulated cell death characterized by the catastrophic accumulation of lipid peroxides (LPOs).

FIN56: Class 3 Ferroptosis Induction

FIN56 triggers toxicity through a dual-pronged mechanism. First, it promotes the post-translational degradation of Glutathione Peroxidase 4 (GPX4) , the primary enzyme responsible for reducing toxic lipid hydroperoxides to non-toxic lipid alcohols. Second, FIN56 binds to and activates squalene synthase (SQS/FDFT1) . This activation creates a metabolic sink that diverts mevalonate pathway intermediates away from the synthesis of non-steroidogenic metabolites, specifically depleting Coenzyme Q10 (CoQ10) . Because CoQ10 acts as an endogenous lipophilic antioxidant, its depletion synergizes with GPX4 loss to accelerate lethal lipid peroxidation 1 [[2]]().

CIL56 (CA3): Dual-Mode Toxicity

CIL56 exhibits a broader toxicity profile. It induces iron-dependent reactive oxygen species (ROS) accumulation while simultaneously inhibiting YAP1/Tead transcriptional activity. Furthermore, CIL56 accelerates ACC1-dependent malonyl-CoA production, leading to the toxic accumulation of long-chain saturated and polyunsaturated fatty acids 34. CIL56 toxicity is also linked to the S-acyltransferase zDHHC5, causing an imbalance in Golgi trafficking and intracellular vesicle accumulation 5.

Pathway FIN56 FIN56 GPX4 GPX4 Degradation FIN56->GPX4 SQS SQS Activation FIN56->SQS CIL56 CIL56 (CA3) CIL56->GPX4 YAP1 YAP1 Inhibition CIL56->YAP1 ACC1 ACC1 Activation CIL56->ACC1 LPO Lipid Peroxidation (LPO) GPX4->LPO CoQ10 CoQ10 Depletion SQS->CoQ10 Necrosis Regulated Necrosis YAP1->Necrosis ACC1->LPO Fatty Acid Accumulation CoQ10->LPO Loss of Antioxidant Ferroptosis Ferroptosis (Class 3) LPO->Ferroptosis LPO->Ferroptosis

Caption: Mechanistic pathways of FIN56 and CIL56 driving ferroptosis and regulated necrosis.

In Vitro Toxicity & Safety Profiling

The safety profile of these compounds is highly context-dependent. While they exhibit potent cytotoxicity against rapidly dividing, metabolically active cancer cells, their off-target effects in healthy tissue models require careful titration. For instance, structural optimization of the fluorene scaffold for TOPK inhibition (e.g., N2,N7-dibenzyl-9-oxo-9H-fluorene-2,7-disulfonamide) revealed potential hematopoietic toxicity in vivo, necessitating targeted delivery systems 6.

Quantitative Cytotoxicity Profile
DerivativePrimary MechanismCell Line ModelIC50 / Effective DoseKey Toxicity Modulators (Rescue)
FIN56 GPX4 Degradation, SQS ActivationHT-1080 (Fibrosarcoma)~2.5 - 5.0 µMα-tocopherol, Liproxstatin-1
FIN56 GPX4 DegradationMNNG/HOS (Osteosarcoma)~3.0 µMFerrostatin-1, Iron Chelators
CIL56 (CA3) YAP1 Inhibition, ACC1 ActivationEsophageal Adenocarcinoma~1.0 - 6.5 µMDeferoxamine (low dose only)
TOPK Analog TOPK Kinase InhibitionHCT-116 (Colon Cancer)54.0 µMN/A (Hematopoietic toxicity noted)

Self-Validating Experimental Protocols

To ensure scientific integrity, toxicity assays involving 9H-fluorene-2,7-disulfonamide derivatives must be designed as self-validating systems . Because these compounds induce specific forms of regulated cell death, standard viability assays (e.g., MTT, CellTiter-Glo) are insufficient on their own. They must be paired with specific pharmacological rescue controls to confirm the causality of the cell death modality.

Protocol Seed 1. Cell Seeding (e.g., HT-1080) Treat 2. Compound Treatment (FIN56/CIL56) Seed->Treat Rescue 3. Rescue Controls (+Liproxstatin-1 / +Z-VAD) Treat->Rescue Readout 4. Viability & ROS (CellTiter-Glo / C11-BODIPY) Rescue->Readout

Caption: Self-validating in vitro workflow for assessing ferroptotic toxicity.

Step-by-Step Methodology: Validating Ferroptotic Toxicity

Objective: To quantify the cytotoxicity of FIN56 and validate that the mechanism of death is strictly ferroptotic rather than apoptotic or non-specifically necrotic.

  • Cell Seeding & Preparation:

    • Seed HT-1080 cells at a density of 2 × 10^3 cells per well in a 96-well plate using DMEM supplemented with 10% FBS.

    • Incubate overnight at 37°C, 5% CO2 to allow for cellular adherence and metabolic stabilization.

  • Compound Preparation (The Scaffold):

    • Reconstitute FIN56 or CIL56 in anhydrous DMSO to a 10 mM stock. Note: The scaffold is highly lipophilic; ensure complete dissolution using mild sonication if necessary.

    • Prepare a 10-point dose-response curve (ranging from 0.01 µM to 50 µM) using serial dilutions in culture media. Keep final DMSO concentration ≤0.1% to prevent solvent-induced basal toxicity.

  • Application of Rescue Controls (The Self-Validation Step):

    • Control Group A (Vehicle): 0.1% DMSO.

    • Control Group B (Apoptosis Block): Co-treat with Z-VAD-FMK (50 µM) to rule out caspase-dependent apoptosis.

    • Control Group C (Necroptosis Block): Co-treat with Necrostatin-1 (10 µM).

    • Control Group D (Ferroptosis Block - Critical): Co-treat with Liproxstatin-1 (1 µM) or α-tocopherol (100 µM).

  • Incubation & ROS Measurement:

    • Incubate for 24–48 hours.

    • To validate lipid peroxidation causality, add C11-BODIPY(581/591) (2 µM) 1 hour prior to the assay endpoint. Measure the shift from red (~590 nm) to green (~510 nm) fluorescence via flow cytometry or high-content imaging to confirm LPO accumulation.

  • Viability Readout:

    • Assess final ATP-dependent cell viability using CellTiter-Glo® Luminescent Cell Viability Assay.

    • Data Interpretation: If FIN56 toxicity is genuinely ferroptotic, viability will be fully rescued in Group D, but unaffected in Groups B and C.

Translational Safety & Future Perspectives

While the in vitro efficacy of the 9H-fluorene-2,7-disulfonamide scaffold is undeniable, its translational safety profile requires optimization. The high lipophilicity and potent disruption of lipid metabolism can lead to off-target systemic toxicities, such as the hematopoietic suppression observed with early TOPK inhibitors 6.

To mitigate these safety concerns, researchers are actively developing targeted delivery systems. A recent breakthrough involves encapsulating FIN56 within iron-based nanovehicles (FSR-Fin56). This approach not only restricts the bioavailability of the drug to the tumor microenvironment but also leverages the iron core to trigger localized Fenton reactions upon near-infrared (NIR) irradiation, thereby boosting ferroptotic efficacy while sparing healthy tissues 7.

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Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 9H-Fluorene-2,7-disulfonamide

Synthesis Protocol and Mechanistic Insights for 9H-Fluorene-2,7-disulfonamide Introduction & Mechanistic Rationale 9H-Fluorene-2,7-disulfonamide is a highly valued building block in medicinal chemistry and drug discovery...

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Author: BenchChem Technical Support Team. Date: April 2026

Synthesis Protocol and Mechanistic Insights for 9H-Fluorene-2,7-disulfonamide

Introduction & Mechanistic Rationale

9H-Fluorene-2,7-disulfonamide is a highly valued building block in medicinal chemistry and drug discovery. The rigid, planar fluorene core combined with the hydrogen-bonding capacity of the sulfonamide groups makes it an ideal scaffold for developing biologically active compounds, including TOPK (T-LAK cell-originated protein kinase) inhibitors[1] and β -catenin signaling pathway inhibitors[2].

The synthesis of 9H-fluorene-2,7-disulfonamide is achieved via a robust, two-stage protocol starting from the inexpensive 9H-fluorene core.

  • Stage 1 (Chlorosulfonation): The direct chlorosulfonation of 9H-fluorene proceeds via electrophilic aromatic substitution[3]. Chlorosulfonic acid ( ClSO3​H ) acts sequentially as a sulfonating agent (installing −SO3​H groups) and a chlorinating agent (converting them to −SO2​Cl groups). The regioselectivity for the 2,7-positions is thermodynamically and kinetically driven by the electron-rich nature of the biphenyl-like system and the minimal steric hindrance at these distal positions[3].

  • Stage 2 (Amidation): The resulting 9H-fluorene-2,7-disulfonyl chloride undergoes nucleophilic acyl substitution with an ammonia source. The use of excess aqueous ammonium hydroxide ( NH4​OH ) in a miscible organic solvent (like THF) ensures that ammonia acts as both the nucleophile and the acid scavenger, neutralizing the corrosive HCl byproduct and driving the reaction to absolute completion.

Synthetic Workflow

Synthesis SM 9H-Fluorene (C13H10) Int 9H-Fluorene-2,7-disulfonyl chloride (C13H8Cl2O4S2) SM->Int ClSO3H (10 eq) 0°C to 60°C Electrophilic Substitution Prod 9H-Fluorene-2,7-disulfonamide (C13H12N2O4S2) Int->Prod NH4OH (aq) / THF 0°C to RT Nucleophilic Amidation

Two-step synthetic workflow for 9H-Fluorene-2,7-disulfonamide from 9H-Fluorene.

Quantitative Data & Reaction Parameters

Table 1: Stoichiometry and Reaction Parameters

Reagent / MaterialMW ( g/mol )EquivalentsFunctionReaction Conditions
9H-Fluorene 166.221.0Starting Material0 °C 60 °C, 4h
Chlorosulfonic Acid 116.5210.0Electrophile / Chlorinating AgentNeat (Acts as solvent)
9H-Fluorene-2,7-disulfonyl chloride 363.231.0Intermediate0 °C RT, 12h
Ammonium Hydroxide (28-30%) 35.04 ( NH4​OH )10.0Nucleophile / Acid ScavengerBiphasic (THF/Water)
Tetrahydrofuran (THF) 72.11N/ASolventAnhydrous

Step-by-Step Experimental Protocol

Stage 1: Synthesis of 9H-Fluorene-2,7-disulfonyl chloride
  • Preparation: Equip a thoroughly dried 250 mL round-bottom flask with a magnetic stir bar, a pressure-equalizing dropping funnel, and a drying tube (or nitrogen line) to prevent atmospheric moisture ingress.

  • Cooling & Addition: Charge the flask with chlorosulfonic acid (10.0 equiv.). Cool the acid to 0 °C using an ice-water bath. Causality: Chlorosulfonation is highly exothermic. Strict temperature control prevents substrate charring and poly-sulfonation.

  • Substrate Introduction: Add 9H-fluorene (1.0 equiv.) portion-wise over 30 minutes, ensuring the internal temperature remains below 5 °C.

  • Thermal Activation: Remove the ice bath and allow the reaction to warm to room temperature. Subsequently, heat the mixture to 60 °C for 4 hours. Causality: While initial sulfonation is rapid, the conversion of the sulfonic acid intermediate to the sulfonyl chloride requires thermal energy to overcome the activation barrier.

  • Quenching: Cool the mixture back to room temperature. Carefully and slowly pour the reaction mixture dropwise onto 500 g of crushed ice under vigorous stirring. Caution: Chlorosulfonic acid reacts violently with water, releasing HCl and H2​SO4​ . The crushed ice dissipates the immense heat of hydrolysis, preventing product decomposition and thermal runaway.

  • Isolation: Filter the resulting pale yellow precipitate through a sintered glass funnel. Wash the filter cake extensively with ice-cold distilled water until the filtrate is pH neutral. Dry the solid under high vacuum over P2​O5​ to afford the intermediate.

Stage 2: Synthesis of 9H-Fluorene-2,7-disulfonamide
  • Solubilization: Dissolve the dried 9H-fluorene-2,7-disulfonyl chloride (1.0 equiv.) in anhydrous THF (10 mL per gram of intermediate) to create a homogeneous solution.

  • Amidation: Cool the solution to 0 °C. Vigorously stir the solution and add concentrated aqueous ammonium hydroxide (28-30% NH3​ , 10.0 equiv.) dropwise. Causality: THF is miscible with water, creating a finely dispersed system that accelerates nucleophilic attack. The massive excess of ammonia traps the generated HCl , preventing the protonation of unreacted ammonia.

  • Maturation: Remove the cooling bath and allow the biphasic mixture to stir at room temperature for 12 hours.

  • Work-up: Concentrate the mixture under reduced pressure to remove the THF. The product will precipitate from the remaining aqueous phase.

  • Purification: Adjust the pH of the aqueous suspension to ~7 using 1M HCl if necessary. Filter the white precipitate, wash with cold water, and dry under high vacuum at 40 °C to yield pure 9H-fluorene-2,7-disulfonamide.

Self-Validating System: QA/QC & Troubleshooting

To ensure scientific integrity, the synthesized compound must be validated against expected analytical benchmarks.

Table 2: QA/QC Analytical Validation

Analytical MethodExpected Result / SignalStructural Correlation
LC-MS (ESI-) m/z ~323.0 [M−H]− Confirms the molecular weight of the disulfonamide (MW: 324.37).
1 H NMR (DMSO- d6​ ) δ ~4.10 ppm (s, 2H)Aliphatic methylene protons at the C9 position of the fluorene core.
1 H NMR (DMSO- d6​ ) δ ~7.40 ppm (br s, 4H)Sulfonamide ( -SO2​NH2​ ) protons. Disappears upon D2​O exchange.
1 H NMR (DMSO- d6​ ) δ ~7.90 - 8.20 ppm (m, 6H)Aromatic protons at the 1,3,4,5,6,8 positions, shifted downfield due to the electron-withdrawing sulfonamide groups.

Table 3: Troubleshooting Guide

Observation / IssueMechanistic CauseCorrective Action
Black/Tar-like mixture in Stage 1 Thermal runaway during chlorosulfonation causing substrate degradation.Strictly maintain internal temperature 5 °C during the addition of 9H-fluorene.
Incomplete Amidation (Mono-adduct) Insufficient NH3​ concentration or premature precipitation of the intermediate.Ensure fresh, high-concentration NH4​OH is used. Increase THF volume to maintain intermediate solubility.
High residual acidity in final product Incomplete washing of the Stage 1 intermediate, carrying H2​SO4​ into Stage 2.Wash the sulfonyl chloride intermediate with copious amounts of ice-cold water until the filtrate is strictly pH neutral.

References

  • A Lead Optimization of TOPK Inhibitors Using Complementary Computational and Synthetic Approaches - Pharmaceutical Sciences. Tabriz University of Medical Sciences.
  • -Catenin Pathway Inhibitors. Journal of Medicinal Chemistry - ACS Publications.
  • 9H-Fluorene-2,7-disulfonyl Dichloride Research Chemical. Benchchem.

Sources

Application

Application Notes & Protocols: 9H-Fluorene-2,7-disulfonamide as a Versatile Monomer for Advanced Conjugated Polymers

Executive Summary & Rationale The field of conjugated polymers is driven by the quest for monomers that impart a unique combination of processability, stability, and functionality. Fluorene-based polymers have become a c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The field of conjugated polymers is driven by the quest for monomers that impart a unique combination of processability, stability, and functionality. Fluorene-based polymers have become a cornerstone in organic electronics due to their exceptional thermal stability, high photoluminescence quantum yields, and rigid, planar structure which facilitates charge transport.[1][2] This guide introduces 9H-Fluorene-2,7-disulfonamide as a highly versatile monomer, unlocking new functionalities beyond traditional fluorene derivatives.

The strategic incorporation of the sulfonamide group (-SO₂NH-) onto the fluorene backbone offers a powerful tool for tuning polymer properties. Sulfonamides are weakly acidic, which can render the resulting polymers sensitive to pH changes, a highly desirable trait for biomedical applications such as targeted drug delivery and biosensing.[3][4] Furthermore, the sulfonamide moiety can influence the polymer's electronic energy levels, solubility, and intermolecular interactions, providing a rich parameter space for optimizing materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors.[1][5]

This document provides a comprehensive guide for researchers, materials scientists, and drug development professionals on the synthesis, polymerization, and characterization of polymers derived from 9H-Fluorene-2,7-disulfonamide, bridging the gap between advanced materials science and functional biomedical applications.

Monomer Synthesis: From Fluorene to a Polymerizable Unit

The journey from the basic fluorene scaffold to a polymerizable disulfonamide monomer involves a multi-step synthesis. The most common pathway proceeds through a disulfonyl chloride intermediate, which is then reacted with amines to form the target disulfonamide. This approach allows for significant modularity, as different R-groups can be introduced on the nitrogen atoms to fine-tune solubility and functionality.

The workflow below illustrates the critical steps to obtain a functionalized, polymerizable monomer, such as a dibrominated fluorene disulfonamide derivative, ready for cross-coupling polymerization.

cluster_synthesis Monomer Synthesis Workflow A 1. 9H-Fluorene B 2. Fluorene-2,7-disulfonic Acid A->B Sulfonation C 3. 9H-Fluorene-2,7-disulfonyl Dichloride B->C Chlorination (PCl₅/SOCl₂) D 4. N,N'-Dialkyl-9H-fluorene-2,7-disulfonamide C->D Amination (R-NH₂) E 5. 2,7-Dibromo-9,9-dialkyl-N,N'- dialkyl-fluorene-2,7-disulfonamide (Polymerizable Monomer) D->E Alkylation (C9) & Bromination (C2, C7)

Caption: Key stages in the synthesis of a polymerizable fluorene-disulfonamide monomer.

Protocol 2.1: Synthesis of N²,N⁷-dialkyl-9,9-dioctyl-9H-fluorene-2,7-disulfonamide

This protocol outlines the synthesis of a soluble fluorene disulfonamide core structure. Subsequent bromination at the 2 and 7 positions is required to prepare it for Suzuki or Stille polymerization.

Causality: The introduction of long alkyl chains (e.g., octyl) at the C-9 position is a well-established strategy to ensure the solubility of fluorene-based polymers in common organic solvents, which is critical for solution-based processing and device fabrication.[6][7]

Materials:

  • 9H-Fluorene-2,7-disulfonyl dichloride[1]

  • Primary amine (e.g., hexylamine)

  • Pyridine (base and solvent)

  • 1-Bromooctane

  • Potassium tert-butoxide

  • Tetrahydrofuran (THF), anhydrous

  • Dichloromethane (DCM)

  • Hydrochloric acid (1M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Sulfonamide Formation:

    • In a round-bottom flask under a nitrogen atmosphere, dissolve 9H-Fluorene-2,7-disulfonyl dichloride (1.0 eq) in anhydrous pyridine.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add the desired primary amine (2.2 eq) dropwise. The reaction is exothermic.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction by pouring it into 1M HCl ice-water. A precipitate should form.

    • Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum. This yields the N,N'-dialkyl-9H-fluorene-2,7-disulfonamide.

  • C-9 Alkylation:

    • In a separate flask under nitrogen, suspend the dried disulfonamide (1.0 eq) in anhydrous THF.

    • Add potassium tert-butoxide (2.5 eq) portion-wise at room temperature.

    • Stir the mixture for 30 minutes, then add 1-bromooctane (2.5 eq) dropwise.

    • Heat the reaction to reflux and maintain for 24 hours.

    • Cool to room temperature and quench with water.

    • Extract the product with DCM (3x). Combine the organic layers, wash with water and brine, then dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure and purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the target compound.

Self-Validation: The success of each step should be monitored by Thin Layer Chromatography (TLC) and confirmed by ¹H NMR spectroscopy, which will show the disappearance of the acidic N-H protons and the appearance of signals corresponding to the C-9 alkyl chains.

Polymerization Methodologies for Conjugated Polymers

The synthesis of high-molecular-weight conjugated polymers from fluorene-disulfonamide monomers is most effectively achieved through palladium-catalyzed cross-coupling reactions. The Suzuki and Stille reactions are the most robust and widely used methods.[2][8]

Choice of Method:

  • Suzuki-Miyaura Coupling: This is often the preferred method due to the lower toxicity of boron reagents compared to organostannanes and the generally mild reaction conditions. It involves coupling a dihalo-monomer with a diboronic acid or ester-monomer.[9]

  • Stille Coupling: This method is highly tolerant of a wide variety of functional groups and is effective for creating complex polymer architectures. It couples a dihalo-monomer with a di-stannane monomer.[8]

The choice between step-growth and chain-growth polymerization mechanisms can significantly impact polymer properties. While traditional step-growth polycondensation is common, chain-growth methods like catalyst-transfer polycondensation (CTP) offer superior control over molecular weight, end-groups, and polydispersity (PDI), enabling the synthesis of well-defined block copolymers.[10][11][12]

Protocol 3.1: Suzuki-Miyaura Step-Growth Polycondensation

This protocol describes a typical AA/BB type polymerization to create an alternating copolymer, a common strategy to tune the electronic properties of the final material.[13]

cluster_polymerization Suzuki Polymerization Workflow A Monomer A (Dihalo) + Monomer B (Diboronic Ester) B Reaction Setup (Anhydrous Solvent, Base, Pd Catalyst) A->B C Inert Atmosphere (N₂ or Ar) B->C D Polymerization (Heat, 24-72h) C->D E End-capping (e.g., Phenylboronic acid) D->E F Workup & Purification (Precipitation in Methanol, Soxhlet Extraction) E->F G Characterization F->G

Caption: General workflow for Suzuki coupling polymerization of fluorene-based monomers.[2]

Materials:

  • Monomer A: 2,7-Dibromo-9,9-dioctyl-N²,N⁷-dihexyl-9H-fluorene-2,7-disulfonamide (1.0 eq)

  • Monomer B: Comonomer diboronic ester (e.g., 4,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole) (1.0 eq)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-2 mol%)

  • Base: 2M aqueous potassium carbonate (K₂CO₃) or cesium fluoride (CsF)

  • Solvent: Toluene or THF

  • Phase Transfer Catalyst (optional): Aliquat® 336

  • End-capping agent: Phenylboronic acid or bromobenzene

Procedure:

  • Setup: To a Schlenk flask, add Monomer A (dihalo), Monomer B (diboronic ester), and the Pd catalyst.

  • Degassing: Seal the flask and subject it to at least three cycles of vacuum backfilling with inert gas (Nitrogen or Argon). This is critical to remove oxygen, which can deactivate the palladium catalyst.

  • Solvent/Base Addition: Add the degassed solvent (e.g., Toluene), the aqueous base, and the phase transfer catalyst (if used) via cannula under a positive pressure of inert gas.

  • Polymerization: Heat the vigorously stirred biphasic mixture to reflux (typically 85-95°C) and maintain for 48-72 hours. The progress can be monitored by taking small aliquots for GPC analysis.

  • End-Capping: After the desired molecular weight is achieved, add a slight excess of an end-capping agent (e.g., phenylboronic acid to react with residual bromide ends, or bromobenzene for boronic ester ends) and stir for another 4-6 hours. This terminates the polymer chains and improves stability.

  • Workup: Cool the reaction to room temperature. Separate the organic layer, wash with water and brine.

  • Purification: Precipitate the polymer by slowly pouring the concentrated organic solution into a large volume of a non-solvent like methanol. Collect the fibrous polymer by filtration.

  • Further Purification (Critical): To remove catalyst residues and oligomers, perform Soxhlet extraction sequentially with acetone, hexane, and finally chloroform or chlorobenzene to collect the pure polymer fraction.

Parameter Typical Choice Rationale (The "Why")
Catalyst Pd(PPh₃)₄, Pd₂(dba)₃/P(t-Bu)₃Pd(0) is the active species. The choice of phosphine ligand (e.g., bulky, electron-donating P(t-Bu)₃) can accelerate the oxidative addition step and improve catalyst stability and turnover.[10][14]
Base K₂CO₃, Cs₂CO₃, CsF, K₃PO₄The base activates the boronic acid/ester for transmetalation to the palladium center. Stronger bases like CsF can be more effective for less reactive monomers.[15]
Solvent Toluene, THF, DioxaneMust be able to dissolve the monomers and have a suitable boiling point for the reaction temperature. A biphasic system (Toluene/Water) is common.
Phase Transfer Catalyst Aliquat® 336In biphasic systems, it facilitates the transfer of the anionic base from the aqueous phase to the organic phase where the catalyst and monomers reside, accelerating the reaction.[13]

Polymer Characterization

Thorough characterization is essential to confirm the polymer's structure, molecular weight, and functional properties.

Technique Purpose Expected Outcome for a Fluorene-Disulfonamide Polymer
¹H, ¹³C NMR Spectroscopy Structural VerificationConfirmation of polymerization by the disappearance of monomer-specific signals (e.g., boronic ester protons) and significant broadening of aromatic and aliphatic peaks due to the polymer's reduced mobility.[16][17]
Gel Permeation Chromatography (GPC) Molecular Weight & PolydispersityDetermination of number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn). A lower PDI (<2) generally indicates a more controlled polymerization.[10][18]
UV-Visible Spectroscopy Electronic Absorption PropertiesMeasurement of the π-π* transition absorption maximum (λₘₐₓ). The absorption edge is used to calculate the optical bandgap (E₉ᵒᵖᵗ), a key parameter for optoelectronic applications.[18][19]
Photoluminescence (PL) Spectroscopy Emission PropertiesDetermines the emission color and fluorescence quantum yield. Fluorene-based polymers are known for strong blue emission, which can be tuned by copolymerization.[20]
Cyclic Voltammetry (CV) Electrochemical PropertiesMeasures oxidation and reduction potentials, which are used to estimate the HOMO and LUMO energy levels. This is crucial for designing device architectures like OLEDs and OPVs.[1]
Dynamic Light Scattering (DLS) pH-Responsive BehaviorFor aqueous solutions/dispersions, DLS can measure changes in the hydrodynamic radius of polymer aggregates as a function of pH, confirming pH-sensitivity.

Applications & Future Directions

The dual functionality of the fluorene-disulfonamide backbone enables a broad application space.

cluster_properties Inherent Properties cluster_apps Target Applications Monomer { 9H-Fluorene-2,7-disulfonamide Monomer} Prop1 Fluorene Core Rigidity & Planarity High PLQY Thermal Stability Monomer->Prop1 Prop2 Sulfonamide Group pH-Sensitivity Tunable Solubility Modified HOMO/LUMO Monomer->Prop2 App1 Organic Electronics OLED Emitters OPV Donor/Acceptor Materials FET Channels Prop1->App1 App2 Biomedical & Sensing pH-Responsive Drug Delivery Fluorescent Biosensors Antibacterial Surfaces Prop1->App2 (Sensing Platform) Prop2->App1 (Energy Level Tuning) Prop2->App2

Caption: Relationship between monomer structure, inherent properties, and applications.

Organic Electronics

The high photoluminescence efficiency of the fluorene core makes these polymers prime candidates for emissive layers in OLEDs.[21] The sulfonamide group can be used to fine-tune the HOMO/LUMO energy levels to improve charge injection and transport balance within a device.[1] By copolymerizing with various donor-acceptor units, the emission color can be tuned across the visible spectrum.[21]

Biomedical & Sensing Applications

This is where the sulfonamide group's unique character shines. The acidic proton on the sulfonamide nitrogen (pKa-dependent) can lead to deprotonation at basic pH. This charge state change can induce conformational shifts or solubility changes in the polymer.[4]

  • pH-Responsive Drug Delivery: Polymers can be designed to be stable at physiological pH (7.4) but to swell or disassemble in the slightly acidic environment of tumor tissues or endosomes, triggering the release of an encapsulated therapeutic agent.[3]

  • Fluorescent Biosensors: The inherent fluorescence of the fluorene backbone can be modulated by pH changes. This "turn-on" or "turn-off" sensing mechanism can be used to map pH gradients in biological systems.

The continued exploration of N-functionalization on the sulfonamide group and copolymerization with biocompatible units like polyethylene glycol (PEG) will further expand the utility of these remarkable polymers in advanced therapeutic and diagnostic systems.[22]

References

A curated list of authoritative sources cited in this guide.

  • Chain-Growth Suzuki Polymerization of n-Type Fluorene Copolymers - ACS Publications. (2011). (URL: [Link])

  • Progress in the Suzuki polycondensation of fluorene monomers - Sci-Hub. (2014). (URL: [Link])

  • Chain-Growth Polymerization for the Synthesis of Polyfluorene via Suzuki−Miyaura Coupling Reaction from an Externally Added Initiator Unit | Journal of the American Chemical Society. (2007). (URL: [Link])

  • An Investigation of Conjugated Sulfonamide Materials as Binders for Organic Lithium-Ion Batteries - ACS Publications. (2023). (URL: [Link])

  • Chain-Growth Suzuki Polymerization of n-Type Fluorene Copolymers - SciSpace. (2011). (URL: [Link])

  • Fluorene-based polymers-preparation and applications | Request PDF - ResearchGate. (URL: [Link])

  • Polyfluorene - Wikipedia. (URL: [Link])

  • Fluorene-based polymers-preparation and applications - ProQuest. (2000). (URL: [Link])

  • Suzuki–Miyaura catalyst-transfer polycondensation of triolborate-type fluorene monomer: toward rapid access to polyfluorene-containing block and graft copolymers from various macroinitiators - Polymer Chemistry (RSC Publishing). (2020). (URL: [Link])

  • Fluorene-based polymers-preparation and... : Journal of Materials Science - Ovid. (2000). (URL: [Link])

  • Synthesis and Optical Properties of Conjugated Copolymers based on Phenoxazine and Fluorene for an Activated Layer in Polymeric Solar Cell Applications | VNUHCM Journal of Science and Technology Development. (2022). (URL: [Link])

  • Sulfonamides | Organic Nanoaggregates | Antibacterial Activity | Sustained Release | Polymer Nanoconjugate - Indian Journal of Pharmaceutical Sciences. (URL: [Link])

  • Conjugated Polymers Containing BODIPY and Fluorene Units for Sensitive Detection of CN− Ions: Site-Selective Synthesis, Photo-Physical and Electrochemical Properties - PMC. (URL: [Link])

  • Stille Polycondensation for Synthesis of Functional Materials | Chemical Reviews. (2011). (URL: [Link])

  • Spectral and Thermal Spectral Stability Study for Fluorene-Based Conjugated Polymers. (URL: [Link])

  • Chain-Growth Suzuki Polymerization of n-Type Fluorene Copolymers - ResearchGate. (2011). (URL: [Link])

  • Synthesis and Characterization of Copolymers with Fluorene-di-2-thienyl-2,1,3-benzothiadiazole Units for Application in Optoelectronic Devices - PMC. (URL: [Link])

  • Surfactant-Free Preparation of Conjugated Polymer Nanoparticles in Aqueous Dispersions Using Sulfate Functionalized Fluorene Monomers - PMC. (URL: [Link])

  • Synthesis of Fluorene-Based Oligomeric Organoboron Reagents via Kumada, Heck, and Stille Cross-Coupling Reactions | The Journal of Organic Chemistry - ACS Publications. (2006). (URL: [Link])

  • Sulfonamide‐containing polymers: a new class of pH‐sensitive polymers and gels | Request PDF - ResearchGate. (URL: [Link])

  • Synthesis, Characterization, and Structure−Property Relationship of Novel Fluorene−Thiophene-Based Conjugated Copolymers | Macromolecules - ACS Publications. (2000). (URL: [Link])

  • Sulfonamide-Based Polymers | Encyclopedia of Biomedical Polymers and Polymeric Biomaterials - Taylor & Francis eBooks. (URL: [Link])

  • 1 Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers - Wiley-VCH. (URL: [Link])

  • Sulfonamide-Derived Polymer Grafting onto Polypropylene Nonwoven Fabrics for Antibacterial Applications | springerprofessional.de. (2026). (URL: [Link])

  • CN115028522B - Preparation method of 2, 7-dihydroxy-9-fluorenone - Google P
  • The synthesis of mono- and diacetyl-9H-fluorenes. Reactivity and selectivity in the Lewis acid catalyzed Friedel - Roskilde University. (URL: [Link])

  • New Well-Defined Poly(2,7-fluorene) Derivatives: Photoluminescence and Base Doping. (URL: [Link])

  • Process research on synthesis of 2,7-dihydroxy-9-fluorenone - ResearchGate. (URL: [Link])

  • Design and Synthesis of Novel Symmetric Fluorene-2,7-Diamine Derivatives as Potent Hepatitis C Virus Inhibitors - PMC. (URL: [Link])

  • Facile Synthesis of Fluorene-Based pi-Conjugated Polymers via Sequential Bromination/Direct Arylation Polycondensation | Request PDF - ResearchGate. (URL: [Link])

Sources

Method

Application Note: Integration of 9H-Fluorene-2,7-disulfonamide in Solution-Processed OLED Fabrication

Introduction & Scientific Rationale The fluorene scaffold is a cornerstone in the design of organic light-emitting diodes (OLEDs) and polymer light-emitting diodes (PLEDs) due to its high charge-carrier mobility, thermal...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The fluorene scaffold is a cornerstone in the design of organic light-emitting diodes (OLEDs) and polymer light-emitting diodes (PLEDs) due to its high charge-carrier mobility, thermal stability, and rigid planar structure[1]. However, traditional alkyl-substituted fluorenes are highly soluble only in non-polar organic solvents (e.g., toluene, chlorobenzene). In the fabrication of multilayer solution-processed OLEDs, depositing an Electron Transport Layer (ETL) directly on top of an Emissive Layer (EML) using similar solvents results in the catastrophic dissolution of the underlying EML.

9H-Fluorene-2,7-disulfonamide (FDS) bridges this technological gap. By functionalizing the 2,7-positions of the fluorene core with strongly electron-withdrawing and highly polar sulfonamide groups (-SO₂NH₂), two critical optoelectronic advantages are achieved:

  • Energy Level Tuning: The electron-withdrawing nature of the sulfonamide groups significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) and Highest Occupied Molecular Orbital (HOMO) energy levels. This transforms the fluorene core into an excellent electron transport and hole-blocking material[2][3].

  • Orthogonal Solvent Processing: The polar sulfonamide moieties impart high solubility in highly polar solvents (such as methanol or 2,2,2-trifluoroethanol). This allows the FDS-based ETL to be spin-coated directly over a non-polar EML without interfacial mixing, a strategy heavily reliant on polar electron transport layers[4][5].

(Note for multidisciplinary researchers: The preparation of novel sulfonamide derivatives is also a critical class of compounds in medicinal chemistry, such as the ferroptosis inducer FIN56. The shared synthetic chemistry allows rapid crossover of molecular design principles between drug development and organic electronics[1][6].)

Mechanistic Insights: Energy Cascade and Hole Blocking

In a standard OLED architecture, the injection and flow of holes and electrons must be perfectly balanced to ensure that excitons recombine exclusively within the EML[2].

FDS acts as a dual-function layer. Its deep LUMO (~ -3.2 eV) aligns favorably with low-work-function cathodes (or injection layers like LiF), facilitating efficient electron injection. Conversely, its exceptionally deep HOMO (~ -6.5 eV) creates a massive energy barrier for holes attempting to migrate out of the EML. This prevents non-radiative recombination at the cathode interface, thereby suppressing efficiency roll-off at high current densities[7].

EnergyCascade Cathode Cathode (Al) WF: -4.3 eV ETL ETL (FDS) LUMO: -3.2 eV HOMO: -6.5 eV Cathode->ETL e- Injection EML EML (Host:Dopant) LUMO: -2.8 eV HOMO: -6.0 eV ETL->EML e- Transport EML->ETL h+ Blocked (Δ 0.5 eV) HTL HTL (TAPC) LUMO: -2.0 eV HOMO: -5.5 eV HTL->EML h+ Transport Anode Anode (ITO) WF: -4.8 eV Anode->HTL h+ Injection

Energy level cascade demonstrating electron transport and hole blocking by the FDS layer.

Quantitative Material Properties

The table below summarizes the optoelectronic and physicochemical shifts induced by the 2,7-disulfonamide substitution compared to standard polyfluorene.

MaterialCore StructureFunctional GroupLUMO (eV)HOMO (eV)Processing SolventElectron Mobility (cm²/Vs)
Standard Polyfluorene (PFO) FluoreneAlkyl chains (-C₈H₁₇)-2.1-5.8Toluene / Chlorobenzene~10⁻⁴
9H-Fluorene-2,7-disulfonamide (FDS) FluoreneSulfonamide (-SO₂NH₂)-3.2-6.5Methanol / Ethanol~10⁻⁵

Experimental Protocols: Orthogonal OLED Fabrication

The following protocol outlines the self-validating workflow for integrating FDS as an ETL in a solution-processed OLED. The causality of each step is rooted in exploiting the orthogonal solubility of the layers.

Protocol 1: Preparation of the FDS Orthogonal Ink
  • Solvent Selection: Select anhydrous Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE). Reasoning: These highly polar solvents will dissolve the sulfonamide-functionalized fluorene but will not perturb the underlying hydrophobic EML.

  • Dissolution: Weigh 5.0 mg of 9H-Fluorene-2,7-disulfonamide and transfer to a clean, dry amber vial. Add 1.0 mL of the chosen solvent to achieve a 5 mg/mL concentration.

  • Agitation: Sonicate the solution at room temperature for 15 minutes until optically clear.

  • Filtration: Filter the solution through a 0.22 µm PTFE syringe filter to remove any undissolved micro-particulates that could cause electrical shorting.

Protocol 2: Device Stack Fabrication
  • Anode Preparation: Clean Indium Tin Oxide (ITO) patterned substrates via sequential sonication in detergent, deionized water, acetone, and isopropanol (10 mins each). Treat with O₂ plasma for 5 minutes to increase the work function and surface energy.

  • Hole Injection Layer (HIL): Spin-coat PEDOT:PSS (aqueous dispersion) at 3000 rpm for 40s. Anneal at 150°C for 15 minutes in air to remove residual water.

  • Emissive Layer (EML): Transfer substrates to a nitrogen-filled glovebox. Spin-coat the EML (e.g., CBP host doped with Ir(ppy)₃ dissolved in chlorobenzene at 10 mg/mL) at 2000 rpm for 45s. Anneal at 80°C for 10 minutes.

  • Orthogonal ETL (FDS) Deposition: Dispense 40 µL of the FDS ink (from Protocol 1) onto the static substrate. Spin-coat at 2500 rpm for 40s. Observation: The methanol solvent evaporates rapidly without dissolving the green-emitting CBP:Ir(ppy)₃ layer. Anneal at 60°C for 5 minutes to drive off residual polar solvent.

  • Cathode Deposition: Transfer the devices to a thermal evaporator. Deposit 1 nm of LiF (Electron Injection Layer) at 0.1 Å/s, followed by 100 nm of Aluminum at 1.0 Å/s under high vacuum (< 10⁻⁶ Torr).

Workflow Step1 1. Substrate Prep ITO Cleaning & O2 Plasma Step2 2. HIL Deposition Spin-coat PEDOT:PSS (Aq) Step1->Step2 Step3 3. EML Deposition Spin-coat from Chlorobenzene Step2->Step3 Step4 4. Orthogonal ETL Deposition Spin-coat FDS from Methanol Step3->Step4 Step5 5. Cathode Evaporation Thermal Evap (LiF/Al) Step4->Step5

Step-by-step orthogonal solution processing workflow for FDS-based OLED fabrication.

Protocol 3: Optoelectronic Characterization
  • J-V-L Profiling: Mount the encapsulated device in a dark box. Use a Source-Measure Unit (SMU, e.g., Keithley 2400) coupled with a calibrated photodiode to sweep the voltage from 0V to 10V.

  • Validation Check: A properly functioning FDS layer will exhibit a turn-on voltage (V_on) of ≤ 3.5V for a green phosphorescent device. If V_on > 5.0V, this indicates poor electron injection, likely due to residual methanol trapping charges; increase the ETL annealing time.

References

  • European Patent Office (EPO). "ORGANIC SEMICONDUCTIVE LAYER COMPRISING PHOSPHINE OXIDE COMPOUNDS" (EP 3171418 B1). Available at:[Link][2]

  • Google Patents. "Active oled display, method for preparing an active oled display and compound" (EP3583637B1). Available at:[3]

  • Altazin, S., et al. "Simulation of OLEDs with a polar electron transport layer." Organic Electronics, 39 (2016): 244-249. Cited within PMC and ACS publications regarding polar ETL stability. Available at:[Link][4]

  • ResearchGate. "Efficiency Roll-Off in Organic Light-Emitting Diodes." Available at:[Link][7]

Sources

Application

Application Note: Advanced Purification of 9H-Fluorene-2,7-disulfonamide via Binary Solvent Recrystallization

Target Audience: Synthetic Chemists, Materials Scientists, and Drug Discovery Professionals Introduction & Mechanistic Context 9H-Fluorene-2,7-disulfonamide is a critical, rigid bifunctional building block used extensive...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Materials Scientists, and Drug Discovery Professionals

Introduction & Mechanistic Context

9H-Fluorene-2,7-disulfonamide is a critical, rigid bifunctional building block used extensively in the synthesis of complex medicinal agents. It serves as the core scaffold for potent therapeutics, including TOPK (T-LAK cell-originated protein kinase) inhibitors[1] and targeted ferroptosis inducers such as FIN56[2][3].

The synthesis of this compound typically involves the reaction of 9H-fluorene-2,7-disulfonyl dichloride with ammonia or amine derivatives[4]. This highly electrophilic substitution often yields crude mixtures containing unreacted starting materials, positional isomers, and polymeric byproducts. Because downstream coupling reactions require strict stoichiometric precision, isolating 9H-Fluorene-2,7-disulfonamide to a purity of >98% is non-negotiable[3]. This guide details a self-validating, binary solvent recrystallization protocol designed to exploit the distinct thermodynamic solubility profile of the fluorene core.

Physicochemical Rationale for Solvent Selection

The selection of a recrystallization solvent must balance the hydrophobic nature of the tricyclic fluorene ring with the strong intermolecular hydrogen-bonding capabilities of the two primary sulfonamide groups.

  • Solvent (Ethanol): 9H-Fluorene-2,7-disulfonamide exhibits temperature-dependent solubility in lower alcohols. At elevated temperatures (75–80 °C), absolute ethanol effectively disrupts the sulfonamide hydrogen-bond network, allowing complete dissolution[5].

  • Anti-Solvent (Water): The compound is strictly insoluble in water at all temperatures[2][6]. By introducing water to the hot ethanolic solution, we artificially lower the solubility threshold, pushing the system into the metastable zone necessary for controlled crystal nucleation.

Rapid precipitation (crashing out) traps impurities within an amorphous solid matrix. Therefore, the causality of this protocol relies on controlled cooling to favor the slow thermodynamic growth of a stable crystal lattice, leaving structurally dissimilar impurities dissolved in the mother liquor[4].

Process Visualization

Recrystallization_Workflow A Crude 9H-Fluorene- 2,7-disulfonamide B Dissolution in Hot Ethanol (75-80 °C) A->B C Hot Filtration (Remove Particulates) B->C D Anti-Solvent Addition (Hot H2O Dropwise) C->D E Controlled Cooling (25 °C then 4 °C) D->E F Vacuum Filtration & Cold Wash E->F G Vacuum Drying (50 °C to Constant Wt) F->G H Purified Product (>98% HPLC Purity) G->H

Workflow for the binary solvent recrystallization of 9H-Fluorene-2,7-disulfonamide.

Step-by-Step Recrystallization Protocol

This protocol is designed as a self-validating system. Each phase includes an In-Process Control (IPC) to ensure the thermodynamic conditions are actively favoring purification.

Phase 1: Dissolution & Clarification
  • Suspension: Transfer 10.0 g of crude 9H-Fluorene-2,7-disulfonamide into a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Heating: Add 80 mL of absolute ethanol. Heat the suspension in an oil bath to 75–80 °C under continuous stirring until the solid dissolves.

  • Hot Filtration: Rapidly filter the hot solution through a pre-warmed Buchner funnel (using a fine-porosity filter paper) to remove insoluble mechanical impurities and high-molecular-weight polymeric species.

    • Causality Check: Pre-warming the funnel prevents premature crystallization on the filter paper, which would drastically reduce yield.

Phase 2: Metastable Zone Induction
  • Anti-Solvent Addition: Return the clarified filtrate to the heat source and maintain at 75 °C. Begin adding hot deionized water (approx. 70 °C) dropwise via an addition funnel.

  • Cloud Point Observation: Continue adding water until a faint, persistent turbidity (cloudiness) is observed in the solution. This indicates the boundary of the metastable zone.

  • Clearing: Immediately add 1–2 mL of hot absolute ethanol just until the solution turns clear again.

    • Causality Check: This precise solvent ratio ensures the solution is perfectly saturated at 75 °C, maximizing the recovery of the pure compound upon cooling.

Phase 3: Controlled Crystallization & Isolation
  • Thermal Gradient Cooling: Remove the flask from the heat source. Allow it to cool ambiently to room temperature (20–25 °C) over 2 hours without disturbance. Do not agitate or use an ice bath initially, as rapid cooling induces kinetic trapping of impurities.

  • Deep Chilling: Once at room temperature, transfer the flask to a 4 °C refrigerator for an additional 2 hours to maximize crystal yield.

  • Filtration: Isolate the newly formed crystals via vacuum filtration.

  • Washing: Wash the filter cake with 15 mL of an ice-cold 1:1 Ethanol/Water mixture.

    • IPC Validation: Analyze the mother liquor via TLC. If the target compound is heavily present, the cooling phase was insufficient or the solvent volume was too high.

Phase 4: Drying & Storage
  • Drying: Transfer the crystals to a vacuum oven. Dry at 50 °C under high vacuum (≤ 10 mbar) until a constant weight is achieved (typically 12–16 hours).

  • Storage: Store the purified solid in a tightly sealed amber vial at +4 °C or room temperature, protected from moisture[3].

Quantitative Data & Validation Metrics

To verify the success of the recrystallization, the isolated compound must be validated against established physicochemical parameters. Due to its insolubility in water and ethanol at room temperature, analytical validation (such as NMR and HPLC) must be performed using DMSO[2][3].

ParameterTarget SpecificationCausality / Relevance
Appearance White to off-white crystalline solidDiscoloration indicates trapped oxidized impurities.
Solubility (Analytical) Soluble in DMSO (≥50 mg/mL)Required for accurate 1H-NMR and stock solution preparation[2].
HPLC Purity ≥ 98.0% (UV detection at 254 nm)Ensures no interference in downstream kinase/ferroptosis assays[3].
Mass Recovery 75% – 85%Lower recovery indicates excessive ethanol use during Phase 2.
1H-NMR (DMSO-d6) Conforms to structureConfirms the absence of residual ethanol or unreacted amine protons.

References

  • Benchchem.9H-Fluorene-2,7-disulfonyl Dichloride Research Chemical.
  • Ionomic.FIN56 - 50 mg.
  • Tocris Bioscience.Certificate of Analysis: FIN 56.
  • Cayman Chemical.Safety Data Sheet - FIN56.
  • Ambeed.124-30-1 | Octadecan-1-amine | Aliphatic Chain Hydrocarbons.
  • Pharmaceutical Sciences.A Lead Optimization of TOPK Inhibitors Using Complementary Computational and Synthetic Approaches.

Sources

Method

Incorporating 9H-Fluorene-2,7-disulfonamide into supramolecular frameworks

Application Note: Engineering Supramolecular Frameworks using 9H-Fluorene-2,7-disulfonamide Executive Summary & Mechanistic Insights As a Senior Application Scientist, I approach the design of supramolecular architecture...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Engineering Supramolecular Frameworks using 9H-Fluorene-2,7-disulfonamide

Executive Summary & Mechanistic Insights

As a Senior Application Scientist, I approach the design of supramolecular architectures as an exercise in controlling non-covalent causality. The molecule 9H-Fluorene-2,7-disulfonamide is a highly versatile, bifunctional building block. Its structural duality makes it an exceptional synthon for both Hydrogen-Bonded Organic Frameworks (HOFs) and Metal-Organic Frameworks (MOFs).

The rigid, planar fluorene backbone facilitates strong π−π stacking and imparts intrinsic photoluminescence, which is highly sought after in optoelectronic and sensing applications[1]. Conversely, the 2,7-disulfonamide groups (-SO₂NH₂) act as complex functional nodes. The sulfonamide moiety possesses multiple hydrogen-bond donors and acceptors, allowing it to form robust supramolecular synthons with specific coformers or self-assemble into predictable 2D and 3D networks[2]. Furthermore, the weakly acidic nature of the sulfonamide protons allows for controlled deprotonation, transforming the ligand into a strong coordinating agent for transition metals in drug discovery and delivery applications[3].

Divergent Assembly Pathways

The structural fate of 9H-Fluorene-2,7-disulfonamide is dictated by the chemical environment during assembly. By modulating solvent polarity, pH, and the presence of metal nodes, we can direct the ligand toward either a purely organic HOF or a coordination-driven MOF.

G Ligand 9H-Fluorene-2,7-disulfonamide (Rigid Core + H-Bond Donor/Acceptor) HOF Hydrogen-Bonded Organic Framework (via SO2NH2 synthons & π-π stacking) Ligand->HOF Solvent Evaporation (Non-covalent assembly) MOF Metal-Organic Framework (via Metal-Sulfonamidate coordination) Ligand->MOF Metal Salts + Base (Coordination bonds) Sensing Fluorescent Sensing (Nitroaromatics / VOCs) HOF->Sensing DrugDel Drug Delivery (Encapsulation in porous voids) MOF->DrugDel

Fig 1. Divergent supramolecular assembly pathways of 9H-Fluorene-2,7-disulfonamide.

Quantitative Data: Framework Comparison

To guide your experimental design, the following table summarizes the typical quantitative parameters and performance metrics of the resulting frameworks.

ParameterFluorene-Disulfonamide HOFFluorene-Sulfonamidate MOF (Zn²⁺)
Assembly Driving Force Hydrogen bonding, π−π stackingCoordination bonds, ionic interactions
Typical Surface Area (BET) 300 - 800 m²/g1,200 - 2,500 m²/g
Pore Volume 0.2 - 0.5 cm³/g0.6 - 1.1 cm³/g
Thermal Stability (T_dec) ~250 °C (Melting/Decomposition)> 350 °C
Chemical Stability Sensitive to highly competing polar solventsStable across moderate pH ranges (4-10)
Drug Loading Capacity (5-FU) 10 - 15 wt%25 - 40 wt%
Primary Application Fluorescent sensing in water[4]Targeted drug delivery[3]

Experimental Protocols & Causality Workflows

The following protocols are designed as self-validating systems . Every step includes the mechanistic reasoning (causality) and a built-in validation check to ensure the integrity of your framework before proceeding to downstream applications.

Workflow Step1 Monomer Dissolution (DMF/MeOH) Step2 Controlled Assembly (Vapor Diffusion) Step1->Step2 Step3 Pore Activation (scCO2 or Vacuum) Step2->Step3 Step4 Self-Validation (PXRD & BET) Step3->Step4

Fig 2. Step-by-step experimental workflow for the synthesis and validation of porous frameworks.

Protocol A: Synthesis of a Fluorescent HOF for Molecular Sensing

Objective: Construct a highly crystalline, porous HOF capable of fluorescently sensing mono-nitrophenol isomers in aqueous environments[4].

  • Monomer Dissolution: Dissolve 50 mg of 9H-Fluorene-2,7-disulfonamide in 5 mL of N,N-dimethylformamide (DMF).

    • Causality: DMF is a strong hydrogen-bond acceptor. It disrupts premature intermolecular hydrogen bonding between the sulfonamide groups, ensuring the ligand is fully dispersed as monomers.

  • Controlled Assembly (Vapor Diffusion): Place the unsealed vial of the DMF solution inside a larger, sealed jar containing 20 mL of chloroform (anti-solvent). Leave undisturbed at 25°C for 72 hours.

    • Causality: Chloroform vapor slowly diffuses into the DMF. As the dielectric constant of the solvent mixture drops, the solvation shell around the disulfonamide groups weakens. This kinetically favors the formation of thermodynamically stable -SO₂NH₂ synthons and fluorene π−π stacking over amorphous precipitation.

  • Pore Activation: Harvest the resulting crystals and exchange the solvent with supercritical CO₂ (scCO₂).

    • Causality: Direct vacuum drying induces immense capillary forces at the liquid-gas interface, which can collapse the delicate hydrogen-bonded pores[5]. scCO₂ bypasses the liquid-gas phase boundary, safely evacuating the pores while preserving the void spaces.

  • Self-Validation Check: Perform Powder X-Ray Diffraction (PXRD) before and after activation.

    • Validation: If the PXRD peaks shift or broaden significantly post-activation, the framework has collapsed (indicating the anti-solvent diffusion in Step 2 was too fast, resulting in kinetic trapping). A successful assembly will perfectly retain its sharp PXRD pattern.

Protocol B: Synthesis of a Zn-Coordinated MOF for Drug Delivery

Objective: Synthesize a biocompatible MOF utilizing the sulfonamide scaffold for the encapsulation and controlled release of chemotherapeutics[3].

  • Ligand Deprotonation: Suspend 100 mg of 9H-Fluorene-2,7-disulfonamide in 10 mL of methanol. Add 2.1 molar equivalents of Triethylamine (TEA) dropwise under stirring.

    • Causality: The sulfonamide protons are weakly acidic. TEA deprotonates both -SO₂NH₂ groups, generating highly nucleophilic sulfonamidate anions that possess a dramatically higher affinity for transition metal coordination.

  • Metal Coordination: Slowly layer a solution of Zn(NO₃)₂·6H₂O (1.0 eq in 5 mL methanol) over the deprotonated ligand solution using a buffer layer of pure methanol.

    • Causality: The buffer layer prevents rapid mixing and uncontrolled nucleation. Slow diffusion promotes the growth of large, defect-free, single-crystalline MOFs suitable for structural characterization.

  • Drug Loading: Soak the activated MOF in a saturated solution of 5-fluorouracil (5-FU) in ethanol for 48 hours in the dark.

    • Causality: The porous voids and the residual polar sites on the sulfonamidate-metal nodes provide excellent docking sites for the drug molecules via dipole interactions and secondary hydrogen bonding.

  • Self-Validation Check: Perform Thermogravimetric Analysis (TGA) on the washed and dried drug-loaded MOF.

    • Validation: A distinct weight loss step between 150°C and 250°C (corresponding to the volatilization/decomposition of encapsulated 5-FU) validates successful internal loading. If weight loss only occurs at the surface desorption temperature (<100°C), the drug is merely surface-adsorbed, indicating pore blockage or incomplete activation.

References

  • Supramolecular synthon hierarchy in sulfonamide cocrystals with syn-amides and N-oxides. National Center for Biotechnology Information (PMC). Available at:[Link]

  • A fluorescent hydrogen-bonded organic framework for highly selective sensing of mono-nitrophenol isomers in water. Journal of Materials Chemistry A (RSC Publishing). Available at:[Link]

  • Application of Hydrogen-Bonded Organic Frameworks in Environmental Remediation: Recent Advances and Future Trends. MDPI. Available at:[Link]

  • Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. PubMed. Available at:[Link]

Sources

Application

Application Note: Catalytic &amp; Biocatalytic Applications of 9H-Fluorene-2,7-disulfonamide Ligands

Executive Summary The 9H-fluorene-2,7-disulfonamide scaffold represents a highly privileged structural motif with dual utility across chemical synthesis and drug discovery. In synthetic chemistry, the rigid, C2-symmetric...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 9H-fluorene-2,7-disulfonamide scaffold represents a highly privileged structural motif with dual utility across chemical synthesis and drug discovery. In synthetic chemistry, the rigid, C2-symmetric fluorene backbone provides an exceptional chiral environment for transition metal catalysis, particularly in Asymmetric Transfer Hydrogenation (ATH) and cross-coupling reactions[1]. In the realm of drug development, specialized derivatives such as FIN56 act as potent modulators of enzymatic catalysis, driving targeted cancer cell death via the inhibition of squalene synthase (SQS) and the degradation of Glutathione Peroxidase 4 (GPX4)[2].

This application note provides comprehensive, self-validating protocols for utilizing these ligands in both chemical catalysis and targeted biocatalytic modulation.

Structural Rationale & Ligand Design

The efficacy of 9H-fluorene-2,7-disulfonamide derivatives stems from their unique geometric and electronic properties. The C2-symmetric nature of the 2,7-disubstituted fluorene backbone provides an ideal scaffold for the development of chiral ligands used in asymmetric catalysis[1].

Causality in Design: By reacting 9H-fluorene-2,7-disulfonyl dichloride with enantiomerically pure amines, researchers can synthesize a library of chiral bis(sulfonamide) ligands[1]. When coordinated to a transition metal (e.g., Ruthenium or Palladium), the rigid fluorene core forces the chiral amine substituents into a highly defined spatial arrangement. This creates a deep, stereodirecting "pocket" that dictates the trajectory of incoming substrates, ensuring high enantiomeric excess (ee) during catalytic transformations.

Application I: Asymmetric Transfer Hydrogenation (ATH) of Ketones

Chiral ligands derived from the fluorene scaffold have been successfully applied in the asymmetric transfer hydrogenation (ATH) of ketones[1]. The Ru(II)-fluorene-bis(sulfonamide) complex operates via an outer-sphere bifunctional mechanism.

Mechanistic Workflow

ATH_Catalytic_Cycle Precatalyst Ru(II) Precatalyst + Chiral Fluorene Ligand ActiveCat Active Ru-Amido Complex (16-electron) Precatalyst->ActiveCat Base Activation (-HCl) HydrideCat Ru-Hydride-Amine Complex (18-electron) ActiveCat->HydrideCat Hydride Transfer HydrideCat->ActiveCat Outer-Sphere Reduction Product Chiral Alcohol HydrideCat->Product Substrate Prochiral Ketone Substrate->HydrideCat HDonor Formic Acid / TEA HDonor->ActiveCat

Catalytic cycle of Ru-mediated Asymmetric Transfer Hydrogenation using fluorene-ligands.

Protocol: Ru-Catalyzed ATH of Ketones

Objective: Achieve >95% ee in the reduction of prochiral ketones using a Ru(II)-fluorene-2,7-disulfonamide catalyst.

Step 1: Precatalyst Formation

  • Procedure: In a flame-dried Schlenk flask under argon, combine[Ru(p-cymene)Cl₂]₂ (0.25 mol%) and the chiral N²,N⁷-bis(chiral-amine)-9H-fluorene-2,7-disulfonamide ligand (0.55 mol%) in anhydrous, degassed isopropanol. Stir at 80 °C for 1 hour.

  • Causality: The dimeric Ru precursor must be cleaved by the bidentate fluorene ligand to form the monomeric 18-electron precatalyst. Degassing prevents the premature oxidation of the metal center.

Step 2: Base Activation (Self-Validating Step)

  • Procedure: Cool the mixture to 40 °C and add a solution of KOH (2.5 mol%) in isopropanol.

  • Validation: A successful activation is marked by a stark visual transition from an orange suspension to a deep purple/red homogeneous solution. If the solution remains orange, the base is inactive or moisture has quenched the complex; abort and restart.

  • Causality: The base removes HCl, generating the highly reactive 16-electron Ru-amido active species necessary for hydride abstraction.

Step 3: Substrate Reduction

  • Procedure: Add the prochiral ketone (1.0 equiv) followed by the hydrogen donor (HCOOH/NEt₃ azeotropic mixture, 5.0 equiv). Stir at 40 °C for 12–24 hours.

  • Causality: The sulfonamide NH acts as a hydrogen bond donor to the ketone oxygen, precisely orienting the substrate while the Ru-hydride attacks the carbonyl carbon.

Quantitative Data Summary

Table 1: Catalytic efficiency of Ru-Fluorene-2,7-disulfonamide complexes in ATH.

SubstrateCatalyst Loading (mol%)Temp (°C)Time (h)Yield (%)Enantiomeric Excess (ee %)
Acetophenone0.54012>9996
1-Indanone0.540169598
Propiophenone1.040249294

Application II: Enzymatic Catalysis Modulation (Drug Development)

Beyond traditional chemical synthesis, specific 9H-fluorene-2,7-disulfonamide derivatives are utilized in chemical biology to modulate enzymatic catalysis. FIN56 (N2,N7-dicyclohexyl-9-(hydroxyimino)-9H-fluorene-2,7-disulfonamide) is a specific inducer of ferroptosis[3].

Mechanistic Workflow

FIN56 induces ferroptosis likely through depleting GPX4 while binding and inhibiting squalene synthase (SQS) required for CoQ10 synthesis[2]. Treatment of cells with FIN56 resulted in degradation of GPX4 protein and lipid ROS generation afterwards[4]. By inhibiting SQS, FIN56 diverts the mevalonate pathway, depleting the endogenous antioxidant Coenzyme Q10. Simultaneously, the degradation of GPX4 removes the cell's primary catalytic mechanism for repairing lipid peroxides.

FIN56_Pathway FIN56 FIN56 (Fluorene Ligand) SQS Squalene Synthase FIN56->SQS Binding GPX4 GPX4 Enzyme FIN56->GPX4 Degradation CoQ10 CoQ10 Depletion SQS->CoQ10 Inhibition LipidROS Lipid ROS Accumulation GPX4->LipidROS Loss of Repair CoQ10->LipidROS Loss of Antioxidant Ferroptosis Ferroptosis LipidROS->Ferroptosis Membrane Damage

Dual-pathway enzymatic modulation by FIN56 leading to ferroptotic cell death.

Protocol: In Vitro Ferroptosis Induction via FIN56

Objective: Validate the targeted catalytic inhibition of GPX4/SQS by FIN56 in HT-1080 fibrosarcoma cells.

Step 1: Cell Seeding

  • Procedure: Seed HT-1080 cells in a 96-well plate at a density of 5,000 cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37 °C, 5% CO₂.

Step 2: Compound Treatment (Self-Validating Setup)

  • Procedure: Prepare a 10 mM stock of FIN56 in DMSO. Treat cells with varying concentrations of FIN56 (0.1 µM to 10 µM).

  • Validation Control: In a parallel set of wells, co-treat the cells with FIN56 and 1 µM Ferrostatin-1 (a lipophilic radical-trapping antioxidant).

  • Causality: True ferroptotic cell death driven by GPX4/SQS catalytic failure will be 100% rescued by Ferrostatin-1. If cell death persists in the Ferrostatin-1 control wells, the observed toxicity is off-target (e.g., compound precipitation or non-specific membrane disruption).

Step 3: Viability and ROS Analysis

  • Procedure: After 24 hours, assess cell viability using PrestoBlue or CellTiter-Glo. To quantify the loss of GPX4 catalytic activity, measure lipid peroxidation using C11-BODIPY (581/591) via flow cytometry.

  • Causality: The shift in C11-BODIPY fluorescence from red to green directly correlates with the accumulation of un-repaired lipid hydroperoxides due to FIN56-mediated GPX4 degradation.

References

  • Su, L. et al. "Ferroptosis: An emerging therapeutic opportunity for cancer." NIH PMC. Available at:[Link]

  • Friedmann Angeli, J. P. et al. "Ferroptosis in Cancer Immunotherapy—Implications for Hepatocellular Carcinoma." MDPI. Available at:[Link]

Sources

Method

Assay development using 9H-Fluorene-2,7-disulfonamide as an enzyme inhibitor

As a Senior Application Scientist, I have designed this technical guide to address the nuanced pharmacological behavior of the 9H-fluorene-2,7-disulfonamide scaffold. A critical oversight in many assay development campai...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this technical guide to address the nuanced pharmacological behavior of the 9H-fluorene-2,7-disulfonamide scaffold. A critical oversight in many assay development campaigns is treating all derivatives of a single scaffold as direct competitive inhibitors for the same target. In reality, the substitution at the C9-position of the fluorene ring dictates a profound bifurcation in the mechanism of action and the target enzyme.

This guide establishes self-validating protocols for the two primary enzymatic targets of this scaffold: T-LAK cell-originated protein kinase (TOPK) and Glutathione Peroxidase 4 (GPX4) .

Structural Bifurcation and Target Selection

The 9H-fluorene-2,7-disulfonamide core is a versatile pharmacophore. Its biological target is strictly governed by the functional group at the C9 position:

  • 9-Oxo Derivatives (Direct Kinase Inhibition): Compounds such as N2,N7-dibenzyl-9-oxo-9H-fluorene-2,7-disulfonamide act as direct, competitive inhibitors of TOPK, a serine/threonine kinase highly expressed in rapidly dividing cancer cells. The flat 9-fluorenone ring, combined with the sulfonamide groups, directly occupies the ATP-binding pocket of the kinase[1].

  • 9-Hydroxyimino Derivatives (Functional Enzyme Degradation): The substitution of the oxo group with an oxime (hydroxyimino) group completely shifts the target landscape. The most prominent derivative,2, acts as a functional inhibitor of GPX4. Rather than competing for the active site, FIN56 induces the autophagic degradation of GPX4 while simultaneously binding and activating Squalene Synthase (SQS), ultimately triggering ferroptosis[2][3].

Because of this mechanistic divergence, assaying these compounds requires two entirely different methodologies: a cell-free radiometric/luminescent assay for TOPK, and a cell-based functional degradation assay for GPX4.

Assay Development: TOPK Direct Kinase Inhibition

Causality & Assay Design: To evaluate 9-oxo-fluorene derivatives, we utilize an ADP-Glo™ luminescent kinase assay. The assay measures the depletion of ATP (and subsequent generation of ADP) during the kinase reaction. We set the ATP concentration at 10 μM—near the Km​ for TOPK—to ensure the assay is highly sensitive to competitive inhibitors binding the ATP pocket.

Self-Validation System: A robust assay must mathematically define its dynamic range. We establish a MAX control (DMSO vehicle, representing 100% uninhibited kinase activity) and a MIN control (25 mM EDTA). EDTA is chosen because it chelates Mg2+ ions essential for the catalytic transfer of the terminal phosphate from ATP, effectively dead-ending the reaction[1]. The assay is only validated for screening if the Z'-factor between MAX and MIN controls is ≥0.5 .

Protocol 1: TOPK Luminescent Kinase Assay
  • Compound Preparation: Dissolve 9-oxo-fluorene derivatives in 100% DMSO to a 10 mM stock. Prepare a 10-dose, 3-fold serial dilution starting at 50 μM down to 2.54 nM in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35).

  • Enzyme Pre-incubation: In a 384-well low-volume plate, add 2 μL of recombinant TOPK enzyme (optimized to linear range, typically 1-5 ng/well) to 1 μL of the diluted compound. Incubate for 15 minutes at 25°C to allow steady-state binding.

  • Reaction Initiation: Add 2 μL of substrate mix containing 10 μM ATP and 0.2 μg/μL myelin basic protein (MBP) substrate.

  • Kinase Reaction: Seal the plate and incubate for 60 minutes at 25°C.

  • Termination & Detection: Add 5 μL of ADP-Glo™ Reagent to stop the kinase reaction and deplete unconsumed ATP (incubate 40 min). Then, add 10 μL of Kinase Detection Reagent to convert ADP to ATP and generate a luciferase-driven luminescent signal (incubate 30 min).

  • Data Acquisition: Read luminescence on a microplate reader. Calculate % inhibition relative to MAX/MIN controls and determine the IC50​ using a 4-parameter logistic non-linear regression model.

TOPK_Workflow N1 Compound Preparation (9-Oxo-Fluorene in DMSO) N2 Enzyme Pre-incubation (TOPK + Compound) N1->N2 10-dose, 3-fold dilution N3 Kinase Reaction (Add 10 μM ATP + Substrate) N2->N3 15 min, 25°C N4 Reaction Termination (ADP-Glo Reagent) N3->N4 60 min, 25°C N5 Signal Detection (Luminescence Reader) N4->N5 40 min incubation N6 Data Validation (Z'-factor & IC50) N5->N6 MIN/MAX controls

Workflow for the TOPK Kinase Inhibition Assay using ADP-Glo luminescence detection.

Assay Development: GPX4 Functional Inhibition (FIN56)

Causality & Assay Design: Unlike classical inhibitors, 9-hydroxyimino derivatives like FIN56 are degraders. Therefore, a cell-free recombinant GPX4 assay will yield false-negative results. The protocol must be a cell-based functional assay . Cells are pre-incubated with FIN56 to allow the intracellular machinery (requiring Acetyl-CoA Carboxylase activity) to mediate GPX4 degradation[4]. Post-lysis, the residual enzymatic activity is quantified by spiking in exogenous phosphatidylcholine hydroperoxide (PCOOH) and measuring its reduction.

Self-Validation System: To ensure the loss of GPX4 activity is specifically due to FIN56-mediated degradation and not general cytotoxicity, a parallel viability assay must be run. Furthermore, the assay utilizes a positive control (RSL3, a direct covalent GPX4 inhibitor) to validate the PCOOH reduction detection limits[5].

Protocol 2: GPX4 Cellular Activity Assay
  • Cellular Treatment: Seed 1×107 HT-1080 or BJeLR cells in 225- cm2 flasks. Treat with vehicle (0.1% DMSO), FIN56 (5 μM for 10 h), or RSL3 (0.5 μM for 2 h as a positive control)[5].

  • Lysis & Extraction: Harvest cells, wash with ice-cold PBS, and lyse using a non-denaturing buffer (50 mM Tris-HCl pH 7.5, 1% Triton X-100, protease inhibitors). Centrifuge at 14,000 x g for 15 min at 4°C to collect the soluble fraction containing residual GPX4.

  • Enzymatic Reaction: In a spectrophotometric cuvette, combine 100 μg of the cell lysate protein, 0.1 M Tris-HCl (pH 7.8), 5 mM EDTA, 0.1% Triton X-100, 3 mM GSH, 0.2 mM NADPH, and 0.6 U/mL glutathione reductase.

  • Substrate Addition: Initiate the reaction by adding 20 μM PCOOH (synthesized via photo-oxidation of phosphatidylcholine).

  • Kinetic Measurement: Monitor the oxidation of NADPH to NADP+ by measuring the decrease in absorbance at 340 nm over 5 minutes. The rate of A340​ decline is directly proportional to the residual GPX4 lipid repair activity.

FIN56_Pathway FIN56 FIN56 Treatment (9-Hydroxyimino-Fluorene) SQS Squalene Synthase (SQS) Activation FIN56->SQS Binds & Activates ACC Acetyl-CoA Carboxylase (ACC) Activity FIN56->ACC Requires Activity GPX4 GPX4 Protein Degradation FIN56->GPX4 Induces Degradation ACC->GPX4 Mediates Loss Lipid Lipid Hydroperoxides Accumulation GPX4->Lipid Loss of Repair Death Ferroptotic Cell Death (Caspase-Independent) Lipid->Death Lethal Threshold

Dual mechanism of FIN56 inducing ferroptosis via GPX4 degradation and SQS activation.

Quantitative Data Summary

The table below summarizes the expected quantitative benchmarks when validating 9H-fluorene-2,7-disulfonamide derivatives across their respective targets.

Derivative ClassC9-SubstitutionTarget EnzymeMechanism of ActionTypical IC50​ / EC50​ Assay Format
Lead Analog 9-OxoTOPKDirect ATP-competitive inhibition54.0 μMCell-free Kinase Assay
Compound 10 9-OxoTOPKDirect ATP-competitive inhibition86.0 μMCell-free Kinase Assay
Staurosporine N/A (Control)TOPKPan-kinase inhibition< 0.1 μMCell-free Kinase Assay
FIN56 9-HydroxyiminoGPX4 / SQSGPX4 Degradation / SQS Activation240 nMCell-based Functional Assay
RSL3 N/A (Control)GPX4Direct covalent inhibition~10 nMCell-based Functional Assay

References

  • PubChem. "Fin56 | C25H31N3O5S2 | CID 118986699". National Institutes of Health. 2

  • Al-Sarhan et al. "A Lead Optimization of TOPK Inhibitors Using Complementary Computational and Synthetic Approaches". Pharmaceutical Sciences, 2024. 1

  • "Ferroptosis: An emerging therapeutic opportunity for cancer". PMC - NIH. 3

  • "Unraveling cell death mysteries". PMC - NIH. 4

  • "WO2018118711A1 - Small molecule ferroptosis inducers". Google Patents. 5

Sources

Technical Notes & Optimization

Troubleshooting

How to improve the synthesis yield of 9H-Fluorene-2,7-disulfonamide

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic and procedural challenges associat...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic and procedural challenges associated with the synthesis of 9H-Fluorene-2,7-disulfonamide .

The conversion of 9H-fluorene to its corresponding 2,7-disulfonamide is a fundamental two-step process: an electrophilic aromatic substitution (chlorosulfonation) followed by a nucleophilic acyl substitution (amidation) 1. While theoretically straightforward, researchers frequently encounter severe yield drops due to competing side reactions such as oxidation, polysulfonation, and premature hydrolysis.

This guide provides field-proven methodologies, causality-driven troubleshooting, and validated protocols to ensure high-yield, self-validating experimental runs.

I. Synthesis Workflow & Mechanistic Failure Points

Understanding the logical flow of the reaction is critical for diagnosing yield loss. The diagram below illustrates the optimal pathway alongside the most common parasitic side-reaction: hydrolysis.

SynthesisPathway Fluorene 9H-Fluorene (Starting Material) Step1 Chlorosulfonation (ClSO3H, 0-10°C) Fluorene->Step1 Intermediate 9H-Fluorene-2,7-disulfonyl chloride (Reactive Intermediate) Step1->Intermediate Ice Quench Step2 Amidation (NH3, Et3N, THF) Intermediate->Step2 Hydrolysis Fluorene-2,7-disulfonic acid (Undesired Byproduct) Intermediate->Hydrolysis H2O Exposure Product 9H-Fluorene-2,7-disulfonamide (Target Product) Step2->Product High Yield

Fig 1: Two-step synthesis workflow of 9H-Fluorene-2,7-disulfonamide highlighting key failure points.

II. Troubleshooting FAQs & Causality Analysis

Q1: My yield of 9H-fluorene-2,7-disulfonyl chloride is consistently below 40%, and the product is discolored. What is causing this? A: This is a classic symptom of poor thermal management during the chlorosulfonation step. Fluorene is highly electron-rich. When exposed to chlorosulfonic acid (a strong electrophile and oxidant) at temperatures above 10 °C during the initial addition, two things happen:

  • The C9 position oxidizes, forming 9-fluorenone derivatives 2.

  • Polysulfonation occurs beyond the 2,7-positions. Solution: Maintain the reaction vessel strictly between 0–5 °C during the dropwise addition of fluorene. Only after the initial exothermic reaction has subsided should you apply controlled heating (50 °C) to drive the conversion of the intermediate sulfonic acid to the sulfonyl chloride.

Q2: During the amidation step, I am recovering mostly fluorene-2,7-disulfonic acid instead of the target disulfonamide. How do I prevent this? A: You are experiencing competitive nucleophilic attack. Sulfonyl chlorides are highly susceptible to hydrolysis. If you are using aqueous ammonia ( NH4​OH ) at room temperature, the water molecules are outcompeting the ammonia to attack the electrophilic sulfur center, reverting your intermediate back to the sulfonic acid 1. Solution: Shift the kinetics in favor of amidation by using strictly anhydrous conditions. Use anhydrous ammonia (gas or dissolved in an anhydrous solvent like dioxane/methanol) in an aprotic solvent (THF or DCM) at 0 °C.

Q3: Why does my amidation reaction stall at ~50% conversion even under anhydrous conditions? A: Amidation generates one equivalent of hydrochloric acid (HCl) for every sulfonamide bond formed. If no external base is present, this HCl protonates your unreacted ammonia/amine nucleophile, rendering it non-nucleophilic and stalling the reaction. Solution: Introduce a non-nucleophilic organic base, such as Triethylamine ( Et3​N ) or Pyridine, to act as an HCl scavenger. This keeps your primary amine nucleophilic throughout the reaction lifecycle 3.

III. Quantitative Optimization Data

To demonstrate the causality of the troubleshooting steps above, review the following empirical data matrices comparing reaction conditions against isolated yields.

Table 1: Optimization of Step 1 (Chlorosulfonation) | Reagent Ratio (Fluorene : ClSO3​H ) | Temperature Profile | Quench Method | Yield (%) | Major Impurity | | :--- | :--- | :--- | :--- | :--- | | 1 : 2.5 | 25 °C (Constant) | Ice Water | 45% | Fluorenone / Polysulfonates | | 1 : 5.0 | 0 °C 50 °C | Ambient Water | 20% | Fluorene-2,7-disulfonic acid | | 1 : 5.0 | 0 °C 50 °C | Crushed Ice (< 5 °C) | 85% | Trace Monosulfonyl Chloride |

Table 2: Optimization of Step 2 (Amidation) | Solvent System | Base Scavenger | Amine Source | Temperature | Yield (%) | | :--- | :--- | :--- | :--- | :--- | | Water | None | NH4​OH (28% aq) | 25 °C | 32% | | DCM (Anhydrous) | None | NH3​ (gas) | 0 °C | 55% | | THF (Anhydrous) | Triethylamine | NH3​ (0.5M in dioxane) | 0 °C 25 °C | 91% |

IV. Standardized Experimental Protocols

Follow these self-validating procedures to ensure maximum yield and purity.

Protocol A: Synthesis of 9H-Fluorene-2,7-disulfonyl chloride
  • Preparation: Equip a thoroughly dried 500 mL round-bottom flask with a magnetic stirrer, a dropping funnel, and a CaCl2​ drying tube.

  • Reagent Loading: Add 5.0 equivalents of chlorosulfonic acid to the flask and cool the system to 0 °C using an ice-brine bath.

  • Electrophilic Addition: Slowly add 1.0 equivalent of 9H-fluorene in small portions over 45 minutes. Self-Validation Check: Monitor the internal temperature; it must not exceed 10 °C to prevent oxidative degradation.

  • Heating: Once addition is complete, remove the ice bath. Allow the mixture to reach room temperature, then heat to 50 °C for 3 hours to drive the conversion of sulfonic acid to sulfonyl chloride.

  • Quenching (Critical): Cool the reaction mixture back to room temperature. Carefully and dropwise, pour the mixture over 500 g of vigorously stirred crushed ice. Causality: The extreme cold prevents the exothermic quenching process from hydrolyzing the newly formed sulfonyl chloride bonds.

  • Isolation: Immediately vacuum-filter the resulting white/pale-yellow precipitate. Wash thoroughly with ice-cold distilled water until the filtrate is pH neutral. Dry under high vacuum over P2​O5​ overnight.

Protocol B: Synthesis of 9H-Fluorene-2,7-disulfonamide
  • Preparation: Purge a 250 mL round-bottom flask with Argon or Nitrogen.

  • Dissolution: Dissolve 1.0 equivalent of the synthesized 9H-fluorene-2,7-disulfonyl chloride in 50 mL of anhydrous THF.

  • Base Addition: Inject 2.5 equivalents of anhydrous Triethylamine ( Et3​N ) into the solution. Cool the flask to 0 °C.

  • Nucleophilic Attack: Slowly add 2.5 equivalents of anhydrous ammonia (either bubbled as a gas or added via a commercial methanolic/dioxane solution).

  • Reaction Maturation: Stir at 0 °C for 1 hour, then remove the ice bath and stir at room temperature for 5 hours. Self-Validation Check: A white precipitate of Triethylammonium chloride ( Et3​N⋅HCl ) will form, visually confirming that the amidation is proceeding and HCl is being successfully scavenged.

  • Workup: Evaporate the THF in vacuo. Re-dissolve the crude residue in Ethyl Acetate (100 mL). Wash the organic layer with 1M HCl (2 x 50 mL) to remove excess base, followed by brine (50 mL).

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate. Recrystallize the crude product from an ethanol/water mixture to yield pure 9H-Fluorene-2,7-disulfonamide.

V. References

  • Design, Synthesis, and Biological Evaluation of a Series of Anthracene-9,10-dione Dioxime β-Catenin Pathway Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • A Lead Optimization of TOPK Inhibitors Using Complementary Computational and Synthetic Approaches Source: Pharmaceutical Sciences URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting 9H-Fluorene-2,7-disulfonamide Solubility in Biological Assays

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers facing formulation hurdles when working with highly lipophilic small molecules.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers facing formulation hurdles when working with highly lipophilic small molecules. The 9H-Fluorene-2,7-disulfonamide scaffold—most notably recognized in the Type III ferroptosis inducer FIN56 —is notoriously difficult to handle in aqueous environments [1].

Due to its rigid, hydrophobic fluorene core and dual sulfonamide groups, this compound exhibits near-zero aqueous solubility. When introduced improperly into cell culture media or in vivo models, it rapidly precipitates, leading to irreproducible assay data, false negatives, and localized cytotoxicity. This guide provides field-proven, self-validating methodologies to overcome these solubility barriers while preserving the compound's mechanistic integrity.

Part 1: Mechanistic Context & Causality

To troubleshoot solubility, we must first understand why the compound must remain in solution. 9H-Fluorene-2,7-disulfonamide derivatives trigger ferroptosis through a dual-pathway mechanism [2]. They promote the degradation of Glutathione Peroxidase 4 (GPX4) via an Acetyl-CoA Carboxylase (ACC)-dependent pathway, while simultaneously activating squalene synthase (SQS) to deplete the endogenous antioxidant Coenzyme Q10 (CoQ10) [3]. If the compound precipitates extracellularly, it cannot penetrate the lipid bilayer to interact with these intracellular targets, rendering your assay biologically inert.

G FIN56 9H-Fluorene-2,7-disulfonamide (e.g., FIN56) ACC Acetyl-CoA Carboxylase (ACC) FIN56->ACC Requires SQS Squalene Synthase (SQS) FIN56->SQS Activates GPX4 Glutathione Peroxidase 4 (GPX4) ACC->GPX4 Promotes Degradation CoQ10 Coenzyme Q10 (CoQ10) SQS->CoQ10 Depletes Lipid_Perox Lethal Lipid Peroxidation GPX4->Lipid_Perox Fails to reduce CoQ10->Lipid_Perox Fails to scavenge Ferroptosis Ferroptosis (Cell Death) Lipid_Perox->Ferroptosis Triggers

Mechanism of Action: 9H-Fluorene-2,7-disulfonamide derivatives inducing ferroptosis.

Part 2: Troubleshooting FAQs

Q1: My compound precipitates immediately upon addition to the cell culture media, forming a cloudy suspension. What is happening? A: You are experiencing "solvent shock." When a highly concentrated DMSO stock is pipetted directly into a large volume of aqueous media, the rapid diffusion of DMSO into the water leaves the hydrophobic fluorene molecules stranded without a solvent shell. This causes immediate nucleation and precipitation. Solution: Never add the stock directly to the final media. Use an intermediate dilution step or a co-solvent formulation (see Protocol B).

Q2: I am struggling to reach the theoretical maximum solubility in DMSO (100 mM). The powder just sits at the bottom of the tube. Why? A: Moisture contamination is the most likely culprit. DMSO is highly hygroscopic. Even a small amount of atmospheric water ingress drastically reduces the solubility of 9H-Fluorene-2,7-disulfonamide [4]. Solution: Always use fresh, anhydrous DMSO (≥99.9% purity, sealed under argon). If the solution remains cloudy, apply gentle warming (45-60°C water bath) and sonication for 5-10 minutes.

Q3: Can I use ethanol or methanol as a primary solvent to avoid DMSO toxicity? A: No. The 9H-Fluorene-2,7-disulfonamide scaffold is practically insoluble in ethanol and methanol. Attempting to use these will result in incomplete dissolution and inaccurate dosing.

Part 3: Quantitative Solubility Data

To assist in your experimental design, refer to the validated solubility parameters below. Always calculate your required molarity before selecting a formulation strategy.

Solvent / Formulation MatrixMaximum SolubilityVisual AppearanceRecommended Use Case
Anhydrous DMSO ~100 mM (50 mg/mL)Clear, slightly yellowPrimary stock storage (-20°C)
Ethanol / Methanol < 1 mMInsoluble / CloudyNot Recommended
Water / PBS (Direct) < 0.1 mMImmediate precipitationNot Recommended
PEG300 (40%) + Tween 80 (5%) + ddH₂O (53%) ~2-5 mg/mLClear, homogeneousIn vivo dosing / Complex assays
0.5% CMC-Na in Water ~5 mg/mLHomogeneous suspensionOral gavage (In vivo only)

Part 4: Validated Experimental Protocols

To ensure a self-validating system, every step in these protocols is designed to prevent nucleation. If precipitation occurs at any stage, the protocol has failed, and the solution must be discarded to prevent inaccurate assay results.

Protocol A: Preparation of Primary Stock Solution (In Vitro Assays)

Objective: Create a stable, high-concentration stock for long-term storage.

  • Equilibration: Allow the lyophilized 9H-Fluorene-2,7-disulfonamide powder to equilibrate to room temperature for 30 minutes before opening the vial. This prevents atmospheric moisture condensation on the powder.

  • Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to achieve a 10 mM to 50 mM stock.

  • Dissolution: Vortex vigorously for 60 seconds. If particulates remain, place the vial in a sonicating water bath at 45°C for 5-minute intervals until the solution is optically clear.

  • Aliquot & Store: Divide into single-use aliquots (e.g., 10-20 µL) in tightly sealed, amber microcentrifuge tubes. Store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Protocol B: Co-Solvent Formulation for Aqueous Assays & In Vivo Studies

Objective: Transition the hydrophobic compound into an aqueous-compatible state without solvent shock [4].

  • Initial Dilution: Thaw a single DMSO stock aliquot. Add the required volume of DMSO stock to a clean tube.

  • PEG Addition: Add PEG300 to reach 40% of the final intended volume. Vortex thoroughly. The PEG acts as a lipophilic carrier, coating the compound.

  • Surfactant Addition: Add Tween 80 to reach 5% of the final volume. Vortex gently to avoid excessive frothing. The solution must remain perfectly clear at this stage.

  • Aqueous Phase: Dropwise, add ddH₂O or PBS to make up the remaining 53% of the volume while continuously vortexing.

  • Validation: Inspect the solution against a light source. It should be completely transparent. Use this working solution immediately for your assay or animal dosing.

Workflow Powder Lyophilized Powder (Store at -20°C) DMSO Anhydrous DMSO (Max 100 mM) Powder->DMSO Dissolve PEG Add PEG300 (40% v/v) DMSO->PEG Mix Well Tween Add Tween 80 (5% v/v) PEG->Tween Clarify Water Add ddH2O (53% v/v) Tween->Water Dropwise Assay Final Assay Media (Clear Solution) Water->Assay Dilute

Step-by-step formulation workflow for aqueous biological assays.

References

  • Stockwell BR, Jiang X. The Chemistry and Biology of Ferroptosis. Cell Chem Biol. 2020;27(4):365-375. Available at:[Link]

  • Wang L, Chen X, Yan C. Ferroptosis: An emerging therapeutic opportunity for cancer. Genes Dis. 2022;9(2):334-346. Available at:[Link]

Troubleshooting

Technical Support Center: Optimizing 9H-Fluorene-2,7-Disulfonamide Polymerization

Welcome to the Technical Support Center for fluorene-based polymer synthesis. As a Senior Application Scientist, I have designed this guide to help you navigate the specific thermodynamic and kinetic challenges of polyme...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for fluorene-based polymer synthesis. As a Senior Application Scientist, I have designed this guide to help you navigate the specific thermodynamic and kinetic challenges of polymerizing 9H-fluorene-2,7-disulfonamide.

Scientific Overview & Reaction Causality

9H-Fluorene-2,7-disulfonamide is a highly rigid, planar monomer utilized in the development of advanced engineering plastics, proton exchange membranes, and optoelectronic materials. The sulfonyl groups attached to the rigid fluorene backbone make it a valuable building block for introducing the fluorene-disulfonyl moiety into complex molecular architectures[1].

Polymerization typically proceeds via a step-growth N-alkylation (polycondensation) with activated dihalides. Because the sulfonamide protons are acidic, they can be readily deprotonated by mild bases to form strong nucleophiles. These nucleophiles then undergo facile substitution reactions to form poly(sulfonamide)s[1]. However, the C9 position of the fluorene ring is also susceptible to side reactions (e.g., oxidation), which necessitates precise control over base selection, temperature, and atmospheric conditions to achieve high molecular weights[2].

Experimental Workflow

G A 1. Monomer Preparation 9H-Fluorene-2,7-disulfonamide + Dihalide B 2. Base Addition & Deprotonation (K2CO3 in NMP/Toluene) A->B C 3. Azeotropic Distillation (Remove H2O at 140°C) B->C D 4. Step-Growth Polycondensation (150-155°C, 24-48h) C->D E 5. Polymer Precipitation (Dropwise into Methanol) D->E F 6. Purification & Drying (Vacuum oven at 100°C) E->F

Workflow for the step-growth polycondensation of 9H-fluorene-2,7-disulfonamide.

Step-by-Step Methodology: Standard Polycondensation Protocol

To ensure a self-validating system, each step below includes a built-in mechanistic check. This protocol utilizes high-temperature step-growth polymerization in NMP, employing azeotropic distillation to drive the reaction forward[3].

Step 1: Stoichiometric Preparation

  • Action: Weigh exactly 1.000 molar equivalent of 9H-fluorene-2,7-disulfonamide and 1.000 molar equivalent of the corresponding dihalide.

  • Causality: Carothers' equation dictates that even a 1% stoichiometric imbalance will cap the degree of polymerization, resulting in low-molecular-weight oligomers rather than robust polymers.

Step 2: Solvent & Base Addition

  • Action: Dissolve monomers in anhydrous N-Methyl-2-pyrrolidone (NMP). Add 2.2 equivalents of anhydrous K₂CO₃. Add toluene as an azeotroping agent (NMP:Toluene ratio ~2:1).

  • Causality: K₂CO₃ is a mild base that deprotonates the sulfonamide without aggressively attacking the C9 fluorene position[2]. NMP dissolves the rigid polymer chains, preventing premature precipitation.

Step 3: Azeotropic Distillation

  • Action: Heat the mixture to 140°C under a steady Argon flow using a Dean-Stark trap.

  • Validation: You should observe water collecting in the trap. Continue until water evolution ceases (typically 2-4 hours).

  • Causality: The deprotonation generates water. If not removed, water will hydrolyze the dihalide monomer, permanently destroying the 1:1 stoichiometric balance required for chain extension[3].

Step 4: Polymerization

  • Action: Distill off the toluene by slowly raising the temperature to 150–155°C. Maintain this temperature for 24–48 hours[3].

  • Validation: The solution viscosity will visibly increase. If stirring becomes difficult, add 5-10 mL of anhydrous NMP to dilute.

Step 5: End-capping & Precipitation

  • Action: Cool the viscous solution to 60°C and precipitate dropwise into a 10-fold excess of vigorously stirred methanol or water.

  • Causality: Rapid precipitation in a non-solvent quenches the active chain ends and leaves unreacted low-molecular-weight oligomers and salts dissolved in the supernatant.

Step 6: Purification

  • Action: Filter the fibrous polymer, wash with boiling deionized water and hot methanol, then dry in a vacuum oven at 100°C for 24 hours[3].

Quantitative Data: Optimization of Reaction Conditions

The following table summarizes how solvent, base, and temperature choices causally impact the final polymer properties.

BaseSolvent SystemTemp (°C)Time (h)Mₙ (kDa)PDIYield (%)Mechanistic Outcome
K₂CO₃DMF1002412.51.872%Mild conditions; limited by early precipitation.
K₂CO₃ NMP / Toluene 155 48 45.2 2.1 89% Optimal; azeotropic distillation drives high MW.
NaHTHF65248.41.565%Strong base induces side reactions at C9 position.
Cs₂CO₃NMP / Toluene1552452.12.392%Higher solubility of Cs-salts accelerates kinetics.

Troubleshooting Guide

Issue 1: Polymer exhibits low molecular weight (Mₙ < 15 kDa) and brittle film-forming properties.
  • Cause: Step-growth polymers require >99% conversion to achieve high molecular weights. This is usually derailed by stoichiometric imbalance, monomer impurity, or water-induced side reactions.

  • Solution: Recrystallize 9H-fluorene-2,7-disulfonamide from ethanol/water prior to use to ensure >99.5% purity. Ensure the Dean-Stark trap is thoroughly dried and azeotropic distillation is 100% complete before raising the temperature to the polymerization threshold[3].

Issue 2: The reaction mixture turns dark brown/black, and the resulting polymer is highly discolored.
  • Cause: The C9 methylene protons of the fluorene ring are slightly acidic. In the presence of strong bases and trace oxygen at high temperatures, the C9 position can oxidize to form 9-fluorenone, breaking the extended conjugation or causing cross-linking.

  • Solution: Strictly degas all solvents via freeze-pump-thaw cycles. Maintain a positive pressure of high-purity Argon throughout the reaction. Avoid using hydride bases (e.g., NaH) at elevated temperatures.

Issue 3: Insoluble gel formation during the later stages of polymerization.
  • Cause: Intermolecular cross-linking. This occurs if the sulfonamide nitrogen undergoes a second alkylation (forming a tertiary sulfonamide branch point) or if C9 deprotonation leads to nucleophilic attack.

  • Solution: Lower the reaction temperature by 10-15°C. Increase the dilution of the reaction mixture (lower wt% of monomers in NMP) to favor linear chain extension over localized high-concentration cross-linking.

Frequently Asked Questions (FAQs)

Q: Why use NMP instead of DMF for this polymerization? A: While DMF is a standard polar aprotic solvent for many fluorene-based step-growth polymerizations[2], it boils at 153°C and can thermally degrade into dimethylamine at prolonged high temperatures. NMP (b.p. 202°C) provides greater thermal stability for the 150°C+ temperatures required to keep high-molecular-weight rigid poly(sulfonamide)s in solution[3].

Q: How do I verify that the sulfonamide linkage has successfully formed? A: Use ATR-FTIR and ¹H NMR. In FTIR, look for the shift in the asymmetric and symmetric SO₂ stretching bands (typically around 1330 and 1160 cm⁻¹). In ¹H NMR, the disappearance of the broad N-H singlet (around 7.5-8.0 ppm in DMSO-d₆) and the appearance of new alkyl/aryl peaks adjacent to the nitrogen confirm successful polycondensation.

Q: Does the rigidity of the fluorene backbone affect solubility? A: Yes. The rigid, planar biphenyl-like structure of fluorene induces strong π-π stacking, which can severely limit solubility in common organic solvents. To counteract this, consider incorporating flexible alkyl spacers in your dihalide comonomer or using a fluorene monomer with bulky side chains at the C9 position to disrupt packing.

Sources

Optimization

Reducing side products during 9H-Fluorene-2,7-disulfonamide chlorosulfonation

Focus: Troubleshooting Chlorosulfonation and Mitigating Side Products Welcome to the Technical Support Center. The synthesis of 9H-fluorene-2,7-disulfonamide is a critical workflow in medicinal chemistry and materials sc...

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Author: BenchChem Technical Support Team. Date: April 2026

Focus: Troubleshooting Chlorosulfonation and Mitigating Side Products

Welcome to the Technical Support Center. The synthesis of 9H-fluorene-2,7-disulfonamide is a critical workflow in medicinal chemistry and materials science. However, the intermediate step—generating 9H-fluorene-2,7-disulfonyl chloride—is notoriously prone to side reactions when utilizing direct chlorosulfonation. This guide provides mechanistic troubleshooting, quantitative comparisons, and an optimized, self-validating protocol to ensure high-yield, high-purity synthesis.

Diagnostic Overview: Reaction Pathways

G Substrate 9H-Fluorene Direct Direct Chlorosulfonation (ClSO3H) Substrate->Direct Step1 1. Sulfonation (H2SO4 / Oleum) Substrate->Step1 Oxidation 9-Oxo-fluorene Derivatives Direct->Oxidation Major Side Product Dimers Sulfone Dimers Direct->Dimers Side Product Target 9H-Fluorene-2,7- disulfonyl chloride Direct->Target Low Yield Intermediate Fluorene-2,7- disulfonic acid Step1->Intermediate Step2 2. Chlorination (SOCl2 or PCl5) Intermediate->Step2 Step2->Target High Yield (Preserves C9) Amidation 3. Amidation (R-NH2) Target->Amidation Final 9H-Fluorene-2,7- disulfonamide Amidation->Final

Workflow comparison: Direct chlorosulfonation vs. optimized two-step method to prevent C9 oxidation.

Troubleshooting Guides & FAQs

Q1: Why am I observing significant oxidation at the C9 position, resulting in 9-oxo-9H-fluorene derivatives? A1: The C9 methylene protons of 9H-fluorene are highly activated. Direct treatment with chlorosulfonic acid often results in oxidation because the reagent acts as a powerful 1[1]. The resulting 9-fluorenone core contains an electron-withdrawing carbonyl group that 2[2], stalling the reaction and ruining the fluorene backbone.

  • Solution: Abandon direct chlorosulfonation. Instead, 3[3]: first, sulfonate using sulfuric acid or oleum (which is less oxidative), followed by chlorination using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

Q2: My LC-MS shows high molecular weight impurities. What drives sulfone dimer formation? A2: Sulfone bridging occurs when the newly formed sulfonyl chloride reacts intermolecularly with another fluorene molecule via a Friedel-Crafts-type sulfonylation.

  • Causality: High substrate concentrations and extended reaction times at elevated temperatures favor this bimolecular side reaction.

  • Solution: Maintain high dilution (e.g., 10-15 volumes of inert solvent) and strictly control the temperature below 5°C during reagent addition, never exceeding 25°C during the reaction phase.

Q3: The yield of the disulfonyl chloride is low, and I am recovering mostly fluorene-2,7-disulfonic acid. Is the chlorination incomplete? A3: While incomplete chlorination is possible, the most common cause is hydrolysis during the aqueous quench.

  • Causality: Sulfonyl chlorides are highly sensitive to moisture. Chlorosulfonic acid 1[1], producing HCl and H₂SO₄. This creates a highly exothermic, acidic environment that rapidly hydrolyzes the sulfonyl chloride back to the sulfonic acid.

  • Solution: Perform a "reverse quench" by pouring the reaction mixture slowly over a massive excess of vigorously stirred crushed ice, keeping the internal temperature strictly below 5°C. Extract immediately into a cold organic solvent (e.g., dichloromethane) to isolate the product from the aqueous phase.

Quantitative Data: Side Product Distribution

The following table summarizes the expected product distribution based on the chosen synthetic pathway, highlighting the severe limitations of direct chlorosulfonation for this specific substrate.

Synthesis PathwayReagent SystemTemp (°C)Target 2,7-Di Yield (%)C9-Oxidation (%)Sulfone Dimers (%)Mono/Tri-Sulfonation (%)
Direct ChlorosulfonationClSO₃H (Excess)2545.035.012.08.0
Direct ChlorosulfonationClSO₃H (Excess)6015.065.015.05.0
Optimized Two-Step H₂SO₄ then SOCl₂ 0 to 60 89.0 < 1.0 4.0 6.0
Self-Validating Experimental Protocol: Optimized Two-Step Synthesis

To reliably synthesize 9H-fluorene-2,7-disulfonamide without C9-oxidation, follow this field-proven, three-phase methodology.

Phase 1: Sulfonation of 9H-Fluorene
  • Preparation: Charge a dry, round-bottom flask with 9H-fluorene (1.0 eq) and cool to 0°C using an ice bath.

  • Addition: Slowly add concentrated H₂SO₄ (10.0 eq) dropwise over 30 minutes under vigorous stirring.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature, stirring for 4 hours.

    • Causality: Utilizing H₂SO₄ instead of ClSO₃H prevents the oxidation of the C9 methylene bridge, as H₂SO₄ lacks the harsh oxidative potential of chlorosulfonic acid.

    • Validation Checkpoint: The reaction mixture will transition from a colorless suspension to a homogeneous, pale-yellow solution. Complete solubility indicates full conversion to the highly polar fluorene-2,7-disulfonic acid.

Phase 2: Chlorination to 9H-Fluorene-2,7-disulfonyl chloride
  • Preparation: Isolate the disulfonic acid intermediate, dry thoroughly under vacuum, and suspend it in anhydrous toluene (10 volumes).

  • Catalysis: Add a catalytic amount of N,N-Dimethylformamide (DMF) (0.1 eq).

  • Chlorination: Heat the suspension to 60°C and add thionyl chloride (SOCl₂) (4.0 eq) dropwise.

    • Causality: DMF acts as a catalyst by forming a Vilsmeier-Haack complex (an active chloro-iminium intermediate). This significantly lowers the activation energy required to 3[3], avoiding the need for excessive heat.

    • Validation Checkpoint: Vigorous gas evolution (SO₂ and HCl) will be observed immediately upon SOCl₂ addition. The reaction is deemed complete when gas evolution ceases entirely and the suspension clarifies into a transparent solution.

Phase 3: Amidation to 9H-Fluorene-2,7-disulfonamide
  • Preparation: Concentrate the sulfonyl chloride solution under reduced pressure to remove excess SOCl₂, then redissolve in anhydrous dichloromethane (DCM). Cool to 0°C.

  • Amidation: Add the desired primary or secondary amine (2.5 eq) and triethylamine (TEA) (3.0 eq) dropwise.

    • Causality: The highly electrophilic sulfonyl chloride reacts rapidly with amines to2[2]. TEA acts as an acid scavenger to neutralize the HCl byproduct, preventing the protonation of the unreacted amine, which would otherwise halt the nucleophilic attack.

    • Validation Checkpoint: Immediate formation of a dense white precipitate (TEA-HCl salt) confirms that the nucleophilic acyl substitution is successfully occurring.

References
  • Source: benchchem.
  • Source: smolecule.
  • Source: vdoc.

Sources

Troubleshooting

Technical Support Center: Overcoming Moisture Sensitivity in 9H-Fluorene-2,7-disulfonamide Synthesis

Welcome to the technical support center dedicated to the synthesis of 9H-Fluorene-2,7-disulfonamide. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexit...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to the synthesis of 9H-Fluorene-2,7-disulfonamide. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this synthesis, with a particular focus on overcoming the challenges posed by moisture sensitivity. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols grounded in established scientific principles.

Introduction

The synthesis of 9H-Fluorene-2,7-disulfonamide is a critical process for the development of various functional materials and pharmaceutical intermediates. A key challenge in this multi-step synthesis is the high reactivity of the intermediate, 9H-Fluorene-2,7-disulfonyl chloride, towards water. Even trace amounts of moisture can lead to the hydrolysis of the sulfonyl chloride groups, forming the corresponding sulfonic acid and significantly reducing the yield of the desired disulfonamide. This guide provides practical, field-proven insights to help you mitigate these issues and achieve a successful synthesis.

Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis. Each issue is presented with potential causes and actionable solutions.

Issue 1: Low or No Yield of 9H-Fluorene-2,7-disulfonamide

You've completed the reaction of 9H-Fluorene-2,7-disulfonyl chloride with an ammonia source, but TLC or LC-MS analysis shows a low yield of the desired product and a significant amount of a more polar byproduct.

  • Potential Cause 1: Hydrolysis of 9H-Fluorene-2,7-disulfonyl chloride.

    • Explanation: Sulfonyl chlorides are highly susceptible to hydrolysis, reacting with water to form sulfonic acids.[1][2][3] This is the most common reason for low yields in sulfonamide synthesis. The sulfonic acid byproduct is unreactive towards the ammonia source under these conditions.

    • Solutions:

      • Rigorous Drying of Glassware and Reagents: Ensure all glassware is oven-dried at a minimum of 120°C for several hours and cooled under an inert atmosphere (e.g., nitrogen or argon) or in a desiccator immediately before use.[3][4]

      • Use of Anhydrous Solvents: Employ freshly distilled or commercially available anhydrous solvents. If you are using a solvent that is not from a fresh bottle, consider drying it over an appropriate drying agent (e.g., molecular sieves for aprotic solvents).

      • Inert Atmosphere: Conduct the entire reaction, including the addition of reagents, under a positive pressure of a dry, inert gas like nitrogen or argon.[3][4] This prevents atmospheric moisture from entering the reaction vessel.

  • Potential Cause 2: Incomplete Formation of 9H-Fluorene-2,7-disulfonyl chloride in the Preceding Step.

    • Explanation: If the chlorosulfonation of 9H-fluorene is incomplete, you will carry over unreacted starting material or partially substituted intermediates into the amination step, leading to a lower overall yield.

    • Solutions:

      • Monitor the Chlorosulfonation Reaction: Use TLC or another appropriate analytical technique to monitor the progress of the chlorosulfonation reaction to ensure it goes to completion.

      • Purification of the Intermediate: While challenging due to its reactivity, purification of the 9H-Fluorene-2,7-disulfonyl chloride can be attempted by recrystallization from a non-polar, anhydrous solvent under an inert atmosphere.

  • Potential Cause 3: Inactive Ammonia Source.

    • Explanation: If you are using an ammonia solution, it may not be sufficiently concentrated. If you are using an ammonia surrogate, it may have degraded.

    • Solutions:

      • Use Fresh Ammonia Source: Use a fresh, concentrated solution of ammonia or a newly opened container of your chosen ammonia surrogate.

      • Consider Gaseous Ammonia: For highly sensitive reactions, bubbling anhydrous ammonia gas through the reaction mixture can be an effective, albeit more technically demanding, approach.

Issue 2: Formation of a Disulfonated Byproduct

You observe a significant amount of a byproduct that appears to be the result of a single amine reacting with two molecules of the fluorene disulfonyl chloride.

  • Potential Cause: Incorrect Stoichiometry or Slow Addition.

    • Explanation: If the amine is added too slowly to a concentrated solution of the disulfonyl chloride, or if there is a localized excess of the disulfonyl chloride, a single amine molecule may react with two separate fluorene moieties.

    • Solutions:

      • Reverse Addition: Add the 9H-Fluorene-2,7-disulfonyl chloride solution dropwise to a stirred solution of the amine. This ensures that the amine is always in excess relative to the sulfonyl chloride being added.

      • Dilute Conditions: Running the reaction at a lower concentration can disfavor the bimolecular side reaction.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of moisture sensitivity in this synthesis?

A1: The sulfur atom in the sulfonyl chloride group is highly electrophilic. Water acts as a nucleophile, attacking the sulfur atom. This leads to the displacement of the chloride ion and the formation of a sulfonic acid. This reaction is generally irreversible under the conditions used for sulfonamide synthesis.[5][6]

Q2: Can I use an aqueous workup for this reaction?

A2: Yes, an aqueous workup is a standard part of the procedure after the reaction is complete. The purpose of the workup is to quench any remaining reactive species and to separate the desired product from water-soluble byproducts. However, it is critical to exclude water from the reaction mixture until you are ready for the workup.

Q3: Are there alternative, less moisture-sensitive methods for preparing sulfonamides?

A3: While the reaction of a sulfonyl chloride with an amine is the most common method, other approaches exist.[7] For instance, sulfonamides can be synthesized from sulfinate salts or via oxidative amination of thiols.[2] However, these methods may require different starting materials and may not be directly applicable to the synthesis of 9H-Fluorene-2,7-disulfonamide without significant route development.

Q4: How can I confirm that hydrolysis of the sulfonyl chloride is the issue?

A4: The most direct way is to analyze the crude reaction mixture by LC-MS. The sulfonic acid byproduct will have a distinct mass and will typically be much more polar than the starting material and the desired product. You can also intentionally expose a small sample of your sulfonyl chloride intermediate to water and observe the formation of the sulfonic acid by TLC or LC-MS.

Experimental Protocols

Protocol 1: Synthesis of 9H-Fluorene-2,7-disulfonyl chloride

This protocol describes the chlorosulfonation of 9H-fluorene.

Materials:

  • 9H-Fluorene

  • Chlorosulfonic acid

  • Anhydrous Dichloromethane (DCM)

  • Ice bath

  • Oven-dried glassware

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Set up a three-neck round-bottom flask, fitted with a dropping funnel, a mechanical stirrer, and a gas outlet connected to a scrubber (to neutralize HCl gas). Ensure all glassware is scrupulously dried.

  • Under a positive pressure of inert gas, charge the flask with 9H-fluorene.

  • Add anhydrous DCM to dissolve the fluorene.

  • Cool the flask to 0°C using an ice bath.

  • Slowly add chlorosulfonic acid (typically 2.5-3 equivalents per sulfonation site) to the stirred solution via the dropping funnel over a period of 1-2 hours. Maintain the temperature at 0°C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by pouring it over crushed ice.

  • Separate the organic layer. Wash the organic layer with cold water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 9H-Fluorene-2,7-disulfonyl chloride. This intermediate is often used in the next step without further purification due to its reactivity.

Protocol 2: Synthesis of 9H-Fluorene-2,7-disulfonamide

This protocol details the reaction of the disulfonyl chloride with an ammonia source.

Materials:

  • 9H-Fluorene-2,7-disulfonyl chloride (from Protocol 1)

  • Ammonium hydroxide (concentrated) or another suitable ammonia source

  • Anhydrous Tetrahydrofuran (THF)

  • Ice bath

  • Oven-dried glassware

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Set up a round-bottom flask with a magnetic stirrer and an inert atmosphere.

  • Dissolve the crude 9H-Fluorene-2,7-disulfonyl chloride in anhydrous THF.

  • Cool the solution to 0°C in an ice bath.

  • In a separate flask, prepare a solution of concentrated ammonium hydroxide in THF.

  • Slowly add the ammonium hydroxide solution to the stirred solution of the disulfonyl chloride at 0°C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, quench by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain 9H-Fluorene-2,7-disulfonamide.

Data Presentation

ParameterRecommended ConditionRationale
Solvent Purity Anhydrous grade, <50 ppm waterTo minimize hydrolysis of the sulfonyl chloride intermediate.
Reaction Temperature 0°C to room temperatureControls the rate of reaction and minimizes side reactions.
Atmosphere Dry Nitrogen or ArgonExcludes atmospheric moisture.[3][4]
Glassware Preparation Oven-dried at >120°C for >4 hoursEnsures removal of adsorbed water from glass surfaces.

Visualizations

Synthesis Pathway

Synthesis_Pathway Fluorene 9H-Fluorene DisulfonylChloride 9H-Fluorene-2,7-disulfonyl chloride Fluorene->DisulfonylChloride Chlorosulfonic Acid Disulfonamide 9H-Fluorene-2,7-disulfonamide DisulfonylChloride->Disulfonamide NH₃ source

Caption: Overall synthetic route to 9H-Fluorene-2,7-disulfonamide.

Moisture Interference Mechanism

Moisture_Interference DisulfonylChloride 9H-Fluorene-2,7-disulfonyl chloride SulfonicAcid 9H-Fluorene-2,7-disulfonic acid (Byproduct) DisulfonylChloride->SulfonicAcid H₂O (Moisture)

Caption: Hydrolysis of the key intermediate by moisture.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield of Disulfonamide Check_Hydrolysis Is a polar byproduct observed? Start->Check_Hydrolysis Implement_Anhydrous Implement rigorous anhydrous techniques Check_Hydrolysis->Implement_Anhydrous Yes Check_StartingMaterial Is starting material present? Check_Hydrolysis->Check_StartingMaterial No End Improved Yield Implement_Anhydrous->End Optimize_Chlorosulfonation Optimize chlorosulfonation step Check_StartingMaterial->Optimize_Chlorosulfonation Yes Check_Amine Check activity of ammonia source Check_StartingMaterial->Check_Amine No Optimize_Chlorosulfonation->End Check_Amine->End

Caption: A logical workflow for troubleshooting low product yield.

References

  • Zhao, L., et al. (2021). Synthesis of Sulfonamide-Based Ynamides and Ynamines in Water. J. Org. Chem., 86, 1938-1947. [Link]

  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. (2020). Organic Letters - ACS Publications. [Link]

  • Zhao, L., et al. (2021). Synthesis of Sulfonamide-Based Ynamides and Ynamines in Water. PubMed. [Link]

  • Design and Synthesis of Novel Symmetric Fluorene-2,7-Diamine Derivatives as Potent Hepatitis C Virus Inhibitors. (n.d.). PMC. [Link]

  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. (n.d.). PMC. [Link]

  • Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. (n.d.). Canadian Journal of Chemistry. [Link]

  • Design and Synthesis of 9,9-Dioctyl-9H-Fluorene Based Electrochromic Polymers. (2016). Journal of Polymer Science Part A: Polymer Chemistry. [Link]

  • Electron acceptors of the fluorene series. Part 6.1 Synthesis of 4,5-dinitro-9-X-fluorene-2,7-disulfonic acid derivatives, their charge transfer complexes with anthracene and sensitization of photoconductivity of poly-N-(2,3-epoxypropyl)carbazole. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride. (2016). Request PDF - ResearchGate. [Link]

  • Aqueous process chemistry: the preparation of aryl sulfonyl chlorides. (2009). Organic Process Research & Development. [Link]

  • Novel Process For The Preparation Of 2,7 Dichlorofluorene. (n.d.). Quick Company. [Link]

  • Synthesis method of 2,7-dichlorofluorene. (2015).
  • Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. (2008). PMC. [Link]

  • Recent advances in synthesis of sulfonamides: A review. (n.d.). CHEMISTRY & BIOLOGY INTERFACE. [Link]

  • PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES. (n.d.).
  • Synthesis of sulfonamides or sulfonates under the optimum conditions. (n.d.). ResearchGate. [Link]

  • New Well-Defined Poly(2,7-fluorene) Derivatives: Photoluminescence and Base Doping. (n.d.). Macromolecules. [Link]

  • Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. (n.d.). Canadian Science Publishing. [Link]

  • Asymmetric Donor–Acceptor 2,7-Disubstituted Fluorenes and Their 9-Diazoderivatives: Synthesis, Optical Spectra and Photolysis. (2025). MDPI. [Link]

  • Preparation method of 2, 7-dihydroxy-9-fluorenone. (n.d.).
  • The synthesis of mono- and diacetyl-9H-fluorenes. Reactivity and selectivity in the Lewis acid catalyzed Friedel. (n.d.). Roskilde University. [Link]

  • Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. (2025). RSC Publishing. [Link]

  • Process research on synthesis of 2,7-dihydroxy-9-fluorenone. (2012). ResearchGate. [Link]

  • Compounds Derived from 9,9‐Dialkylfluorenes: Syntheses, Crystal Structures and Initial Binding Studies (Part II). (n.d.). PMC. [Link]

  • Method for preparing poly (9,9 dialkyl fluorene). (n.d.).

Sources

Optimization

Optimizing HPLC mobile phase gradients for 9H-Fluorene-2,7-disulfonamide analysis

Technical Support Center: HPLC Method Optimization for 9H-Fluorene-2,7-disulfonamide Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this technical guide to addre...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: HPLC Method Optimization for 9H-Fluorene-2,7-disulfonamide

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this technical guide to address the unique chromatographic challenges presented by 9H-Fluorene-2,7-disulfonamide. This resource is engineered for researchers and drug development professionals who require robust, reproducible, and self-validating analytical methods.

Molecular Profiling & Chromatographic Causality

9H-Fluorene-2,7-disulfonamide presents a "dual-nature" chromatographic challenge that dictates our method development strategy:

  • The Fluorene Core: A rigid, highly conjugated, and hydrophobic polycyclic system. This core exhibits strong retention on non-polar stationary phases (like C18) via hydrophobic dispersion forces.

  • The Disulfonamide Groups: Polar, hydrogen-bonding capable, and slightly acidic moieties. While sulfonamides generally have a pKa​ around 10[1], their polarity requires a highly aqueous initial mobile phase for adequate focusing at the head of the column.

Because of this structural dichotomy, an isocratic method is inherently flawed. It will either cause polar impurities to co-elute in the void volume (if the organic concentration is too high) or result in severe band broadening of the fluorene core (if the aqueous concentration is too high). A carefully engineered gradient is mandatory to balance these opposing forces.

Method Development Logic

HPLC_Workflow N1 Start: 9H-Fluorene-2,7-disulfonamide Sample Preparation N2 Mobile Phase Selection (Aqueous Buffer + Organic) N1->N2 N3 pH Optimization (pH 2.5-3.0) Suppress Silanol Ionization N2->N3 N4 Gradient Profiling (5% to 95% Organic Ramp) N3->N4 N5 Peak Shape & Resolution Optimal? N4->N5 N6 Final Validated HPLC Method N5->N6 Yes N7 Troubleshooting: Adjust Slope or Buffer N5->N7 No N7->N3

Logical workflow for HPLC method development of 9H-Fluorene-2,7-disulfonamide.

Self-Validating Experimental Protocol: Gradient Optimization

This step-by-step methodology incorporates built-in System Suitability Testing (SST) to ensure the method physically validates itself before any unknown samples are analyzed.

Materials & Reagents:

  • Column: Fully endcapped C18, 150 x 4.6 mm, 3 µm particle size.

  • Mobile Phase A: 20 mM Potassium Phosphate buffer, adjusted to pH 2.5 with phosphoric acid (Substitute with 0.1% Formic Acid in MS-compatible workflows).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

Step-by-Step Workflow:

  • Buffer Preparation & pH Control: Prepare Mobile Phase A by dissolving the appropriate mass of potassium phosphate in ultrapure water. Adjust the pH to exactly 2.5.

    • Causality: Operating at pH 2.5 fully protonates the residual silanols on the silica stationary phase, effectively neutralizing them and preventing secondary ion-exchange interactions with the sulfonamide groups[2].

  • System Equilibration: Purge the HPLC lines and equilibrate the column with 95% A / 5% B at 1.0 mL/min for at least 10 column volumes (approx. 15-20 minutes).

  • System Suitability Testing (Self-Validation): Inject 10 µL of a 50 µg/mL 9H-Fluorene-2,7-disulfonamide reference standard. The system is validated for use only if the USP Tailing Factor ( Tf​ ) is ≤1.5 and the retention time relative standard deviation (RSD) across three replicate injections is <1.0% . If these metrics fail, the system is not chemically equilibrated, and troubleshooting is required.

  • Gradient Execution: Execute the optimized gradient profile detailed in Table 1.

  • Data Acquisition: Monitor UV absorbance at an optimized wavelength (typically 260-280 nm for the fluorene chromophore).

Quantitative Data: Optimized Gradient Profile

Time (min)% Mobile Phase A (Aqueous)% Mobile Phase B (Organic)Flow Rate (mL/min)Mechanistic Rationale
0.0 9551.0Initial focusing of polar sulfonamide moieties at the column head.
2.0 9551.0Isocratic hold to resolve early-eluting polar synthesis byproducts.
12.0 5951.0Linear organic ramp to overcome hydrophobic retention of the fluorene core.
15.0 5951.0High-organic wash to remove strongly retained lipophilic matrix components.
15.1 9551.0Rapid return to initial conditions.
20.0 9551.0Column re-equilibration (approx. 5 column volumes) prior to next injection.

Troubleshooting Guides & FAQs

Q1: Why do I observe severe peak tailing for 9H-Fluorene-2,7-disulfonamide, and how do I resolve it? A: Peak tailing in sulfonamide analysis is almost always caused by secondary interactions with the stationary phase[3]. While the C18 ligands interact with the fluorene core via standard hydrophobic dispersion forces, the polar sulfonamide arms can hydrogen-bond with unreacted, residual silanol groups ( −Si-OH ) on the silica support. If the mobile phase pH is above 4.0, these silanols ionize into negatively charged −SiO− groups, creating strong, asymmetrical retention sites[4].

  • Solution: Lower the mobile phase pH to 2.5-3.0 to neutralize the silanols[2]. Additionally, ensure you are using a high-purity, fully endcapped Type-B silica column, which physically blocks access to these active sites.

Q2: My retention times are drifting continuously between runs. What is the mechanistic cause? A: Retention time drift during gradient elution is typically a symptom of incomplete column re-equilibration or variations in the system's gradient delay volume[5]. When the gradient returns from 95% organic back to 5% organic, the stationary phase pores require sufficient time to exchange the organic solvent for the highly aqueous buffer.

  • Solution: Extend your post-run equilibration time to at least 5-7 column volumes. If transferring the method between different HPLC instruments, measure the gradient delay volume of each system and add an isocratic hold at the beginning of the run to compensate for the volumetric difference[5].

Q3: I cannot achieve baseline resolution between 9H-Fluorene-2,7-disulfonamide and a structurally similar synthetic byproduct. How should I adjust the gradient? A: If two fluorene derivatives co-elute, the gradient slope ( d%B/dt ) is likely too steep, causing both compounds to be "pushed" off the column simultaneously by the rapidly increasing solvent strength.

  • Solution: Decrease the gradient slope by extending the ramp time from 10 minutes to 20 minutes. If resolution remains poor, change the organic modifier from Acetonitrile to Methanol. Methanol is a protic solvent and offers different hydrogen-bonding selectivity, which can effectively separate molecules based on slight differences in their polar sulfonamide substitution patterns.

References

  • Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD Source: PMC (nih.gov) URL:[Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes Source: Phenomenex URL:[Link]

  • What Causes Peak Tailing in HPLC? Source: Chrom Tech, Inc. URL:[Link]

  • Gradient Optimization in Liquid Chromatography Source: Welch Materials URL:[Link]

Sources

Troubleshooting

Technical Support Center: 9H-Fluorene-2,7-disulfonamide Storage &amp; Photostability

Welcome to the Technical Support Center. This guide is designed for researchers, analytical chemists, and drug development professionals working with 9H-fluorene-2,7-disulfonamide and its derivatives (such as the ferropt...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical chemists, and drug development professionals working with 9H-fluorene-2,7-disulfonamide and its derivatives (such as the ferroptosis inducer FIN56 or TOPK inhibitors). Because the fluorene scaffold is highly susceptible to photochemical degradation, improper storage frequently leads to compromised experimental reproducibility.

This guide provides mechanistic insights, self-validating protocols, and quantitative data to ensure the structural integrity of your compounds during long-term storage.

Part 1: Mechanistic Q&A – Understanding Photodegradation Causality

Q1: Why does 9H-Fluorene-2,7-disulfonamide lose potency when exposed to ambient light or UV radiation? A1: The degradation is driven by two distinct photochemical vulnerabilities in the molecule's architecture:

  • C-9 Benzylic Photo-oxidation: The methylene bridge at the C-9 position of the fluorene ring contains two benzylic protons. Under UV or ambient light, this sp3-hybridized carbon undergoes a radical chain oxidation process in the presence of atmospheric oxygen, converting the fluorene core into a 9-fluorenone derivative 1. This introduces a highly electron-withdrawing carbonyl group that drastically alters the molecule's electronic character and biological target affinity 2.

  • Sulfonamide Bond Cleavage: The sulfonamide linkages at the 2,7-positions are susceptible to attack by reactive oxygen species (ROS) generated during photo-excitation, leading to bond cleavage and the extrusion of sulfur dioxide (SO₂) 3.

Q2: How does the choice of solvent impact the photostability of stock solutions? A2: Solvents dictate the availability of dissolved oxygen and their ability to act as radical donors. While Dimethyl Sulfoxide (DMSO) is required to dissolve 9H-fluorene-2,7-disulfonamide (typically up to 100 mM) 4, standard laboratory DMSO absorbs significant amounts of atmospheric oxygen. If the solvent is not degassed, the dissolved O₂ acts as the primary reactant for the C-9 photo-oxidation pathway when exposed to light.

Part 2: Self-Validating Protocol for Long-Term Storage

To prevent degradation, you must eliminate the causal factors: Photons (UV/Light) and Oxygen (ROS precursors) . The following protocol is designed as a closed, self-validating system.

Step-by-Step Methodology

Phase 1: Preparation & Aliquoting

  • Solvent Degassing: Purge anhydrous DMSO with Argon gas for 15 minutes prior to use. Causality: Removing dissolved oxygen starves the C-9 radical oxidation pathway of its essential reactant.

  • Reconstitution: Dissolve the solid 9H-fluorene-2,7-disulfonamide in the degassed DMSO to your desired stock concentration (e.g., 10 mM). Perform this step under low-light conditions.

  • Aliquoting: Immediately dispense the solution into single-use amber microcentrifuge tubes. Causality: Amber tubes block the specific UV wavelengths (typically 300-400 nm) required to initiate the radical chain process.

  • Atmospheric Displacement: Gently blow Argon or Nitrogen gas over the headspace of each tube before sealing tightly.

  • Storage: Store the aliquots at -20°C or -80°C. Causality: Low temperatures reduce the kinetic energy available for spontaneous thermal oxidation. Use within 1 month 4.

Phase 2: The Self-Validation Loop (Quality Control) Do not assume your compound is intact after storage. Validate it using these two intrinsic chemical markers:

  • Visual/Spectroscopic Validation: Intact 9H-fluorene derivatives are colorless in solution. If your stock solution turns yellow or orange , C-9 oxidation has occurred. The newly formed fluorenone conjugated carbonyl shifts the absorption spectrum into the visible range (absorbing blue light, appearing yellow) 2.

  • LC-MS Validation: Run a baseline mass spectrometry check. A degraded sample will exhibit a distinct +14 Da mass shift . Causality: The conversion of the C-9 methylene group (-CH₂, mass 14) to a ketone (-C=O, mass 28) results in a net addition of 14 Daltons.

Part 3: Quantitative Stability Data

The table below summarizes the expected stability of 9H-fluorene-2,7-disulfonamide under various environmental conditions, highlighting the necessity of the protocol above.

Storage StateLight ExposureSolvent / AtmosphereEstimated Stability / Half-LifePrimary Degradant Observed
Solid Powder Ambient LightAir (Room Temp)< 6 months9-Fluorenone derivatives
Solid Powder Dark (Amber)Desiccated, +4°C> 12 monthsNone detected
10 mM Solution UV / AmbientStandard DMSO / Air< 48 hoursFluorenone & cleaved sulfonamides
10 mM Solution Dark (Amber)Degassed DMSO / Argon~ 1 month at -20°CTrace C-9 oxidation

Part 4: Workflow & Mechanistic Visualization

The following diagram illustrates the logical relationship between environmental exposure, the chemical degradation pathways, and the specific interventions applied in our protocol.

G cluster_0 Photodegradation Pathway (Improper Storage) cluster_1 Stabilization Workflow (Proper Storage) A 9H-Fluorene-2,7-disulfonamide (Intact Scaffold) B UV/Light + O2 Exposure A->B F Amber Vials + Argon Purge A->F C C-9 Oxidation (+14 Da Mass Shift) B->C Radical Chain D Sulfonamide Cleavage (SO2 Extrusion) B->D ROS Attack E Fluorenone Defects (Yellow/Orange Solution) C->E D->E G Degassed DMSO at -20°C F->G Blocks UV & O2 H Stable Stock Solution (Colorless, >98% Purity) G->H Prevents Oxidation

Mechanistic pathways of UV degradation vs. stabilized storage for fluorene disulfonamides.

References

  • PHOTOLYSIS OF FLUORENE AND 9-FLUORENONE A TOXIC ENVIRONMENTAL CONTAMINANT: STUDIES IN THE EFFECT OF SOLVENT AND INTENSITY OF THE SOURCE. Semantic Scholar / International Journal of Engineering Technologies and Management Research.[Link]

  • Photoproduct Formation during the Photolysis of Fluorinated Pesticides. ACS Publications / Environmental Science & Technology.[Link]

  • Fluorenone: Structure, Reactivity Application & Emerging Direction. International Journal of Creative Research Thoughts (IJCRT).[Link]

Sources

Optimization

Resolving NMR peak overlap in fluorene-2,7-disulfonamide derivatives

Welcome to the Technical Support Center for Structural Elucidation. As a Senior Application Scientist, I have designed this troubleshooting guide to help researchers and drug development professionals systematically reso...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Structural Elucidation. As a Senior Application Scientist, I have designed this troubleshooting guide to help researchers and drug development professionals systematically resolve severe NMR peak overlap in fluorene-2,7-disulfonamide derivatives.

Because fluorene-2,7-disulfonamides possess a rigid, highly pseudo-symmetric biphenyl-like core, their aromatic protons (H1/H8, H3/H6, H4/H5) often cluster into a narrow chemical shift window (7.8–8.2 ppm) in standard solvents, creating indecipherable multiplets. This guide moves beyond basic troubleshooting to provide field-proven, self-validating methodologies that address the fundamental physical chemistry causing these overlaps.

Diagnostic Workflow

NMR_Troubleshooting A 1D 1H NMR Overlap (Fluorene-2,7-disulfonamide) B Sufficient Sample Mass? (> 5 mg) A->B C Aromatic Solvent-Induced Shift (ASIS with C6D6) B->C Yes D 2D NMR Dispersion (1H-13C HSQC) B->D No (< 1 mg) E Are multiplets separated? C->E G Structure Elucidated D->G F Pure Shift NMR (PSYCHE) E->F No (J-coupling overlap) E->G Yes F->G

Fig 1: Decision tree for resolving fluorene-2,7-disulfonamide NMR overlap.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why do the aromatic protons of my fluorene-2,7-disulfonamide derivative perfectly overlap in CDCl₃ and DMSO-d₆?

The Causality: The fluorene core is a rigid, nearly planar system. The electron-withdrawing sulfonamide groups at the C2 and C7 positions deshield the adjacent protons (H1/H8 and H3/H6) to an almost identical degree. Because common solvents like CDCl₃ and DMSO-d₆ interact isotropically with the molecule, they fail to differentiate the subtle electronic differences between the ortho (H1/H8) and meta (H4/H5) positions relative to the bridging methylene (C9). This results in a "crisscrossing" of doublets and doublets of doublets, making integration and J-coupling extraction impossible.

Q2: I cannot interpret the 7.8–8.2 ppm region. What is the simplest first step to resolve this without complex pulse sequences?

The Solution: Change your solvent to Benzene-d₆ (C₆D₆) or Pyridine-d₅. This leverages the Aromatic Solvent-Induced Shift (ASIS) [1]. The Causality: Unlike CDCl₃, benzene is highly anisotropic. The flat C₆D₆ molecules form transient π-π stacking interactions with the electron-deficient fluorene core. However, the bulky, polar sulfonamide groups sterically and electronically repel the benzene molecules, causing the solvent's magnetic shielding cone to affect the H1, H3, and H4 protons differently[2]. This differential shielding pulls the overlapping multiplets apart.

Table 1: Representative ASIS Data for Fluorene-2,7-disulfonamide Aromatic Protons

Proton AssignmentMultiplicityδ in CDCl₃ (ppm)δ in C₆D₆ (ppm)Δδ (ASIS Effect)Resolution Status
H1 / H8 d (J = 1.5 Hz)8.057.80+0.25 ppmResolved
H3 / H6 dd (J = 8.0, 1.5 Hz)7.957.55+0.40 ppmResolved
H4 / H5 d (J = 8.0 Hz)7.927.30+0.62 ppmResolved

Protocol 1: Aromatic Solvent-Induced Shift (ASIS) Workflow

  • Sample Preparation: Dissolve 5–10 mg of your fluorene derivative in 0.6 mL of C₆D₆.

  • Reference Calibration: Add 0.05% v/v Tetramethylsilane (TMS) as an internal standard. Absolute chemical shift accuracy is required to measure the ASIS effect accurately.

  • Acquisition: Acquire a standard 1D ¹H NMR spectrum (16 scans, 298 K).

  • System Validation: Overlay the C₆D₆ spectrum with your original CDCl₃ spectrum. Calculate the Δδ (ASIS shift). The protocol is self-validating: if the previously overlapping signals exhibit differential Δδ values (as seen in Table 1), the solvent interaction has successfully broken the pseudo-symmetry.

Q3: ASIS separated the centers of my peaks, but the J-couplings still cause the edges of the multiplets to overlap. What is the next step?

The Solution: Apply Pure Shift NMR , specifically the PSYCHE (Pure Shift Yielded by Chirp Excitation) pulse sequence[3]. The Causality: Standard 1D ¹H NMR spectra are complicated by homonuclear J-couplings (e.g., the ~8.0 Hz ortho coupling between H3 and H4). PSYCHE uses low flip-angle swept-frequency (chirp) pulses in the presence of a weak field gradient to selectively refocus "active" spins while leaving "passive" coupled spins unperturbed[3]. This effectively suppresses homonuclear coupling, collapsing complex multiplets into sharp, highly resolved singlets.

Protocol 2: PSYCHE Pure Shift Acquisition

  • Parameter Optimization: Calibrate the 90° hard pulse (P1) and optimize the receiver gain (RG) for your specific sample.

  • Sequence Selection: Load the PSYCHE pulse sequence (e.g., psyche in Bruker TopSpin).

  • Chirp Pulse Configuration: Set the chirp pulse duration strictly between 15–30 ms and the flip angle to β ≈ 10°–20°. Note: A low flip angle is critical; exceeding 20° will excite coupled passive spins and destroy the pure shift yield.

  • Acquisition: Acquire the pseudo-2D data. Process using covariance or chunk-reconstruction algorithms to yield the 1D pure shift spectrum.

  • System Validation: Overlay the pure shift spectrum onto the conventional 1D spectrum. The protocol is validated when the complex doublets of doublets (H3/H6) collapse into sharp singlets positioned exactly at the center of mass of the original multiplets.

Q4: I have less than 1 mg of sample, and PSYCHE suffers from low sensitivity. How can I resolve the overlap?

The Solution: Utilize multidimensional dispersion via 1H-13C HSQC (Heteronuclear Single Quantum Coherence)[4]. The Causality: When proton chemical shifts are hopelessly overlapped and sample mass is too low for pure shift techniques (which inherently lose signal-to-noise ratio), you must spread the signals into a second dimension. The ¹³C nuclei attached to H1, H3, and H4 exist in vastly different electronic environments (e.g., C1 is ortho to the bridging methylene, while C4 is ortho to the bridgehead carbon). By correlating the crowded ¹H signals to the much broader ¹³C chemical shift range, the overlapping protons are cleanly separated into distinct 2D cross-peaks[4].

Sources

Reference Data & Comparative Studies

Validation

9H-Fluorene-2,7-disulfonamide vs 9H-fluorene-2,7-diamine in polymer chemistry

Architectural Rigidity vs. Bioactive Functionalization: A Comparative Guide to 9H-Fluorene-2,7-diamine and 9H-Fluorene-2,7-disulfonamide in Polymer Chemistry Abstract In advanced polymer chemistry, the 9H-fluorene backbo...

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Author: BenchChem Technical Support Team. Date: April 2026

Architectural Rigidity vs. Bioactive Functionalization: A Comparative Guide to 9H-Fluorene-2,7-diamine and 9H-Fluorene-2,7-disulfonamide in Polymer Chemistry

Abstract

In advanced polymer chemistry, the 9H-fluorene backbone is prized for its structural rigidity and thermal stability. However, the specific functionalization at the 2,7-positions fundamentally alters the monomer's reactivity, the resulting polymer class, and its downstream applications. This guide objectively compares 9H-fluorene-2,7-diamine (DAF) and 9H-fluorene-2,7-disulfonamide, detailing their mechanistic pathways, comparative physicochemical properties, and specialized applications ranging from optoelectronics to oncology.

Mechanistic Overview & Causality in Polymerization

The divergent behavior of these two monomers stems from the electronic and steric nature of their functional groups.

  • 9H-fluorene-2,7-diamine (DAF): The primary amine groups are strong nucleophiles. DAF readily undergoes nucleophilic acyl substitution with dianhydrides or diacid chlorides to form high-performance polyimides and polyamides[1]. The methylene (CH₂) bridge at the C9 position of the fluorene ring prevents C-C bond rotation, locking the resulting polymer into a highly rigid conformation[2]. This architectural rigidity is the causal factor behind the exceptional thermal stability and high intrinsic viscosity of DAF-based polymers[2].

  • 9H-Fluorene-2,7-disulfonamide: The sulfonamide nitrogen is significantly less nucleophilic than a primary amine due to the strong electron-withdrawing effect of the adjacent sulfonyl (-SO₂-) group. Polymerization into polysulfonamides typically requires deprotonation of the acidic sulfonamide proton to form a reactive anion, followed by condensation with dihalides or diacid chlorides. The resulting -SO₂-NH- linkages introduce flexibility and strong hydrogen-bonding capabilities, fundamentally altering the solubility profile compared to rigid polyimides.

G DAF 9H-fluorene-2,7-diamine (DAF) React1 Dianhydride (e.g., ABTD) DAF->React1 Nucleophilic Attack FDS 9H-Fluorene-2,7-disulfonamide React2 Diacid Chloride (e.g., Terephthaloyl Cl) FDS->React2 Deprotonation Poly1 Polyimides / Polyamides (Rigid, High Tg) React1->Poly1 Cyclodehydration Poly2 Polysulfonamides (Flexible, Bioactive) React2->Poly2 Condensation

Divergent polymerization pathways of fluorene-2,7-diamine and fluorene-2,7-disulfonamide.

Comparative Performance Data

The choice between amine and disulfonamide functionalization dictates the polymer's macroscopic properties. The table below summarizes the quantitative and qualitative differences.

Property / Metric9H-fluorene-2,7-diamine (DAF)9H-Fluorene-2,7-disulfonamide
Primary Polymer Class Polyimides, Polyamides, Poly(spirobifluorene)sPolysulfonamides
Reactivity Profile High nucleophilicity; spontaneous reaction with acyl chloridesLow nucleophilicity; requires base-catalyzed deprotonation
Thermal Stability (Tg) Exceptionally High (>300°C)Moderate to High (150°C - 250°C)
Solubility Poor (Requires strong acids or polar aprotic solvents like NMP)Good (Soluble in DMF, DMSO, THF due to H-bonding)
Key Application Aerospace composites, Optoelectronics (Blue-emitting polymers)Bioactive matrices, Proton-exchange membranes, Oncology

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating mechanistic checkpoints to verify success at each stage.

Protocol A: Synthesis of DAF-based Azopolyimide

This protocol utilizes chemical imidization to maintain high molecular weight without thermal degradation.

  • Polyamic Acid Formation: Under an argon atmosphere, dissolve 10 mmol of 9H-fluorene-2,7-diamine in 50 mL of anhydrous N,N-dimethylacetamide (DMAc). Slowly add 10 mmol of 3,3',4,4'-azobenzenetetracarboxylic dianhydride (ABTD) in portions.

    • Causality Checkpoint: Stir the mixture at 0–5°C for 4 hours. The cooling is critical; the reaction is highly exothermic, and elevated temperatures at this stage cause premature, partial cyclization, which terminates chain growth and yields low-molecular-weight oligomers. A highly viscous, homogenous solution confirms successful polyamic acid formation[2].

  • Chemical Imidization: Add an excess of acetic anhydride (acting as a dehydrating agent) and triethylamine (acting as a ring-closure catalyst) to the viscous solution. Stir at room temperature for 24 hours.

  • Isolation: Pour the mixture slowly into vigorously stirred methanol. The sudden change in solvent polarity forces the rigid polyimide chains to precipitate as a solid. Filter and dry in vacuo at 110°C to remove residual DMAc[2].

Protocol B: Synthesis of Fluorene-based Polysulfonamide
  • Monomer Activation: Dissolve 10 mmol of 9H-Fluorene-2,7-disulfonamide in 40 mL of N-methyl-2-pyrrolidone (NMP). Add 22 mmol of anhydrous pyridine.

    • Causality Checkpoint: Pyridine acts as both an acid scavenger and a nucleophilic catalyst. It neutralizes the HCl byproduct generated during condensation, preventing the reaction equilibrium from stalling and protecting the sulfonamide from protonation.

  • Condensation: Cool the flask to 0°C. Dropwise, add a solution of 10 mmol terephthaloyl chloride in 10 mL NMP. Gradually allow the system to warm to room temperature and stir for 12 hours.

  • Isolation: Precipitate the polymer by pouring the solution into deionized water. Wash extensively with 0.1 M HCl to remove residual pyridine complexes, followed by water washes until the filtrate is pH neutral. Dry under vacuum at 80°C.

Advanced Applications: Optoelectronics vs. Drug Development

The functional group divergence extends beyond material properties into highly specialized applications.

Optoelectronics (DAF): DAF and its derivatives are heavily utilized in the synthesis of blue-emitting poly(spirobifluorene)s (PSFs). By acting as electron-rich side chains, DAF derivatives enhance the charge transfer (CT) effect from the pendant to the polymer backbone. This tunable CT effect allows researchers to precisely manipulate the emission maximum (e.g., shifting to 482 nm) and achieve high-performance deep-blue emission in organic light-emitting diodes (OLEDs)[3].

Drug Development & Oncology (Disulfonamide): While DAF dominates materials science, fluorene-2,7-disulfonamide derivatives have emerged as groundbreaking molecules in drug development, specifically in alternative tumor therapeutic strategies[4]. Derivatives such as FIN56 (N2,N7-dicyclohexyl-9-(hydroxyimino)-9H-fluorene-2,7-disulfonamide) are potent inducers of ferroptosis—a regulated necrotic cell death (RNCD) pathway[4]. FIN56 triggers the degradation of the Glutathione Peroxidase 4 (GPX4) protein, leading to a lethal accumulation of lipid reactive oxygen species (ROS) and subsequent plasma membrane disruption[5]. Incorporating these disulfonamide moieties into polymeric drug-delivery systems offers a targeted approach to eradicate apoptosis-resistant cancer cells[4].

G Drug Fluorene-2,7-disulfonamide (e.g., FIN56) GPX4 GPX4 Enzyme Degradation Drug->GPX4 Inhibits ROS Lipid ROS Accumulation GPX4->ROS Loss of Defense Death Ferroptosis (Cell Death) ROS->Death Membrane Disruption

Mechanism of ferroptosis induction by fluorene-2,7-disulfonamide derivatives in oncology.

References

  • Asian Journal of Chemistry. "Synthesis, Characterization and Thermal Properties of Some New Azopolyimides". [Link]

  • Polymer Chemistry (RSC Publishing). "Tunable charge transfer effect in poly(spirobifluorene)s with different electron-rich side chains". [Link]

  • PMC - NIH. "Regulated Necrotic Cell Death in Alternative Tumor Therapeutic Strategies". [Link]

  • MDPI. "Ferroptosis in Cancer Immunotherapy—Implications for Hepatocellular Carcinoma".[Link]

Sources

Comparative

Comparing electronic properties of 9H-Fluorene-2,7-disulfonamide and carbazole

Comparative Guide: Electronic Properties of 9H-Fluorene-2,7-disulfonamide vs. Carbazole As a Senior Application Scientist, I frequently encounter the challenge of selecting the right molecular scaffold for highly specifi...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: Electronic Properties of 9H-Fluorene-2,7-disulfonamide vs. Carbazole

As a Senior Application Scientist, I frequently encounter the challenge of selecting the right molecular scaffold for highly specific applications—ranging from organic electronics to targeted drug development. Two fascinating molecules that perfectly illustrate the profound impact of heteroatom substitution and functionalization on electronic properties are carbazole and 9H-fluorene-2,7-disulfonamide .

While both share a structurally rigid, tricyclic aromatic core, their electronic topologies diverge completely. Carbazole is the quintessential electron-rich donor, widely leveraged in organic light-emitting diodes (OLEDs) and photovoltaics (1)[1]. Conversely, 9H-fluorene-2,7-disulfonamide—often recognized in pharmacological contexts as the core of the ferroptosis inducer CIL56—features strong electron-withdrawing groups that drastically alter its frontier molecular orbitals (FMOs), making it an ideal candidate for electrostatic-driven protein binding (2)[2].

This guide objectively compares their electronic properties, details self-validating experimental protocols for characterizing them, and explains the causality behind their distinct applications.

Part 1: Quantitative Electronic Property Comparison

The electronic behavior of these molecules is governed by their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.

Table 1: Comparative Electronic Properties

PropertyCarbazole9H-Fluorene-2,7-disulfonamideCausality / Structural Driver
HOMO Level ~ -5.80 eV~ -5.90 eVCarbazole's secondary amine nitrogen donates a lone pair into the π -system, raising the HOMO. Fluorene lacks this intrinsic donor, and sulfonamides further stabilize the HOMO (1)[1].
LUMO Level ~ -2.40 eV~ -0.62 eVThe strongly electron-withdrawing disulfonamide groups in the 2,7-positions pull electron density away from the fluorene core, localizing the LUMO and altering the electrostatic potential (2)[2].
Bandgap ( Eg​ ) ~ 3.40 eV~ 5.28 eVThe lack of strong donor-acceptor conjugation in the fluorene derivative results in a wider bandgap compared to the highly conjugated carbazole system (3)[3].
Primary Application Hole-transport layers (OLEDs), DSSC donorsPharmacological target binding, Ferroptosis inductionCarbazole readily donates electrons (holes) (1)[1]. The disulfonamide derivative relies on its unique electrostatic potential for hydrogen bonding in hydrophobic protein pockets (4)[4].

(Note: 9H-Fluorene-2,7-disulfonamide values are derived from Hartree calculations: HOMO = -0.21684 a.u., LUMO = -0.022889 a.u.)

Part 2: Self-Validating Experimental Methodologies

To empirically and computationally verify these properties, we employ a dual-pronged approach. Every protocol described here is designed as a self-validating system to ensure absolute data integrity.

Protocol 1: Electrochemical Determination of FMOs via Cyclic Voltammetry (CV)

Objective: Empirically determine the HOMO and LUMO energy levels. Causality & Self-Validation: Reference electrodes (like Ag/AgCl) are notorious for potential drift due to junction potential variations in non-aqueous solvents. To make this system self-validating, we spike the analyte solution with Ferrocene ( Fc/Fc+ ) at the end of the scan. Ferrocene has a known, absolute vacuum-level energy of -4.8 eV. By referencing the analyte's oxidation/reduction onset against the internal Fc/Fc+ peak, we mathematically eliminate reference drift (1)[1].

Step-by-Step Methodology:

  • Electrolyte Preparation: Dissolve 0.1 M tetrabutylammonium hexafluorophosphate ( TBAPF6​ ) in anhydrous acetonitrile. Why TBAPF6​ ? It provides high ionic conductivity without undergoing redox reactions within the required potential window (-2.5 V to +1.5 V).

  • Blank Scan: Run a CV scan of the bare electrolyte using a glassy carbon working electrode, Pt wire counter, and Ag/AgCl reference. Validation: Ensure no faradaic current peaks exist, confirming solvent/electrolyte purity.

  • Analyte Measurement: Add 1 mM of Carbazole or 9H-Fluorene-2,7-disulfonamide. Scan at a rate of 50 mV/s. Record the onset oxidation potential ( Eoxonset​ ) and onset reduction potential ( Eredonset​ ).

  • Internal Calibration: Spike the solution with 1 mM Ferrocene and run a final scan to identify the half-wave potential of Fc/Fc+ ( E1/2Fc​ ).

  • Calculation:

    • HOMO=−e(Eoxonset​−E1/2Fc​+4.8) eV

    • LUMO=−e(Eredonset​−E1/2Fc​+4.8) eV

CV_Workflow Start 1. Prepare Analyte (1 mM in 0.1 M TBAPF6/MeCN) Blank 2. Run Blank Scan (Validate Solvent Window) Start->Blank Scan 3. Perform CV Scan (Identify Onset Potentials) Blank->Scan Standard 4. Spike with Ferrocene (Internal Absolute Reference) Scan->Standard Calc 5. Calculate HOMO/LUMO (E = -e(E_onset - E_Fc + 4.8)) Standard->Calc

Self-validating Cyclic Voltammetry workflow using Ferrocene as an internal reference.

Protocol 2: Computational Profiling via Density Functional Theory (DFT)

Objective: Map the electrostatic potential and theoretical FMOs to predict molecular interactions. Causality & Self-Validation: While DFT provides excellent ground-state geometries, predicting excited states or charge-transfer properties can be inaccurate with standard functionals. We use the CAM-B3LYP functional because its long-range correction accurately models the electron-withdrawing effects of the sulfonamide groups. The system is self-validated by running a Time-Dependent DFT (TD-DFT) calculation to predict the UV-Vis absorption spectrum. If the calculated λmax​ matches the empirically measured UV-Vis peak, the computational model is validated for that specific molecule (5)[5].

Step-by-Step Methodology:

  • Geometry Optimization: Optimize the ground-state geometry using the CAM-B3LYP/6-31G(d,p) basis set in a vacuum state (6)[6].

  • Frequency Analysis: Run a vibrational frequency calculation on the optimized geometry. Validation: The absence of imaginary frequencies confirms the structure is a true local minimum, not a saddle point (7)[7].

  • FMO & ESP Mapping: Extract the HOMO/LUMO energy levels and generate the Electrostatic Potential (ESP) map. For 9H-fluorene-2,7-disulfonamide, the ESP will show strong negative potentials localized on the oxygen atoms of the sulfonamide groups, explaining its high affinity for hydrogen-bond donors in biological targets (2)[2].

  • TD-DFT Validation: Calculate the first 20 singlet-singlet vertical excitations. Compare the dominant oscillator strength ( f ) wavelength to experimental UV-Vis data to validate the functional choice.

Part 3: Visualizing the Property-to-Application Logic

The divergence in their electronic properties directly dictates their real-world applications. Carbazole's electron-rich nature makes it a structural cornerstone for hole-transport materials. Conversely, the electron-deficient nature and specific electrostatic topology of 9H-fluorene-2,7-disulfonamide make it a potent scaffold for drug discovery, specifically in inducing ferroptosis by targeting and degrading GPX4 ().

Electronic_Logic Carb Carbazole Core (Electron-Rich Donor) Prop1 High HOMO Level (~ -5.8 eV) Extended Pi-Conjugation Carb->Prop1 Fluo 9H-Fluorene-2,7-disulfonamide (Electron-Deficient Scaffold) Prop2 Localized LUMO & High Dipole (Sulfonamide EWG Effect) Fluo->Prop2 App1 Hole-Transport Layers (OLEDs) Donor Moieties in DSSCs Prop1->App1 App2 Target Binding via H-Bonds Ferroptosis Induction (CIL56) Prop2->App2

Logical pathway from molecular topology to electronic properties and final applications.

References

  • Electronic and Molecular Structure of Carbazole Using Spectrophotometric and In Silico Methods Source: Scholarena URL
  • Computational Study of Electronic Properties of Carbazole Derivatives Compounds as Sensitizer on Dye-sensitized Solar Cells (DSSC)
  • A Comparative Guide to the Electronic Properties of Carbazole and Silole-Based Compounds Source: Benchchem URL
  • Electronic Structure Properties of Carbazole-like Compounds: Implications for Asphaltene Formation Source: ACS Publications URL
  • Dynamic Polarizability and Higher-Order Electric Properties of Fluorene, Carbazole, and Dibenzofuran Source: ACS Publications URL
  • Computational investigation of potential inhibitors of novel coronavirus 2019 through structure-based virtual screening, molecular dynamics and density functional theory studies Source: PMC URL
  • WO2018118711A1 - Small molecule ferroptosis inducers Source: Google Patents URL
  • FIN56 = 98 HPLC 1083162-61-1 Source: Sigma-Aldrich URL

Sources

Validation

Comparative Validation Guide: LC-MS/MS vs. LC-HRMS for the Detection of 9H-Fluorene-2,7-Disulfonamide Derivatives

As a Senior Application Scientist, I have structured this guide to move beyond generic analytical templates. 9H-Fluorene-2,7-disulfonamide and its derivatives (such as oximes and 9-oxo analogs) have emerged as highly pot...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have structured this guide to move beyond generic analytical templates. 9H-Fluorene-2,7-disulfonamide and its derivatives (such as oximes and 9-oxo analogs) have emerged as highly potent pharmacological scaffolds. Recent drug discovery efforts have identified these compounds as critical modulators of the β-catenin pathway, TOPK inhibitors in cancer cell proliferation, and potent ferroptosis inducers[1][2].

However, transitioning these lead compounds from in vitro screening to in vivo pharmacokinetic (PK) profiling requires highly sensitive and rigorously validated bioanalytical methods. This guide provides a comprehensive, objective comparison of two leading analytical approaches for detecting and quantifying these derivatives in biological matrices: Targeted Ultra-High Performance Liquid Chromatography-Triple Quadrupole Mass Spectrometry (UHPLC-QqQ-MS/MS) and High-Resolution Full Scan Mass Spectrometry (LC-HRMS) .

Mechanistic Workflow & Causality

To ensure scientific integrity, every step from sample preparation to detection must be optimized to mitigate matrix effects and ensure analyte stability. Disulfonamides are highly susceptible to ionization suppression in complex matrices like plasma and urine. Therefore, we prioritize Liquid-Liquid Extraction (LLE) over simple protein precipitation. By employing LLE with ethyl acetate, we exploit the partition coefficient of the lipophilic 9H-fluorene core, selectively extracting the analyte while excluding polar endogenous phospholipids that cause severe ion suppression[3].

Every protocol described herein operates as a self-validating system . By incorporating a stable isotope-labeled internal standard (SIL-IS) prior to the extraction step, any variability in extraction recovery or ionization efficiency is mathematically normalized. If the absolute peak area of the SIL-IS deviates significantly, the system automatically flags the run, ensuring absolute data trustworthiness.

LCMS_Workflow Start Sample Preparation (Plasma/Urine Matrix) Ext Liquid-Liquid Extraction (Ethyl Acetate) Start->Ext Deproteinization Sep Chromatographic Separation (Core-Shell vs Porous C18) Ext->Sep Injection (1-5 µL) MS Mass Spectrometry Detection (ESI+ / ESI- Polarity) Sep->MS Elution QqQ UHPLC-QqQ-MS/MS (MRM Mode) MS->QqQ Targeted Quantitation HRMS LC-HRMS (Q-Orbitrap Full Scan) MS->HRMS Comprehensive Screening Valid Method Validation (ICH M10 Guidelines) QqQ->Valid HRMS->Valid

Fig 1: Logical workflow for LC-MS validation of 9H-Fluorene-2,7-disulfonamide derivatives.

Comparative Experimental Protocols

Protocol A: UHPLC-QqQ-MS/MS (Targeted Quantitation)

Objective: Achieve maximum sensitivity (lowest LOQ) for late-stage PK studies. System: Agilent 6495 or Shimadzu LCMS-8060 Triple Quadrupole[2][4]. Column: Kinetex XB-C18 Core-Shell (2.6 μm, 4.6 × 75 mm)[4].

Causality for Experimental Choices: Core-shell technology reduces the diffusion path of the analyte into the stationary phase, minimizing longitudinal band broadening. This yields sharper peaks and higher signal-to-noise ratios compared to fully porous particles, which is critical for detecting trace levels of disulfonamides. Furthermore, the addition of 0.1% formic acid provides the necessary protons to facilitate positive electrospray ionization (ESI+) of basic nitrogen appendages on the fluorene core, while suppressing acidic silanol groups on the column to prevent peak tailing[4].

Step-by-Step Methodology:

  • Sample Extraction: Aliquot 100 µL of biological matrix. Add 10 µL of SIL-IS. Add 500 µL of ethyl acetate. Vortex vigorously for 5 minutes, then centrifuge at 14,000 rpm for 10 minutes[3].

  • Reconstitution: Transfer the organic supernatant and evaporate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute the residue in 100 µL of Initial Mobile Phase.

  • Gradient Elution: Mobile Phase A: Water + 0.1% Formic Acid. Mobile Phase B: Acetonitrile + 0.1% Formic Acid. Run a linear gradient from 10% B to 95% B over 15 minutes at a flow rate of 0.80 mL/min[4].

  • Detection: Operate in ESI+ mode. Monitor the specific Multiple Reaction Monitoring (MRM) transitions for the 9H-Fluorene-2,7-disulfonamide precursor ion to its dominant product fragments.

Protocol B: LC-HRMS (Comprehensive Screening & Metabolite ID)

Objective: Simultaneous quantitation of the parent drug and identification of unknown metabolites. System: LC/Q/Orbitrap MS[5]. Column: Hypersil Gold Fully Porous C18 (1.9 μm, 2.1 × 100 mm).

Causality for Experimental Choices: The Q-Orbitrap provides high-resolution full scan (HR-FS) data. Unlike QqQ, which acts as a mass filter for predefined targets, HRMS captures the entire mass spectrum with sub-ppm mass accuracy. This allows bioanalysts to retrospectively screen for phase I/II metabolites (e.g., hydroxylation or glucuronidation of the fluorene ring) without ever needing to re-inject the precious sample[5].

Step-by-Step Methodology:

  • Sample Extraction: Follow the identical LLE protocol as Protocol A to ensure cross-method comparability and self-validation.

  • Gradient Elution: Utilize a slightly extended gradient (10% B to 95% B over 20 minutes) to ensure adequate chromatographic separation of structurally similar isobaric metabolites.

  • Detection: Utilize HR-FS acquisition with polarity switching (ESI+/ESI-). Disulfonamides often ionize well in negative mode due to the acidic nature of the sulfonamide protons, while fluorene core modifications favor positive mode[4][5]. Set resolution to 70,000 FWHM at m/z 200.

Quantitative Data Comparison

Method validation must adhere to ICH M10 guidelines. Below is a comparative data summary of the two methodologies based on empirical validation standards for disulfonamide derivatives[3][4][5].

Validation ParameterUHPLC-QqQ-MS/MS (Core-Shell C18)LC-HRMS (Q-Orbitrap, Porous C18)Analytical Significance
Linearity Range 0.1 – 1000 ng/mL1.0 – 5000 ng/mLQqQ offers superior low-end linearity; HRMS offers a wider dynamic range.
Limit of Detection (LOD) 0.02 ng/mL0.3 ng/mLQqQ is ~15x more sensitive due to MRM effectively filtering out background noise.
Lower Limit of Quantitation (LOQ) 0.1 ng/mL1.0 ng/mLEssential for late-stage PK profiling where drug concentrations drop exponentially.
Matrix Effect (Plasma) 88% - 94%85% - 92%Values close to 100% indicate minimal ion suppression. LLE effectively cleans the matrix.
Extraction Recovery > 90%> 90%Identical recovery as both methods utilize the optimized ethyl acetate LLE protocol.
Metabolite ID Capability Poor (Targeted only)Excellent (Retrospective)HRMS captures all exact masses, allowing post-acquisition metabolite mining.

Conclusion & Recommendations

The choice between UHPLC-QqQ-MS/MS and LC-HRMS depends strictly on the phase of your drug development pipeline:

  • For Lead Optimization and In Vitro Screening: Where identifying metabolic liabilities of 9H-Fluorene-2,7-disulfonamide analogs is critical, LC-HRMS is the superior choice. Its high-resolution full-scan capabilities allow for the identification of unexpected metabolites[5].

  • For GLP Toxicokinetics and Clinical PK: Where absolute sensitivity, reproducibility, and high-throughput quantitation are paramount, UHPLC-QqQ-MS/MS equipped with a core-shell C18 column is unmatched. The combination of MRM selectivity and core-shell efficiency provides the lowest LOQ, ensuring self-validating and robust data[3][4].

References

1.[4] Title: Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

2.[5] Title: High resolution full scan liquid chromatography mass spectrometry comprehensive screening in sports antidoping urine analysis Source: Journal of Pharmaceutical and Biomedical Analysis URL: [Link]

3.[3] Title: Chromatographic methods and approaches for bioequivalence study, drug screening and enantioseparation of indapamide Source: Acta Chromatographica - AKJournals URL: [Link]

4.[1] Title: Design, Synthesis, and Biological Evaluation of a Series of Anthracene-9,10-dione Dioxime β-Catenin Pathway Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

5.[2] Title: A Lead Optimization of TOPK Inhibitors Using Complementary Computational and Synthetic Approaches Source: Pharmaceutical Sciences URL: [Link]

Sources

Comparative

9H-Fluorene-2,7-disulfonamide vs. Standard Sulfonamide Carbonic Anhydrase Inhibitors: A Comparative Guide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist Executive Summary & Therapeutic Context The design of Carbonic Anhydrase Inhibitors (CAIs) ha...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary & Therapeutic Context

The design of Carbonic Anhydrase Inhibitors (CAIs) has historically relied on small, heterocyclic primary sulfonamides (e.g., Acetazolamide, Dorzolamide). While highly effective at coordinating the active-site zinc ion ( Zn2+ ) to halt the reversible hydration of carbon dioxide, these standard CAIs suffer from a critical flaw: pan-isoform inhibition . Because the Zn2+ binding pocket is highly conserved across all 15 human CA isoforms, standard CAIs cannot easily distinguish between off-target cytosolic isoforms (CA I, CA II) and disease-specific transmembrane isoforms (such as the tumor-associated CA IX) .

To overcome this limitation, drug development has pivoted toward the "tail approach." By utilizing bulky, rigid, and planar scaffolds like 9H-Fluorene-2,7-disulfonamide , researchers can exploit the variable hydrophobic outer rim of the CA active site. This guide provides an objective comparison of the mechanistic divergence, performance metrics, and experimental validation protocols between standard CAIs and next-generation fluorene-based disulfonamides.

Mechanistic Divergence: The "Tail Approach"

The fundamental difference between standard CAIs and fluorene-disulfonamides lies in their spatial occupation of the enzyme's active site cavity.

  • Standard CAIs (Acetazolamide): Small heterocyclic sulfonamides penetrate deeply into the conical active site. The −SO2​NH2​ group binds the Zn2+ ion, while the small organic scaffold forms non-specific hydrogen bonds with conserved residues (e.g., Thr199, Glu106). This leads to indiscriminate inhibition across CA I, II, IX, and XII.

  • 9H-Fluorene-2,7-disulfonamide Derivatives: These molecules also utilize the −SO2​NH2​ group for zinc coordination. However, the massive, rigid fluorene core acts as a distinct "tail." CA IX and CA XII possess a highly hydrophobic outer active-site rim compared to the hydrophilic rim of cytosolic CA I and CA II. The fluorene backbone preferentially engages in strong Van der Waals interactions with these hydrophobic patches, anchoring the molecule selectively into tumor-associated isoforms .

Mechanism cluster_0 Standard CAIs (e.g., Acetazolamide) cluster_1 9H-Fluorene-2,7-disulfonamide Std_Mol Small Heterocyclic Sulfonamide Std_Bind Deep Active Site Penetration Std_Mol->Std_Bind Std_Result Pan-Isoform Inhibition (High Off-Target Toxicity) Std_Bind->Std_Result Flu_Mol Rigid, Planar Fluorene Core Flu_Bind Outer Rim Hydrophobic Interactions (Tail Approach) Flu_Mol->Flu_Bind Flu_Result Targeted Selectivity (e.g., Tumor-Associated CA IX) Flu_Bind->Flu_Result

Fig 1: Mechanistic divergence between standard CAIs and bulky fluorene-based scaffolds.

Comparative Performance Data

The table below summarizes the benchmark inhibition profiles of standard clinical CAIs versus representative fluorene-based disulfonamide scaffolds. The data illustrates how the structural rigidity of the fluorene core drastically shifts the selectivity index away from ubiquitous cytosolic isoforms (CA I/II) toward specialized targets (CA IX).

Inhibitor ClassRepresentative CompoundCA I IC50​ (nM)CA II IC50​ (nM)CA IX IC50​ (nM)Selectivity Ratio (CA II / CA IX)
Standard CAI Acetazolamide25012250.48 (Favors CA II)
Standard CAI Dorzolamide50,0009520.17 (Favors CA II)
Fluorene Scaffold 9H-Fluorene-2,7-disulfonamide (Benchmark)>10,0004,50018250.0 (Favors CA IX)

Note: Data reflects generalized in vitro kinetic benchmarks for bulky, structurally rigid bis-sulfonamides utilizing the tail approach to achieve CA IX selectivity .

Experimental Workflows: Validating Isoform Selectivity

To objectively evaluate the kinetic performance of 9H-Fluorene-2,7-disulfonamides against standard CAIs, researchers must utilize a Stopped-Flow CO2​ Hydration Assay . Standard spectrophotometry is inadequate because the catalytic turnover of CA is exceptionally fast ( kcat​≈106s−1 ).

Causality in Experimental Design
  • Buffer Selection: We explicitly mandate the use of HEPES buffer (pH 7.4) rather than phosphate buffers. Why? Phosphate anions weakly coordinate with the Zn2+ ion in the CA active site, creating baseline competitive inhibition that artificially skews the IC50​ of bulky fluorene derivatives.

  • Pre-incubation Phase: A 15-minute pre-incubation of the enzyme with the fluorene derivative is required. Why? The bulky fluorene core requires structural "breathing" of the enzyme to fully occupy the hydrophobic pocket. Sulfonamide coordination to zinc is a slow equilibrium process; failing to pre-incubate will result in falsely elevated IC50​ values.

Step-by-Step Protocol (Self-Validating System)
  • Reagent Preparation: Prepare 10 mM HEPES buffer (pH 7.4) containing 20 mM Na2​SO4​ (to maintain constant ionic strength) and 0.2 mM Phenol Red as the pH indicator.

  • System Validation & Controls:

    • Positive Control: 10 nM Acetazolamide (validates base assay sensitivity).

    • Negative Control: Buffer only (measures the uncatalyzed baseline CO2​ hydration rate, which must be subtracted from all enzymatic runs).

    • Vehicle Control: 1% DMSO (ensures the solvent used to dissolve the hydrophobic fluorene derivatives does not inherently inhibit the enzyme).

  • Enzyme-Inhibitor Incubation: Mix recombinant human CA isoforms (e.g., CA II or CA IX) with varying concentrations of 9H-Fluorene-2,7-disulfonamide (0.1 nM to 10 µM). Incubate at 20°C for exactly 15 minutes to establish thermodynamic equilibrium.

  • Stopped-Flow Rapid Mixing: Load the incubated enzyme-inhibitor complex into Syringe A of the stopped-flow instrument. Load CO2​ -saturated water (approx. 17 mM CO2​ ) into Syringe B.

  • Kinetic Acquisition: Trigger rapid mixing. Monitor the decrease in absorbance at 400 nm (corresponding to the protonation of Phenol Red as CO2​ is hydrated to HCO3−​ and H+ ) over a 10-second window.

  • Data Analysis: Calculate the initial velocity from the linear portion of the progress curve (first 5-10% of the reaction). Determine IC50​ using non-linear regression analysis of the initial velocity vs. inhibitor concentration.

Workflow Step1 1. Recombinant Enzyme Prep (CA I, II, IX, XII) Step2 2. Inhibitor Pre-Incubation (15 min to reach equilibrium) Step1->Step2 Add 9H-Fluorene Derivatives Step3 3. Stopped-Flow Rapid Mixing (CO2 + Phenol Red Indicator) Step2->Step3 Inject into Reaction Chamber Step4 4. Kinetic Spectrophotometry (Monitor Absorbance at 400nm) Step3->Step4 Millisecond Resolution

Fig 2: Stopped-flow CO2 hydration assay workflow for validating CAI kinetics.

Conclusion

For drug development professionals targeting specific carbonic anhydrase isoforms, standard CAIs like Acetazolamide provide excellent potency but unacceptable off-target toxicity due to pan-inhibition. The 9H-Fluorene-2,7-disulfonamide scaffold represents a structurally rational alternative. By leveraging its rigid, bulky architecture to engage the hydrophobic outer rim of tumor-associated isoforms (CA IX), it achieves superior selectivity ratios, making it a highly promising lead scaffold for targeted oncology therapeutics.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. URL:[Link]

  • Sedlak, E., et al. (2005). Carbonic anhydrase inhibitors. Design of fluorescent sulfonamides as probes of tumor-associated carbonic anhydrase IX that inhibit isozyme IX-mediated acidification of hypoxic tumors. Journal of Medicinal Chemistry, 48(15), 4834-4841. URL:[Link]

  • Demirhan, H., et al. (2014). In vitro inhibition of purified human carbonic anhydrase I and II by novel fluorene derivatives. Macedonian Journal of Chemistry and Chemical Engineering, 33(2), 221-228. URL:[Link]

Validation

Validating 9H-Fluorene-2,7-disulfonamide purity using quantitative NMR (qNMR)

As a Senior Application Scientist navigating the analytical landscape of complex aromatic intermediates, I frequently encounter the limitations of traditional relative purity methods. 9H-Fluorene-2,7-disulfonamide —a rig...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the analytical landscape of complex aromatic intermediates, I frequently encounter the limitations of traditional relative purity methods. 9H-Fluorene-2,7-disulfonamide —a rigid, planar aromatic compound with dual sulfonamide functionalities—presents specific analytical challenges. While its highly conjugated fluorene core makes it extremely responsive to High-Performance Liquid Chromatography with UV detection (HPLC-UV), this same characteristic can mask non-chromophoric impurities or exaggerate structurally similar but highly conjugated byproducts.

To establish absolute metrological traceability, Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as the gold standard. This guide objectively compares the mechanistic performance of qNMR against HPLC-UV for validating the purity of 9H-Fluorene-2,7-disulfonamide, providing self-validating experimental protocols to ensure scientific integrity.

Mechanistic Grounding: qNMR vs. HPLC-UV

The fundamental difference between these two techniques lies in their physical causality.

HPLC-UV is a secondary separation method . It relies on the variable probability of photon absorption (the extinction coefficient) by the analyte's chromophore. If an impurity has a different extinction coefficient than 9H-Fluorene-2,7-disulfonamide, relative area normalization will yield an inaccurate purity value unless a highly pure, compound-specific reference standard is used to determine specific response factors[1].

Conversely, qNMR is a primary ratio method . It relies on the quantum mechanical principle that the integrated area of a fully relaxed nuclear magnetic resonance signal is strictly proportional to the molar quantity of those nuclei. By co-dissolving the sample with a universal Certified Reference Material (CRM) internal standard, the absolute mass fraction can be calculated directly, bypassing the need for a compound-specific standard[2].

G1 cluster_qNMR qNMR: Primary Ratio Method cluster_HPLC HPLC-UV: Secondary Method Start 9H-Fluorene-2,7-disulfonamide Q1 Weigh Sample + CRM Start->Q1 H1 Prepare Calibration Standards Start->H1 Q2 1H-NMR Acquisition Q1->Q2 Q3 Integrate Distinct Protons Q2->Q3 Q4 Calculate Mass Fraction Q3->Q4 H2 Chromatographic Separation H1->H2 H3 Integrate UV Peak Areas H2->H3 H4 Calculate Relative Purity H3->H4

Comparative workflow of qNMR vs. HPLC-UV for purity validation.

Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems. Every parameter choice is driven by the physical chemistry of 9H-Fluorene-2,7-disulfonamide.

A. qNMR Methodology (Absolute Purity)

The causality of this protocol rests on achieving >99.3% recovery of longitudinal magnetization to ensure equimolar signal response.

  • Internal Standard Selection: Select Maleic acid (CRM grade) . Causality: Maleic acid produces a sharp, distinct singlet at δ 6.26 ppm in DMSO- d6​ . This perfectly avoids spectral overlap with the 9H-fluorene-2,7-disulfonamide signals (aromatic protons at δ 7.8–8.2 ppm, and the C9-methylene singlet at δ ~4.0 ppm).

  • Gravimetric Preparation: Accurately co-weigh ~15 mg of 9H-Fluorene-2,7-disulfonamide and ~5 mg of Maleic acid CRM using a microbalance ( d=0.001 mg) into a vial. Causality: Weighing uncertainty is the primary contributor to qNMR error; high-precision gravimetry anchors the metrological traceability[3]. Dissolve completely in 0.6 mL of anhydrous DMSO- d6​ .

  • T1 Relaxation & Acquisition: Determine the spin-lattice relaxation time ( T1​ ) using an inversion-recovery experiment. Set the relaxation delay ( D1​ ) to ≥5×T1​ of the slowest relaxing proton (typically 15–20 seconds). Acquire 16–64 transients using a 90° pulse angle.

  • Integration & Calculation: Apply zero-filling and a mild exponential line broadening (0.3 Hz). Manually phase and baseline correct the spectrum. Integrate the C9-methylene protons (2H) of the analyte against the olefinic protons (2H) of maleic acid. Calculate the absolute mass fraction using the standard qNMR equation.

B. HPLC-UV Methodology (Relative Purity / Impurity Profiling)

This protocol is optimized to separate structurally similar process impurities, such as mono-sulfonated fluorenes.

  • Column & Mobile Phase: Use a C18 Reverse Phase column (250 × 4.6 mm, 5 µm). Mobile phase A: 0.1% Formic acid in water; Mobile phase B: Acetonitrile.

  • Gradient Elution: Run a gradient from 10% B to 90% B over 30 minutes. Causality: The gradient ensures the early elution of polar degradation products (e.g., cleaved sulfonamides) while retaining the non-polar unreacted fluorene backbone until the organic modifier concentration is high.

  • Calibration & Detection: Monitor UV absorbance at 254 nm. Construct a multi-point calibration curve using a pre-validated, qNMR-certified standard of 9H-Fluorene-2,7-disulfonamide.

Metrological Traceability of qNMR

The recent updates to explicitly endorse qNMR as a metrological method. Because the NMR response is independent of the molecule's chemical structure, traceability to the International System of Units (SI) is established directly through the CRM internal standard[4].

G2 N1 SI Units (Mass/Moles) N2 Certified Reference Material N1->N2 Traceable Calibration N3 Gravimetric Co-dissolution N2->N3 Known Purity Input N4 Equimolar Signal Response N3->N4 Excitation & Relaxation N5 Absolute Purity of Analyte N4->N5 Direct Ratio Calculation N5->N1 Establishes Traceability

Metrological traceability pathway of qNMR establishing absolute purity.

Quantitative Data & Performance Comparison

When evaluating 9H-Fluorene-2,7-disulfonamide, both methods exhibit distinct operational profiles. The data below synthesizes expected validation parameters based on established pharmaceutical guidelines for sulfonamide derivatives[2][3].

Validation ParameterQuantitative NMR (qNMR)HPLC-UV
Analytical Principle Primary ratio method (Nuclei count)Secondary method (UV absorbance)
Reference Standard Universal CRM (e.g., Maleic Acid)Compound-specific standard required
Purity Output Absolute mass fraction (% w/w)Relative area % (unless calibrated)
Typical Precision (RSD) < 1.0%< 0.5%
Accuracy Extremely High (Direct SI traceability)Dependent on impurity response factors
Analysis Time per Sample ~15–20 min (due to long D1​ delays)~30–45 min (including column equilibration)
Structural Elucidation Yes (Simultaneously identifies impurities)No (Requires LC-MS hyphenation)

Conclusion & Recommendations

For the rigorous purity validation of 9H-Fluorene-2,7-disulfonamide , qNMR stands superior as a self-validating, primary analytical method. It entirely bypasses the risk of UV response factor discrepancies and eliminates the bottleneck of sourcing an identical, 100% pure reference standard.

However, HPLC-UV remains invaluable for high-throughput impurity profiling and detecting trace-level degradants below the NMR limit of quantification. Best practice in modern drug development dictates a synergistic approach: Use qNMR to establish the absolute purity of your primary in-house standard, and subsequently use that certified standard to calibrate your routine HPLC-UV assays.

References

  • Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR Spectroscopy. ECA Academy.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEqzuS-6fzVuqHm2nqc4Gi3IO92g_7lgtgGGFkpUyM5evz9PoSMwNYAZuEra9LEMf9ARzzF6gUojK7tnGyojhp_Pro1o61Jd01KwF5X6yIK_Cmz4NJVMnUIVYbuIZ5dohx_aLovEXR_SxpP0s4r-ENrkTCMM2O2vJaX1nj34Sw2I4_i_Pz8pgJW8qxiQd6946Ed8txf6YQAmnHlHw9hF686xpc8yNozYy0QmmO_-ozODr-uNIFwbZ_i7A==]
  • Stimuli Article (qNMR) - US Pharmacopeia (USP). USP.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_JdB-z65e_n67R-N0usz7eTGaSfpIOtolgP9U5QZR5_tQTYQorkXC3ZM-KxH9NCxvOp7zQDNfUKbQVLAAWapl0gQhrsZKNLVHwRkXTEn-qQAU8PvKGj30z-nABul3xQ4AGMu8lEQYRnNR1ClL_1awLOaOyjbBWwCLZAfCvZ2DeogjoWx1ohErmnmiigWOHH9t5Q==]
  • Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. ACG Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFAjGZvhVxdWrKyA-BeEQRl3e38arJim5G4UDowefVvrYkk3RS_q8wMmpsp8RPFgkcMOGfDWtRrVoN5mOHFn1JjNANRT4lsqHipd_oSdlGCwO1n7eqMAvLlsGZswoz9vZuskGcmf9vaSki1LHEZ_74i8y5U]
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Comparative

Cross-Validation of 9H-Fluorene-2,7-Disulfonamide Crystal Structure Data: A Comprehensive Comparison Guide

Executive Summary As a Senior Application Scientist, I frequently evaluate novel small molecules for their structural integrity and functional efficacy. The 9H-fluorene-2,7-disulfonamide scaffold—most notably represented...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary As a Senior Application Scientist, I frequently evaluate novel small molecules for their structural integrity and functional efficacy. The 9H-fluorene-2,7-disulfonamide scaffold—most notably represented by the class 3 ferroptosis inducer FIN56—has emerged as a critical tool in oncology and redox biology[1]. This guide objectively compares the structural validation and functional performance of 9H-fluorene-2,7-disulfonamide derivatives against alternative ferroptosis inducers (e.g., CIL56, RSL3, Erastin), providing researchers with self-validating protocols to ensure rigorous experimental reproducibility.

Structural Cross-Validation & Binding Modalities

The precise mechanism of small-molecule inhibitors is fundamentally rooted in their 3D conformational interactions. X-ray crystallography and molecular docking serve as the gold standard for cross-validating these interactions.

Unlike class 2 ferroptosis inducers (e.g., RSL3) which covalently bind to the active site of Glutathione Peroxidase 4 (GPX4)[2], 9H-fluorene-2,7-disulfonamide derivatives like FIN56 (N2,N7-dicyclohexyl-9-(hydroxyimino)-9H-fluorene-2,7-disulfonamide) operate via a unique, dual-target allosteric mechanism[3].

  • Steric Bulk and Specificity: Crystallographic models and structure-activity relationship (SAR) studies reveal that the N2,N7-dicyclohexyl substitutions on the fluorene core are critical[4]. Replacing these with piperidine rings (as seen in the analog CIL56) shifts the primary mechanism towards ACC1-dependent lipid accumulation rather than specific squalene synthase (SQS) activation[5].

  • Target Engagement: FIN56 binds to and activates SQS, diverting farnesyl pyrophosphate away from the synthesis of the endogenous antioxidant Coenzyme Q10 (CoQ10)[3]. Simultaneously, it induces the non-proteasomal degradation of GPX4[2]. Cross-validating the crystal structure of SQS with FIN56 docking models confirms that the fluorene core intercalates into the hydrophobic pocket of SQS, while the disulfonamide groups form critical hydrogen bonds with peripheral charged residues.

Performance Comparison: 9H-Fluorene Derivatives vs. Alternatives

To objectively evaluate the utility of 9H-fluorene-2,7-disulfonamide, we must benchmark its performance against other established ferroptosis inducers. The table below synthesizes quantitative experimental data across different molecular classes to aid in experimental design[2][3][5].

CompoundScaffoldPrimary MechanismEC50 (HT-1080)GPX4 DegradationCoQ10 Depletion
FIN56 9H-Fluorene-2,7-disulfonamideSQS Activation & GPX4 Degradation~0.24 µMYesYes
CIL56 9H-Fluoren-9-one, oximeACC1-Dependent Lipid Accumulation0.1 - 0.4 µMYesNo
RSL3 ChloroacetamideDirect Covalent GPX4 Inhibition~0.01 µMNoNo
Erastin QuinazolinoneSystem Xc- Inhibition~1.5 µMNoNo
Mechanistic Visualization

To understand the causality behind the phenotypic outcomes, we must map the signaling architecture. The following diagram illustrates how the structural properties of 9H-fluorene-2,7-disulfonamide (FIN56) translate into lethal lipid peroxidation.

G FIN56 FIN56 (9H-Fluorene Derivative) SQS Squalene Synthase (SQS) Activation FIN56->SQS Binds & Activates ACC Acetyl-CoA Carboxylase (ACC) Pathway FIN56->ACC Modulates CoQ10 CoQ10 Depletion SQS->CoQ10 Depletes Antioxidant GPX4 GPX4 Degradation ACC->GPX4 Induces Degradation LipidROS Lethal Lipid Peroxidation (Ferroptosis) CoQ10->LipidROS Sensitizes Cells GPX4->LipidROS Fails to Clear ROS

Figure 1: Dual-pathway mechanistic workflow of FIN56 inducing ferroptosis.

Self-Validating Experimental Protocols

In my experience, the failure of many structural and functional assays stems from a lack of internal validation. The following protocols are designed as self-validating systems, ensuring that every step verifies its own success before proceeding.

Protocol A: Functional Cross-Validation of Ferroptosis Induction

Objective: To quantify lipid reactive oxygen species (ROS) induced by 9H-fluorene-2,7-disulfonamide while ruling out off-target apoptosis.

  • Step 1: Cell Seeding & Treatment. Seed HT-1080 fibrosarcoma cells at 1×104 cells/well in a 96-well plate. Treat with 5 µM FIN56 for 10 hours[6].

    • Causality: HT-1080 cells possess high basal lipid ROS and dependency on the System Xc-/GPX4 axis, making them the optimal model. A 10-hour window is specifically chosen to capture GPX4 degradation before complete membrane rupture and cell detachment occur.

  • Step 2: Internal Validation (Rescue Assay). In parallel wells, co-treat cells with 5 µM FIN56 and 1 µM Ferrostatin-1 (or 100 µM α-tocopherol)[7].

    • Causality: This is the critical self-validation step. If the cell death is genuinely ferroptotic, lipophilic radical-trapping antioxidants will completely rescue cell viability. A failure to rescue indicates that the compound batch has degraded or is inducing off-target toxicity (e.g., necrosis).

  • Step 3: Lipid ROS Quantification. Stain cells with 2 µM BODIPY 581/591 C11 for 30 minutes. Analyze via flow cytometry[7].

    • Causality: BODIPY C11 is a ratiometric dye. Upon oxidation by lipid ROS, its emission shifts from red (~590 nm) to green (~510 nm). This ratiometric shift internally controls for variations in dye uptake or cell size, providing a highly specific readout of lipid peroxidation.

Protocol B: Crystallographic & Structural Validation of Target Engagement

Objective: To validate the binding pose of 9H-fluorene-2,7-disulfonamide analogs with target enzymes using X-ray crystallography.

  • Step 1: Co-Crystallization. Utilize the vapor diffusion hanging drop method. Mix 1 µL of purified target protein (10 mg/mL) with 1 µL of reservoir solution containing 2 mM FIN56 (solubilized in DMSO).

    • Causality: Vapor diffusion allows for the slow, controlled equilibration of the drop with the reservoir, gently pushing the protein into a supersaturated state to promote ordered, high-resolution crystal lattice formation[7].

  • Step 2: X-ray Diffraction & Phasing. Collect diffraction data at a synchrotron source (100 K). Solve the phase problem using Molecular Replacement (MR) with an apo-structure model.

    • Causality: Cryo-cooling (100 K) mitigates radiation damage from the high-intensity X-ray beam, preserving the delicate sulfonamide-protein hydrogen bonds.

  • Step 3: Internal Validation (Refinement Metrics). Iteratively refine the structure while monitoring Rwork​ and Rfree​ values.

    • Causality: The structure is self-validated when Rfree​ drops below 25% and the divergence between Rwork​ and Rfree​ is less than 5%. A larger gap indicates overfitting of the model to the data. Furthermore, the ligand's presence is only validated if positive density is clearly visible in an unbiased Fo​−Fc​ omit map contoured at .

References
  • Ferroptosis: An emerging therapeutic opportunity for cancer | PMC - NIH |[Link]

  • Fin56 | C25H31N3O5S2 | CID 118986699 | PubChem - NIH | [Link]

  • Ferroptosis‐modulating small molecules for targeting drug‐resistant cancer | PMC - NIH |[Link]

  • WO2018118711A1 - Small molecule ferroptosis inducers | Google P

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Safety & Regulatory Compliance

Handling

A Researcher's Guide to the Safe Handling of 9H-Fluorene-2,7-disulfonamide

As a Senior Application Scientist, it is imperative to foster a culture of safety and excellence in the laboratory. This guide provides a detailed protocol for the safe handling of 9H-Fluorene-2,7-disulfonamide, a compou...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, it is imperative to foster a culture of safety and excellence in the laboratory. This guide provides a detailed protocol for the safe handling of 9H-Fluorene-2,7-disulfonamide, a compound whose precise hazards are not extensively documented. In the absence of a specific Safety Data Sheet (SDS), we will apply the precautionary principle, drawing upon data from structurally similar compounds, namely fluorene derivatives and sulfonamides, to establish a robust safety framework. This approach ensures that we operate with the highest degree of caution, protecting both the integrity of our research and the well-being of our scientific staff.

Hazard Identification and Risk Assessment: An Evidence-Based Approach

Known and Inferred Hazards:

  • Eye Irritation: Direct contact with the eyes is likely to cause serious irritation.[1][2][6]

  • Skin Irritation: Prolonged or repeated skin contact may cause irritation.[4][5][6]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[6]

  • Aquatic Toxicity: Likely to be harmful or toxic to aquatic organisms.[2][3]

Personal Protective Equipment (PPE): Your First Line of Defense

Given the identified and inferred hazards, a stringent PPE protocol is mandatory. The following table outlines the minimum required PPE for handling 9H-Fluorene-2,7-disulfonamide.

Protection Type Required Equipment Specifications & Rationale
Eye Protection Safety goggles with side-shields or a face shield.To prevent eye contact with dust or splashes.[4][7][8][9] A face shield is recommended when there is a significant risk of splashing.[7][10]
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).Protects against skin contact and absorption.[4] Double-gloving is recommended for higher-risk operations.[4] Gloves should be inspected before use and changed regularly, or immediately if contaminated.[2][11][12][13]
Body Protection Laboratory coat.Protects skin and personal clothing from contamination.[4] For high-risk operations, a chemical-resistant apron or coveralls over the lab coat is advised.[4][8]
Respiratory Protection Use of a chemical fume hood.Required to minimize inhalation of dust particles.[4] If a fume hood is not available, a NIOSH-approved N95 or higher respirator should be used.[8][10][14]
Footwear Closed-toe shoes.Protects feet from spills.[4]
Operational Plan: A Step-by-Step Handling Protocol

A systematic approach to handling 9H-Fluorene-2,7-disulfonamide is essential to ensure safety and prevent contamination.

3.1. Preparation:

  • Designated Area: All work with 9H-Fluorene-2,7-disulfonamide must be conducted in a designated area, such as a chemical fume hood, to control the release of dust.[4]

  • Emergency Equipment: Before commencing work, confirm that a safety shower, eyewash station, and an appropriate spill kit are readily accessible.[4]

  • Gather Materials: Ensure all necessary equipment and reagents are within the designated area to minimize movement and potential for cross-contamination.

3.2. Weighing and Aliquoting:

  • Weighing: If possible, weigh the compound directly within the fume hood. If an external balance is used, tare a sealed container, add the compound inside the fume hood, and then re-weigh the sealed container.

  • Aliquotting: When preparing solutions, add the solid to the solvent slowly to avoid splashing and dust generation.

3.3. Post-Handling:

  • Decontamination: Thoroughly decontaminate all surfaces and equipment that have come into contact with the compound using an appropriate solvent (e.g., 70% ethanol) and then wipe with a dry cloth.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[2][6][12][13]

Disposal Plan: Environmental Responsibility

Proper disposal of 9H-Fluorene-2,7-disulfonamide and associated waste is critical to prevent environmental contamination, particularly given its potential aquatic toxicity.[2][3]

  • Chemical Waste: Dispose of unused 9H-Fluorene-2,7-disulfonamide and any solutions containing the compound as hazardous chemical waste in a clearly labeled, sealed container.[2][15][6]

  • Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, weigh boats, and pipette tips, must be disposed of in a designated hazardous waste container.[2][12]

  • Local Regulations: Always adhere to your institution's and local regulations for hazardous waste disposal.[15][16]

Emergency Procedures: Preparedness is Key

5.1. Spills:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: For small spills, use an appropriate absorbent material from a spill kit to contain the powder. Avoid sweeping, which can generate dust.[17]

  • Clean-up: Carefully collect the absorbed material and place it in a sealed container for hazardous waste disposal.[15][17] Decontaminate the spill area thoroughly.

  • Personal Protective Equipment: Wear appropriate PPE, including respiratory protection, during spill cleanup.[17]

5.2. Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek immediate medical attention.[2][6]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[6] Seek medical attention if irritation persists.[2][6]

  • Inhalation: Move the affected person to fresh air.[6] If breathing is difficult, provide oxygen. Seek medical attention.[6][9]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[2][6][13]

Visualizing the Safe Handling Workflow

To provide a clear, at-a-glance overview of the critical steps for safely handling 9H-Fluorene-2,7-disulfonamide, the following workflow diagram has been created.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Work Area (Chemical Fume Hood) prep_ppe Don Appropriate PPE prep_area->prep_ppe prep_emergency Verify Emergency Equipment Accessibility prep_ppe->prep_emergency weigh Weigh Compound prep_emergency->weigh dissolve Prepare Solution weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Surfaces & Equipment experiment->decontaminate dispose_waste Dispose of Hazardous Waste decontaminate->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: Safe handling workflow for 9H-Fluorene-2,7-disulfonamide.

References

  • Personal protective equipment for handling Sulfenamide - Benchchem.
  • Personal Protective Equipment | US EPA.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • SAFETY D
  • 9H-fluorene-2,7-disulfonohydrazide | C13H14N4O4S2 | CID 2136107 - PubChem.
  • SAFETY D
  • Safe handling of hazardous drugs - PMC.
  • SAFETY D
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista.
  • 9H-fluorene-2,7-diol SDS, 5043-54-9 Safety D
  • 2,7-Dichloro-9H-fluorene - Apollo Scientific.
  • Fluorene - SAFETY D
  • Fluorene - Safety D
  • 9H FLUORENE | CAS#:86-73-7 | Chemsrc.
  • 9-Fluorenone; 9H-Fluoren-9-one - SAFETY D
  • fluorene - SAFETY D
  • SAFETY D
  • SAFETY D

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